molecular formula C8H6BrNO4 B8668077 2-Bromo-2-(4-nitrophenyl)acetic acid

2-Bromo-2-(4-nitrophenyl)acetic acid

Cat. No.: B8668077
M. Wt: 260.04 g/mol
InChI Key: SMKXTGGPYJSLGX-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

2-bromo-2-(4-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6BrNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12)

InChI Key

SMKXTGGPYJSLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

"2-Bromo-2-(4-nitrophenyl)acetic acid" properties and structure

[1][2]

Executive Summary & Chemical Identity

2-Bromo-2-(4-nitrophenyl)acetic acid is a highly reactive α-halo acid derivative used primarily as a precursor for α-amino acids (e.g., 4-nitrophenylglycine) and in the synthesis of heterocycles via nucleophilic substitution.[1][][3] Its reactivity is driven by the synergistic electron-withdrawing effects of the para-nitro group and the α-bromine, making the benzylic position exceptionally electrophilic.[1]

Physicochemical Profile
PropertyDataNote
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acid
CAS Number 4578-72-7 Distinct from ring-bromo isomers (e.g., 6127-11-3)
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Pale yellow to off-white solidNitro group imparts yellow hue
Melting Point ~110–115 °C (Predicted)Decomposes at higher temps
Solubility Soluble in EtOAc, DCM, THF; Sparingly soluble in waterHydrolyzes in hot water
pKa ~2.5–3.0Stronger acid than phenylacetic acid due to α-Br/NO₂

Synthetic Pathways

Synthesis of this compound requires careful control to ensure bromination occurs at the α-carbon rather than the aromatic ring.[1][] Two primary methodologies are established: the Hell-Volhard-Zelinsky (HVZ) Reaction and Radical Bromination (Wohl-Ziegler) .[1][]

Method A: Hell-Volhard-Zelinsky (HVZ) Bromination

This is the preferred method for direct conversion of the acid.[1][] The reaction proceeds via the enol of the acid bromide.

  • Precursor: 4-Nitrophenylacetic acid (CAS 104-03-0).[1][][4]

  • Reagents: Bromine (Br₂), Thionyl Chloride (SOCl₂) or PBr₃ (catalytic).[1]

  • Mechanism:

    • Formation of acyl halide (more enolizable).[1]

    • Acid-catalyzed enolization.[1]

    • Electrophilic attack of Br₂ on the enol.

    • Hydrolysis of the acyl bromide to the carboxylic acid.

Method B: Radical Bromination (NBS)

To avoid harsh acidic conditions, the ester derivative can be brominated using N-Bromosuccinimide (NBS), followed by hydrolysis.[1]

  • Precursor: Ethyl 2-(4-nitrophenyl)acetate.[1][]

  • Reagents: NBS, AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).[1]

  • Mechanism: Radical abstraction of the benzylic hydrogen.[1]

SynthesisPathwayscluster_0Direct Acid Bromination (HVZ)Start4-Nitrophenylacetic Acid(CAS 104-03-0)AcylChlorideAcyl ChlorideIntermediateStart->AcylChlorideSOCl2, RefluxEsterEthyl 4-nitrophenylacetateStart->EsterEtOH, H2SO4AlphaBromoAcid2-Bromo-2-(4-nitrophenyl)acetic acid(Target)AcylChloride->AlphaBromoAcid1. Br2, 80°C2. H2O (Hydrolysis)AlphaBromoEsterEthyl 2-bromo-2-(4-nitrophenyl)acetateEster->AlphaBromoEsterNBS, AIBNCCl4, RefluxAlphaBromoEster->AlphaBromoAcidH3O+ or OH-(Hydrolysis)

Figure 1: Synthetic routes via HVZ (top) and Radical Bromination (bottom).[1]

Experimental Protocol: Modified HVZ Synthesis

Safety Warning: Bromine is corrosive and toxic.[1] Thionyl chloride releases HCl and SO₂.[1] Perform all operations in a functioning fume hood.

Materials
  • 4-Nitrophenylacetic acid (18.1 g, 100 mmol)[1][]

  • Thionyl Chloride (15 mL, excess)[1]

  • Bromine (5.5 mL, 105 mmol)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane[1][]

  • Water (for quenching)[1]

Step-by-Step Procedure
  • Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-nitrophenylacetic acid in dry DCM (50 mL). Add Thionyl Chloride dropwise.[1]

  • Activation: Heat the mixture to reflux for 1 hour until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

  • Bromination: Cool the solution to 40°C. Add Bromine (Br₂) dropwise over 30 minutes. Note: The reaction may require catalytic HBr or a trace of I₂ to initiate.[1]

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization). The starting material spot should disappear.

  • Hydrolysis/Workup:

    • Cool the reaction mixture to 0°C.

    • Cautiously add water (50 mL) dropwise to hydrolyze the acid bromide (Exothermic!).[1]

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Recrystallize the crude solid from Toluene/Hexanes or Chloroform to yield off-white crystals.

Reactivity & Applications

The α-bromo position is a "soft" electrophile, highly susceptible to S_N2 displacement.[1][] The carboxylic acid allows for coupling to amines or alcohols.[1]

Key Transformations
  • Amination (S_N2): Reaction with ammonia or primary amines yields 4-nitrophenylglycine derivatives.[1][]

  • Esterification: Standard acid-catalyzed reaction with alcohols protects the carboxyl group.[1][]

  • Cyclization: Reaction with thioureas or amidines yields thiazoles or imidazoles.[1]

ReactivityMapCenter2-Bromo-2-(4-nitrophenyl)acetic acidGlycine4-Nitrophenylglycine(Amino Acid)Center->GlycineNH3 (aq), 50°C(SN2 Displacement)Esterα-Bromo Esters(Intermediates)Center->EsterROH, H+, Reflux(Fischer Esterification)Heterocycle2-Amino-4-(4-nitrophenyl)thiazoleCenter->HeterocycleThiourea, EtOH(Hantzsch Synthesis)

Figure 2: Reactivity profile highlighting S_N2 displacement and heterocycle formation.[1][][5]

References

  • Precursor Identity: 4-Nitrophenylacetic acid (CAS 104-03-0).[1][][4] PubChem Compound Summary. Link

  • Synthesis Methodology: "Bromination of Phenylacetic Acids." Organic Syntheses, Coll.[6] Vol. 1, p. 108 (General HVZ protocol adaptation). Link

  • Target Compound: 2-bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7).[1][] ChemicalBook/Commercial Listings. Link

  • Radical Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide."[1][] Chemical Reviews, 1948, 43 (2), pp 271–317.

Synthesis and Mechanistic Evaluation of (4-Bromo-2-nitrophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Compound: (4-Bromo-2-nitrophenyl)acetic acid (CAS: 6127-11-3)

Executive Summary

(4-Bromo-2-nitrophenyl)acetic acid is a critical chemical intermediate, most notably utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the atypical antipsychotic Ziprasidone[1]. The strategic placement of the bromo, nitro, and acetic acid moieties on the benzene ring presents unique synthetic challenges regarding regioselectivity, functional group tolerance, and industrial scalability.

As process chemistry evolves, the focus has shifted from classical linear syntheses—which often rely on highly toxic reagents like sodium cyanide—to more elegant, atom-economical pathways. This whitepaper critically evaluates the established synthetic methodologies, contrasting the traditional toluene-based route with the modern, highly regioselective Nucleophilic Aromatic Substitution (SNAr) pathway, providing a comprehensive guide for scale-up and optimization.

Mechanistic Pathway Analysis

The Classical Linear Approach (Toluene Nitration & Cyanation)

The traditional synthesis begins with 4-bromotoluene and relies on a sequence of electrophilic aromatic substitution followed by functional group manipulation[1].

  • Regioselective Nitration : Treatment of 4-bromotoluene with a mixed acid system (HNO₃/H₂SO₄) yields 4-bromo-2-nitrotoluene[1]. Mechanistically, the methyl group is weakly activating (via hyperconjugation) and ortho/para directing, while the bromine atom is deactivating (-I > +M) but also ortho/para directing. Because activating groups dictate regiochemistry in competitive electrophilic aromatic substitutions, the nitronium ion (NO₂⁺) preferentially attacks the position ortho to the methyl group.

  • Radical Bromination : The benzylic methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 4-bromo-2-nitrobenzyl bromide[1].

  • Cyanation : Nucleophilic substitution (Sₙ2) with sodium cyanide (NaCN) yields 2-(4-bromo-2-nitrophenyl)acetonitrile[1].

  • Hydrolysis : Acid-catalyzed hydrolysis of the nitrile affords the target (4-bromo-2-nitrophenyl)acetic acid[1].

Causality & Critique: While chemically straightforward, this route suffers from significant drawbacks. Radical bromination is notoriously difficult to control, often leading to over-brominated byproducts (e.g., dibromomethyl derivatives). Furthermore, the reliance on highly toxic NaCN poses severe safety and environmental risks at scale, rendering this route sub-optimal for modern pharmaceutical manufacturing.

The Modern SNAr Pathway (The Fluoroarene Route)

To circumvent the use of cyanide and improve overall yield, a modern approach leverages Nucleophilic Aromatic Substitution (SNAr) starting from 1-bromo-4-fluorobenzene[2].

  • Nitration : Electrophilic nitration of 1-bromo-4-fluorobenzene yields 4-bromo-1-fluoro-2-nitrobenzene. Fluorine is the least deactivating of the halogens due to strong 2p-2p orbital overlap (resonance donation). Thus, nitration occurs regioselectively ortho to the fluorine atom.

  • Nucleophilic Aromatic Substitution (SNAr) : The intermediate is reacted with an active methylene compound, such as ethyl cyanoacetate, under alkaline conditions[2]. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Because fluorine is the most electronegative halogen, it exerts an intense inductive electron-withdrawing effect (-I effect), severely depleting electron density at the ipso-carbon. This drastically stabilizes the anionic transition state, making fluoroarenes react orders of magnitude faster in SNAr than their chloro- or bromo- analogues. The ortho-nitro group acts as an essential electron sink.

  • Hydrolysis and Decarboxylation : The resulting ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is subjected to harsh acidic hydrolysis. This step hydrolyzes both the ester and the nitrile to carboxylic acids, forming a substituted malonic acid intermediate. Under reflux conditions, spontaneous thermal decarboxylation occurs, smoothly yielding the target acid[2].

The Organosodium Rearrangement Route

Recent patent literature describes an alternative organometallic route starting from 4-bromo-2-nitrochlorotoluene[1]. Reaction with metallic sodium generates an organosodium intermediate that undergoes rearrangement to 4-bromo-2-nitrobenzyl sodium[1]. Subsequent carboxylation with CO₂ yields the target acid[1]. While avoiding cyanide, the use of highly reactive metallic sodium presents distinct engineering challenges for moisture-free, safe industrial scale-up[3].

Pathway Visualization

SynthesisRoutes SM1 1-Bromo-4-fluorobenzene Int1 4-Bromo-1-fluoro-2-nitrobenzene SM1->Int1 HNO3, H2SO4 Int2 Ethyl 2-(4-bromo-2-nitrophenyl) -2-cyanoacetate Int1->Int2 Ethyl cyanoacetate, Base Target (4-Bromo-2-nitrophenyl) acetic acid Int2->Target HCl, H2O, Heat SM2 4-Bromotoluene Int3 4-Bromo-2-nitrotoluene SM2->Int3 HNO3, H2SO4 Int4 4-Bromo-2-nitrobenzyl bromide Int3->Int4 NBS, AIBN Int5 2-(4-Bromo-2-nitrophenyl) acetonitrile Int4->Int5 NaCN Int5->Target H2SO4, H2O

Figure 1: Comparison of the SNAr Fluoroarene Route (Green) and the Classical Toluene Route (Blue).

SNArMechanism A 4-Bromo-1-fluoro -2-nitrobenzene B Meisenheimer Complex (Stabilized by NO2 & F) A->B Addition of [CH(CN)COOEt]- C C-C Bond Formation (Loss of F-) B->C Elimination

Figure 2: The Addition-Elimination mechanism of the SNAr reaction forming the C-C bond.

Comparative Data Analysis

The following table summarizes the operational metrics of the three primary synthetic routes, providing a clear rationale for selecting the SNAr pathway for industrial applications.

Synthetic RouteKey Starting MaterialKey ReagentsEst. Overall YieldScalability & Safety Profile
Classical Linear [1]4-BromotolueneHNO₃, NBS, NaCN~40-50%Low ; Severe toxicity risks (NaCN) and over-bromination issues.
SNAr (Fluoroarene) [2]1-Bromo-4-fluorobenzeneHNO₃, Ethyl cyanoacetate, HCl~70-80%High ; Avoids toxic cyanides, high regioselectivity, robust scale-up.
Organometallic [1]4-Bromo-2-nitrochlorotolueneMetallic Na, CO₂~70-90%Moderate ; Handles hazardous metallic sodium, requires strictly anhydrous conditions.

Standard Operating Protocol: The SNAr Route

Due to its superior safety profile and yield, the SNAr methodology is the recommended protocol for synthesizing (4-Bromo-2-nitrophenyl)acetic acid[2]. Below is a self-validating, step-by-step experimental workflow.

Step 1: Nitration of 1-Bromo-4-fluorobenzene
  • Rationale : Conducted under strict temperature control to prevent oxidative degradation and dinitration.

  • Procedure :

    • Charge a dry, multi-neck reactor with 1-bromo-4-fluorobenzene (1.0 eq) and dichloromethane (solvent)[2].

    • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1-1.2 eq) to concentrated H₂SO₄ (3-5 volumes relative to HNO₃) at 0 °C[2].

    • Add the mixed acid dropwise to the substrate solution, maintaining the internal temperature strictly below 30 °C[2].

    • Stir the reaction mixture at 30-38 °C for 1-2 hours. Monitor conversion via TLC (Hexane/Ethyl Acetate).

    • Quench the reaction by pouring the mixture over crushed ice. Extract with dichloromethane, wash with saturated NaHCO₃ until neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-1-fluoro-2-nitrobenzene.

Step 2: SNAr with Ethyl Cyanoacetate
  • Rationale : Potassium carbonate acts as a mild base to generate the enolate of ethyl cyanoacetate without hydrolyzing the ester prematurely.

  • Procedure :

    • Suspend anhydrous K₂CO₃ (2.0 eq) in N,N-Dimethylformamide (DMF). Add ethyl cyanoacetate (1.5 eq) and stir at room temperature for 30 minutes to generate the nucleophile.

    • Add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) portion-wise.

    • Heat the reaction mixture to 60-70 °C for 4-6 hours. A deep color change typically indicates the formation of the Meisenheimer complex.

    • Cool to room temperature, dilute with cold water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry, and evaporate to yield crude ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate.

Step 3: Hydrolysis and Decarboxylation
  • Rationale : Strong acidic conditions drive the hydrolysis of both the ester and the nitrile, while the elevated reflux temperature provides the activation energy required for the spontaneous decarboxylation of the transient malonic acid derivative.

  • Procedure :

    • Suspend the crude intermediate from Step 2 in an excess of aqueous strong acid (e.g., 50% H₂SO₄ or concentrated HCl)[2].

    • Reflux the mixture (approx. 100-110 °C) for 12-16 hours[2].

    • Cool the mixture to 0-5 °C to induce precipitation of the product.

    • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure (4-bromo-2-nitrophenyl)acetic acid as a crystalline solid[2].

References

  • Title: CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents Source: Google Patents URL
  • Title: CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents Source: Google Patents URL
  • Title: 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8 - Benchchem Source: Benchchem URL

Sources

Comprehensive Technical Guide on CAS 6127-11-3: Properties, Synthetic Utility, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3), frequently referred to as (4-bromo-2-nitrophenyl)acetic acid, is a highly versatile, bifunctional building block utilized extensively in organic synthesis and pharmaceutical development[1]. Featuring an aryl bromide, an ortho-nitro group, and an acetic acid moiety, this compound serves as a privileged scaffold for generating diverse chemical libraries, particularly 6-substituted oxindoles and biaryl derivatives[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, strategic utility in medicinal chemistry, and self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 6127-11-3 is critical for optimizing reaction conditions and ensuring analytical purity. The compound typically presents as an off-white to brown solid and requires controlled storage to maintain its integrity[1][4].

Table 1: Physicochemical Properties of CAS 6127-11-3

PropertyValue
CAS Number 6127-11-3
Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Melting Point 156–168 °C[4]
Boiling Point 392 °C at 760 mmHg
Flash Point 190.9 °C
Physical Form Solid (Off-white to brown)[1][4]
Storage Conditions 0–8 °C or Room Temperature (Protect from light)[1]

Strategic Role in Medicinal Chemistry

The synthetic value of CAS 6127-11-3 is rooted in its orthogonal reactivity[5]. The molecule contains three distinct functional nodes that can be activated independently:

  • Aryl Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for the introduction of diverse aryl or alkyl substituents at the C4 position[6].

  • Ortho-Nitro Group: Acts as a masked amine. Upon reduction, it facilitates spontaneous intramolecular reactions with the adjacent side chain[6][7].

  • Acetic Acid Moiety: Available for standard amidation, esterification, or intramolecular lactamization[6].

When the nitro group is reduced to an aniline, the intermediate undergoes rapid intramolecular nucleophilic acyl substitution with the C1-acetic acid group. This reductive cyclization specifically yields 6-bromooxindole—a core pharmacophore found in numerous kinase inhibitors and atypical antipsychotic drugs[2][3].

Reactivity SM CAS 6127-11-3 2-(4-Bromo-2-nitrophenyl)acetic acid Red Reductive Cyclization (Fe/AcOH or Zn/H+) SM->Red Nitro Reduction Suz Suzuki Coupling (Pd-catalyst, R-B(OH)2) SM->Suz Aryl Bromide Activation Amide Amidation (EDCI, HOBt, R-NH2) SM->Amide Carboxylic Acid Activation Oxindole 6-Bromooxindole Scaffolds Red->Oxindole Spontaneous Lactamization Biaryl 4-Aryl-2-nitrophenylacetic acid Derivatives Suz->Biaryl C-C Bond Formation AmideProd Nitrophenylacetamide Derivatives Amide->AmideProd C-N Bond Formation

Figure 1: Orthogonal reactivity pathways of CAS 6127-11-3 for diverse library generation.

Advanced Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating in-process checks and mechanistic causality.

Protocol A: Regioselective Reductive Cyclization to 6-Bromooxindole

Causality: The choice of reducing agent is the most critical parameter. Standard catalytic hydrogenation (e.g., Pd/C with Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) will successfully reduce the nitro group but is highly prone to causing hydrodehalogenation of the aryl bromide, yielding the undesired unsubstituted oxindole. To prevent this, a dissolving metal reduction using Iron (Fe) powder in Acetic Acid (AcOH) is employed. This method provides single-electron transfer to reduce the nitro group while strictly preserving the C-Br bond.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of CAS 6127-11-3 in a 1:1 mixture of Ethanol and Water to achieve a 0.2 M concentration.

    • Causality: The mixed solvent system ensures the solubility of the organic starting material while providing the necessary proton source for the reduction mechanism.

  • Reduction: Add 5.0 eq of Iron powder, followed by the dropwise addition of 5.0 eq of glacial Acetic Acid.

    • Causality: Iron acts as the chemoselective electron donor. The slow, dropwise addition of AcOH controls the exothermic nature of the reduction, preventing thermal degradation of the intermediate.

  • Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

    • Causality: While nitro reduction can occur at ambient temperature, elevated thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the amine onto the carboxylic acid, driving the elimination of water to close the lactam ring[7].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, yellow) will be consumed, replaced by a lower

    
     spot corresponding to the oxindole (blue fluorescent under 254 nm UV).
    
  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite.

    • Causality: This step removes insoluble iron oxides and unreacted iron powder, preventing emulsion formation during the subsequent extraction.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash the combined organic layers with saturated NaHCO
    
    
    
    (to neutralize residual AcOH) and brine. Dry over Na
    
    
    SO
    
    
    , filter, and concentrate to yield the 6-bromooxindole scaffold.

Workflow Step1 1. Dissolution (EtOH/H2O) Step2 2. Reduction (Fe powder / AcOH) Step1->Step2 Step3 3. Filtration (Remove Fe salts) Step2->Step3 Step4 4. Cyclization (Heat to 80°C) Step3->Step4 Step5 5. Isolation (Precipitation & Drying) Step4->Step5

Figure 2: Step-by-step workflow for the reductive cyclization to 6-bromooxindole.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Diversifying the aryl ring prior to cyclization is often desired. However, the free carboxylic acid of CAS 6127-11-3 can poison the palladium catalyst or neutralize the base required for transmetalation. By using an excess of a mild aqueous base (e.g., Na


CO

), the carboxylic acid is converted in situ to its carboxylate salt. This anionic state is less nucleophilic toward the metal center, allowing the cross-coupling to proceed efficiently on the aryl bromide without requiring a separate esterification/protection step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1.0 eq of CAS 6127-11-3, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl

    
    .
    
  • Base Addition: Add 3.0 eq of aqueous Na

    
    CO
    
    
    
    (2.0 M).
    • Causality: The first equivalent deprotonates the carboxylic acid; the remaining equivalents activate the boronic acid, forming the boronate complex required for the transmetalation step.

  • Solvent System: Add degassed 1,4-Dioxane to achieve a 0.1 M concentration.

    • Causality: Dioxane provides a high boiling point and excellent solubility. Degassing the solvent strictly prevents the oxidative quenching of the highly reactive Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The mass of the desired cross-coupled product should be detected as

    
     in negative ion mode, confirming C-C bond formation while verifying that the nitro group remains intact.
    
  • Workup: Cool the mixture, dilute with water, and wash with Diethyl Ether to remove organic impurities, homocoupled byproducts, and phosphine ligands. Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Acidification reprotonates the carboxylate, causing the newly formed 4-aryl-2-nitrophenylacetic acid derivative to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Handling, Safety, and Analytical Validation

CAS 6127-11-3 is a reactive intermediate and must be handled with appropriate safety measures in a properly ventilated fume hood.

  • Hazard Profile: According to and[4], it is classified under GHS as a Harmful substance (GHS07). It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

  • Storage: The compound should be stored at 0–8 °C in a tightly sealed container[1]. It must be protected from light and moisture to prevent premature degradation or oxidation of the nitro group.

  • Analytical Validation: Routine purity checks should be conducted via HPLC (standard purity is

    
    )[1]. 
    
    
    
    H NMR (DMSO-
    
    
    ) validation will display the characteristic methylene protons of the acetic acid moiety as a distinct singlet near
    
    
    3.9 ppm, while the aromatic protons will exhibit a classic 1,2,4-substitution splitting pattern, confirming structural integrity.

References

  • Accela ChemBio. "SAFETY DATA SHEET: 4-Bromo-2-nitrophenylacetic Acid". Accela ChemBio Inc. [Link]

Sources

Technical Guide: Spectroscopic Profile of 2-Bromo-2-(4-nitrophenyl)acetic acid

[1]

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (also known as


12

1

This guide details the spectroscopic signature (NMR, IR, MS) required for the identification and quality control of this compound, alongside a validated synthesis protocol via the Hell-Volhard-Zelinsky (HVZ) modification.

Compound Identity
PropertyDetail
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acid
CAS Registry Number 4578-72-7
Molecular Formula

Molecular Weight 260.04 g/mol
Structure

Synthesis & Reaction Pathway

The most reliable method for synthesizing

Hell-Volhard-Zelinsky (HVZ) reaction1

Reaction Workflow

The following diagram illustrates the conversion of 4-nitrophenylacetic acid to the target

GStart4-Nitrophenylacetic Acid(Starting Material)InterAcyl Chloride / EnolIntermediateStart->InterSOCl2, 70°CActivationProduct2-Bromo-2-(4-nitrophenyl)acetic acidInter->ProductBr2, RefluxHydrolysis (H2O)

Caption: Figure 1. Synthesis pathway via modified Hell-Volhard-Zelinsky bromination.[1]

Spectroscopic Characterization

The following data represents the standard spectroscopic profile for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification.[1][3] The spectrum is characterized by a distinct singlet for the

1

H NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 Broad Singlet1H

Carboxylic acid proton (exchangeable).[1]
8.24 Doublet (

Hz)
2H

Protons ortho to

(deshielded).[1]
7.70 Doublet (

Hz)
2H

Protons meta to

.[1]
5.45 Singlet1H


-proton.[1] Deshielded by Br and Ring.

Note: In DMSO-

1

C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
169.8 Quaternary (

)
Carboxylic Acid Carbonyl
148.1 Quaternary (

)
Ipso-carbon attached to

142.5 Quaternary (

)
Ipso-carbon attached to alkyl chain
129.8 Methine (

)
Aromatic carbons meta to

124.2 Methine (

)
Aromatic carbons ortho to

44.8 Methine (

)

-Carbon (distinctive shift)
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the carboxylic acid while ruling out esterification or decarboxylation.[1]

Wavenumber (

)
Vibration ModeFunctional Group
2800 - 3200 Broad StretchO-H (Carboxylic Acid)
1725 Strong StretchC=O[1] (Carbonyl)
1525 Strong StretchN-O Asymmetric (

)
1348 Strong StretchN-O Symmetric (

)
680 - 710 Medium StretchC-Br (Alkyl Halide)
Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode

    
    .
    
  • Isotopic Pattern: The presence of one bromine atom results in a characteristic 1:1 ratio for the molecular ion peaks (

    
     and 
    
    
    ).[1]
m/z (Negative Mode)Ion IdentityInterpretation
257.9

(

)
Molecular ion (lighter isotope)
259.9

(

)
Molecular ion (heavier isotope)
213.9

Decarboxylation fragment
79 / 81

Bromide ion fragment

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 2-Bromo-2-(4-nitrophenyl)acetic acid from 4-nitrophenylacetic acid.

Reagents
  • 4-Nitrophenylacetic acid (1.0 eq)[1][4]

  • Thionyl chloride (

    
    , 1.5 eq)[1]
    
  • Bromine (

    
    , 1.1 eq)[1]
    
  • Carbon tetrachloride (

    
    ) or 1,2-Dichloroethane (DCE) as solvent.[1]
    
  • Catalytic Dimethylformamide (DMF).[1]

Step-by-Step Procedure
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-nitrophenylacetic acid (18.1 g, 100 mmol) in

    
     (100 mL). Add thionyl chloride (11 mL, 150 mmol) and 2-3 drops of DMF.
    
  • Acid Chloride Formation: Heat the mixture to reflux (70-75°C) for 1 hour until gas evolution (

    
    , 
    
    
    ) ceases. The solution should become clear.
  • Bromination: Cool the solution slightly (to ~50°C). Add Bromine (5.6 mL, 110 mmol) dropwise via an addition funnel over 30 minutes.

    • Observation: The red color of bromine should persist initially and then fade as the reaction proceeds.

  • Completion: Reflux the mixture for an additional 3 hours. Monitor by TLC or NMR (aliquot quenched in methanol) for the disappearance of the non-brominated species.[1]

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture carefully into crushed ice (200 g) to hydrolyze the acid chloride back to the acid. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Purification: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from Toluene/Hexane to yield off-white crystals.[1]
    
Quality Control Criteria
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 108–112°C (Decomposes).[1]

  • Purity (HPLC): >98% (Area %).[1]

References

  • Hell-Volhard-Zelinsky Reaction Mechanism & Applications. Source: Organic Chemistry Portal. URL:[Link][1]

  • Synthesis of

    
    -Bromoacids via Thionyl Chloride Activation. 
    Source:Journal of Organic Chemistry, Vol 52, Issue 15.
    URL:[Link]
    
  • CAS Registry Data: 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7). Source:[1] Common Chemistry (CAS).[1][5] URL:[Link][1]

2-Bromo-2-(4-nitrophenyl)acetic acid: A Comprehensive Guide to Chemical Compatibility, Reactivity, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development workflows, managing the reactivity of polyfunctional intermediates is a recurring challenge. 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7) is a prime example of a "kinetic spring"—a molecule loaded with three distinct reactive sites. As a Senior Application Scientist, I frequently utilize this compound as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective nitric oxide synthase (NOS) inhibitors targeted for cerebrovascular disorder therapies[1].

This whitepaper provides an authoritative, causality-driven guide to the chemical compatibility, storage, and chemoselective manipulation of 2-Bromo-2-(4-nitrophenyl)acetic acid.

Structural Causality & Physicochemical Profile

To understand the compatibility of this compound, we must first deconstruct its molecular architecture. The molecule is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the alpha-carbon of the parent carboxylic acid[2]. The resulting structure features three competing electrophilic centers:

  • The Carboxylic Acid (-COOH): Highly acidic (estimated pKa ~2.5) due to the inductive electron-withdrawing effects of both the adjacent alpha-bromine and the p-nitrophenyl ring.

  • The Alpha-Carbon (-CHBr-): This benzylic position is highly activated for nucleophilic attack. While benzylic halides often undergo

    
     reactions, the strongly electron-withdrawing p-nitro group severely destabilizes any potential carbocation. Consequently, substitution at this carbon strictly proceeds via an 
    
    
    
    mechanism. Furthermore, this chiral center is frequently utilized in enantioselective separations and micellar electrokinetic chromatography[3].
  • The p-Nitro Group (-NO

    
    ):  A strong electron-withdrawing moiety that is highly susceptible to reduction.
    
Table 1: Physicochemical & Structural Data
ParameterValueCausality / Impact on Handling
CAS Number 4578-72-7Unique identifier for procurement and SDS tracking.
Molecular Formula C

H

BrNO

High heteroatom count requires careful halogenated waste segregation.
Molecular Weight 260.04 g/mol Critical for precise stoichiometric calculations in micro-scale synthesis.
Reactive Sites -COOH, -CHBr-, -NO

Trifunctional nature demands strict chemoselective control during reactions.

Chemical Compatibility Matrix

The trifunctional nature of 2-Bromo-2-(4-nitrophenyl)acetic acid dictates strict storage and handling parameters. A critical failure point in handling this compound is the assumption that it is stable in standard protic solvents.

Table 2: Compatibility & Reactivity Matrix
Chemical Class / EnvironmentCompatibilityMechanistic Consequence
Protic Solvents (e.g., MeOH, EtOH)Poor (Long-term)Slow solvolysis displaces the alpha-bromide; concurrent esterification occurs over time. Store strictly as a dry solid.
Aprotic Polar Solvents (DMF, THF, DCM)Excellent (Synthesis)Solvates the compound well without reacting. DMF accelerates

reactions by leaving the nucleophile unsolvated.
Strong Bases (NaOH, KOH)Incompatible Exothermic neutralization followed by rapid hydrolysis of the alpha-bromide, yielding

-hydroxy-4-nitrophenylacetic acid derivatives[4].
Strong Nucleophiles (Amines, Thiols)Incompatible (Storage)Rapid

substitution at the alpha-carbon. Only introduce when actively synthesizing alpha-substituted derivatives.
Reducing Agents (NaBH

, Pd/C + H

)
Incompatible Readily reduces the nitro group to an aniline derivative; prolonged exposure causes hydrogenolysis of the C-Br bond.

Mechanistic Reactivity Pathways

To successfully utilize this compound, researchers must selectively target one functional group while masking or ignoring the others. The diagram below maps the chemoselective pathways available.

Reactivity Core 2-Bromo-2-(4-nitrophenyl) acetic acid Carboxyl Carboxylic Acid (-COOH) Esterification / Amidation Core->Carboxyl Base/Alcohol AlphaC Alpha-Carbon (-CHBr-) SN2 Substitution Core->AlphaC Nucleophiles Nitro Nitro Group (-NO2) Reduction Core->Nitro Reducing Agents Prod1 Esters / Amides Carboxyl->Prod1 Prod2 Alpha-Amino / Thio Ethers AlphaC->Prod2 Prod3 4-Aminophenyl Derivatives Nitro->Prod3

Fig 1: Chemoselective reactivity pathways of 2-Bromo-2-(4-nitrophenyl)acetic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure chemoselectivity and prevent catastrophic batch loss.

Protocol 1: Chemoselective Amination

Objective: Synthesize an alpha-amino acid derivative (e.g., reacting with a secondary amine) without reducing the nitro group or causing decarboxylation. Causality: We utilize a mild, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger for the generated HBr. THF is chosen as the solvent because it supports


 trajectories while minimizing solvolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N

    
    , dissolve 1.0 eq of 2-Bromo-2-(4-nitrophenyl)acetic acid in anhydrous THF (0.2 M).
    
  • Base Addition: Cool the flask to 0°C. Dropwise, add 2.5 eq of DIPEA. Note: The first equivalent deprotonates the carboxylic acid; the remainder acts as the HBr scavenger.

  • Nucleophile Addition: Slowly add 1.1 eq of the desired secondary amine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH).

    • Validation: The starting material will show a high Rf and stain yellow with bromocresol green. The successful product forms a zwitterion, drastically dropping its Rf to near the baseline, and will stain positive (purple/red) with ninhydrin.

  • Workup: Quench the reaction with 1M HCl to pH 3 (protonating the amino group and the carboxylate). Extract with Ethyl Acetate. The aqueous layer will contain the product as a hydrochloride salt. Lyophilize the aqueous layer to yield the pure alpha-amino derivative.

Protocol 2: Acid-Catalyzed Esterification (Carboxyl Protection)

Objective: Mask the carboxylic acid as a methyl ester to prevent zwitterion formation in downstream coupling steps. Causality: We cannot use basic esterification (e.g., alkyl halides + carboxylate) because the alpha-bromo group is highly sensitive to nucleophilic attack. Instead, we use Fischer esterification under strictly anhydrous, acidic conditions.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the starting material in anhydrous Methanol (0.5 M).

  • Catalyst Addition: Cool to 0°C. Slowly add 0.1 eq of concentrated Sulfuric Acid (H

    
    SO
    
    
    
    ). Avoid using HCl gas, as chloride ions can competitively displace the alpha-bromide via
    
    
    .
  • Reaction: Attach a reflux condenser and heat to 65°C for 12 hours.

  • Self-Validation (Phase Check): The starting material is sparingly soluble in cold methanol, but the resulting methyl ester is highly soluble. The reaction validating metric is the transition from a cloudy suspension to a clear, pale-yellow solution.

  • Workup: Cool to room temperature and concentrate the methanol in vacuo. Redissolve the residue in DCM and wash with saturated aqueous NaHCO

    
     until the aqueous phase tests at pH 8 (validating complete removal of H
    
    
    
    SO
    
    
    and unreacted acid). Dry the organic layer over Na
    
    
    SO
    
    
    and evaporate to yield the esterified product.

References

  • KR100339299B1 - Aniline derivatives with nitric oxide synthase inhibition, Google Patents.
  • Benzeneacetic acid, a-hydroxy-4-nitro | CAS#:10098-39-2, Chemsrc.
  • The Hell–Volhard–Zelinsky Reaction, Master Organic Chemistry.
  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography, PMC (NIH).

Sources

Technical Guide: Solubility Profile & Handling of 2-Bromo-2-(4-nitrophenyl)acetic acid

[1][2]

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7 ) is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmaceutical heterocycles and complex amino acid derivatives.[1][] Its structure features a carboxylic acid tail, a strongly electron-withdrawing nitro group at the para position, and a labile bromine atom at the

1

This unique electronic push-pull system renders the compound significantly more acidic than its non-brominated precursor and highly susceptible to nucleophilic attack.[] Understanding its solubility is critical not just for dissolution, but for controlling reaction kinetics (SN2 vs. SN1 pathways) and preventing hydrolytic degradation.

Physicochemical Attribute Data / Descriptor
Molecular Formula

Molecular Weight 260.04 g/mol
Physical State Pale yellow to off-white crystalline solid
Primary Hazard Lachrymator (Tear inducing), Corrosive
pKa (Predicted) ~2.5 – 3.0 (Acidified by

-Br and

-NO

)

Solubility Profile & Solvent Selection Strategy

The solubility of 2-Bromo-2-(4-nitrophenyl)acetic acid is governed by the interplay between its polar carboxylic acid head, the polarizable bromide, and the lipophilic (but nitro-activated) aromatic ring.[1][]

Theoretical Solubility Matrix

Note: Values below are derived from functional group analysis and behavior of structural analogs (e.g.,

Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Ideal for nucleophilic substitutions (

) where solvation of the cation is required.[1][]
Polar Aprotic (Volatile) Acetone, THF, Acetonitrile High (>50 mg/mL) Preferred for reactions requiring easy workup/evaporation.
Polar Protic Methanol, Ethanol, Isopropanol Moderate to High Caution: Solvolysis (esterification) may occur if heated or catalyzed by acid.
Chlorinated DCM, Chloroform, DCE Moderate (~20-50 mg/mL) Standard solvents for bromination reactions (radical or ionic).[]
Non-Polar Hexane, Heptane, Cyclohexane Insoluble / Trace Used as anti-solvents for recrystallization/precipitation.
Aqueous Water (pH < 2) Insoluble Precipitates as free acid.[]
Aqueous Water (pH > 8) Soluble Dissolves as the carboxylate salt (e.g., with

).[]
Critical Solvent Effects on Reactivity[1][2]
  • In Acetone/Acetonitrile: The compound exists as a tight ion pair or free molecule, stabilizing the

    
    -carbon for 
    
    
    displacement by amines or azides.[]
  • In Methanol/Ethanol: The solvent can act as a nucleophile. Prolonged storage or heating in alcohols will lead to the formation of the corresponding

    
    -bromo ester or 
    
    
    -methoxy acid.[1][]
  • In Water/Base: Rapid dissolution occurs, but the

    
    -bromine is susceptible to hydrolysis, converting the compound to 2-hydroxy-2-(4-nitrophenyl)acetic acid  (mandelic acid derivative).[1][]
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To establish an exact solubility curve for process optimization.[]

Materials:

  • Analytical Balance (0.1 mg precision)[]

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE - hydrophobic)[1][]

  • Target Solvent (e.g., Toluene, EtOAc)[1][]

Workflow:

  • Saturation: Add excess 2-Bromo-2-(4-nitrophenyl)acetic acid (approx. 200 mg) to 2.0 mL of solvent in a vial.

  • Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C for 4 hours (agitation speed: 600 rpm).

  • Filtration: Draw the supernatant into a syringe and filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Visualization: Solubility Workflow

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibrate(4h @ 25°C, 600 rpm)Start->Equilibrate DissolutionFilterSyringe Filter(0.45 µm PTFE)Equilibrate->Filter Remove Undissolved SolidEvaporateEvaporate Solvent(N2 Stream / Vac Oven)Filter->Evaporate Clear FiltrateWeighGravimetric AnalysisEvaporate->Weigh Dry Residue

Figure 1: Step-by-step gravimetric workflow for determining precise solubility limits.

Process Chemistry Applications

Synthesis & Purification Context

The solubility profile dictates the synthesis and purification strategy. The compound is typically synthesized by brominating 4-nitrophenylacetic acid.[][3]

  • Reaction Solvent: Glacial Acetic Acid or Carbon Tetrachloride (

    
    ).[] The starting material is soluble in hot acetic acid; the product precipitates upon cooling or water addition.
    
  • Recrystallization (Purification):

    • Solvent System: Toluene or Ethyl Acetate/Hexane (1:3).

    • Method: Dissolve in minimum hot Toluene (80°C). Cool slowly to room temperature, then to 0°C. The nitro group aids crystallization by increasing lattice energy, while the bromine adds lipophilicity, requiring a non-polar anti-solvent for high recovery.

Reactivity Pathway Diagram[2]

ReactivityPathwayPrecursor4-Nitrophenylacetic AcidReactionBromination(Br2 / PBr3 or HVZ)Precursor->Reaction Electrophilic Sub.Product2-Bromo-2-(4-nitrophenyl)acetic acid(Target)Reaction->ProductSub_AmineReaction w/ Amines(Solvent: THF/DCM)Product->Sub_Amine SN2 DisplacementSub_HydrolysisHydrolysis (Unwanted)(Solvent: Water/Base)Product->Sub_Hydrolysis OH- AttackResult_AmineAlpha-Amino Acid DerivativeSub_Amine->Result_AmineResult_Hydrolysis2-Hydroxy Derivative(Degradation)Sub_Hydrolysis->Result_Hydrolysis Avoid

Figure 2: Synthesis and downstream reactivity pathways dependent on solvent choice.

Safety & Handling (E-E-A-T)

WARNING: Lachrymator & Corrosive

  • Engineering Controls: All solubility testing and transfers must be performed inside a functioning fume hood .

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (to quench active bromine species) followed by aqueous Sodium Bicarbonate.

  • Storage: Store in a tightly sealed container at 2-8°C . Moisture will cause hydrolysis, releasing HBr gas (corrosive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404388, 2-(2-Bromo-4-nitrophenyl)acetic acid. [Link](Note: Used for physicochemical property modeling of structural isomers).[1][]

  • Organic Syntheses (1922). p-Nitrophenylacetic Acid.[] Org. Synth. 1922, 2,[1] 59. [Link](Foundational synthesis of the precursor).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link](Standard protocol for solvent screening).

"2-Bromo-2-(4-nitrophenyl)acetic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Bromo-2-(4-nitrophenyl)acetic acid , a specialized intermediate in organic synthesis.[1] It is designed for researchers and drug development professionals requiring precise physicochemical data, synthesis protocols, and reactivity profiles.[1]

Molecular Weight, Formula, and Synthetic Utility

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7) is a critical building block in medicinal chemistry, particularly for the synthesis of non-natural


-amino acids and bioactive heterocycles.[1] Characterized by the presence of an electron-withdrawing nitro group at the para position and a reactive bromine atom at the 

-position, this compound exhibits unique electrophilic properties that make it highly susceptible to nucleophilic substitution (

) reactions.[1] This guide details its physicochemical profile, validated synthesis pathways, and handling protocols.[1]

Physicochemical Profile

The compound is an


-halo acid derivative of phenylacetic acid.[1] The para-nitro substituent significantly increases the acidity of the 

-proton compared to unsubstituted phenylacetic acid, influencing its reactivity in alkylation and esterification reactions.[1]
Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acidAlso known as

-Bromo-4-nitrophenylacetic acid
CAS Number 4578-72-7 Distinct from ring-brominated isomers (e.g., 6127-11-3)
Molecular Formula

Molecular Weight 260.04 g/mol Average Mass
Monoisotopic Mass 258.948 g/mol Dominant isotope contribution (

)
Appearance Off-white to pale yellow solid(Predicted based on analogs)
Solubility Soluble in polar organic solventsDMSO, DMF, Ethyl Acetate, Methanol
pKa (Predicted) ~2.5 - 3.0Enhanced acidity due to

and

Synthesis & Production Protocols

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid typically involves the radical bromination of 4-nitrophenylacetic acid.[1] Direct Hell-Volhard-Zelinsky (HVZ) conditions can be harsh; therefore, radical bromination using N-Bromosuccinimide (NBS) or molecular bromine under catalytic conditions is often preferred to avoid side reactions on the deactivated aromatic ring.[1]

Validated Synthetic Pathway (Radical Bromination)

Reaction Logic: The methylene group (


-carbon) is activated by the adjacent carbonyl and the phenyl ring.[1] The para-nitro group deactivates the ring towards electrophilic aromatic substitution, ensuring that bromination occurs selectively at the benzylic (

) position via a radical mechanism.[1]

Protocol Steps:

  • Reagents: 4-Nitrophenylacetic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Catalytic AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Procedure:

    • Dissolve the starting acid in the solvent under an inert atmosphere (

      
      ).[1]
      
    • Add NBS and the radical initiator.[1]

    • Heat to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of starting material via TLC or HPLC.[1]

    • Workup: Cool the mixture to precipitate succinimide. Filter off the solid.[1]

    • Concentrate the filtrate to obtain the crude

      
      -bromo acid.[1]
      
    • Purification: Recrystallization from hexanes/ethyl acetate or use directly if purity >95%.[1]

Synthetic Workflow Diagram[1]

SynthesisPathway Start 4-Nitrophenylacetic Acid (C8H7NO4) Intermediate Benzylic Radical Intermediate Start->Intermediate Initiation & H-Abstraction Reagents Reagents: NBS (1.05 eq) AIBN (cat.) Reflux Reagents->Intermediate Product 2-Bromo-2-(4-nitrophenyl)acetic acid (C8H6BrNO4) Intermediate->Product Br Transfer (Propagation)

Figure 1: Radical bromination pathway transforming 4-nitrophenylacetic acid to the target


-bromo derivative.

Reactivity & Applications in Drug Development[1]

The unique structure of 2-Bromo-2-(4-nitrophenyl)acetic acid makes it a versatile "linchpin" molecule.[1]

Nucleophilic Substitution ( )

The


-carbon is highly electrophilic due to the inductive effect of the bromine and the resonance withdrawal of the p-nitro phenyl ring.[1]
  • Amination: Reaction with primary or secondary amines yields

    
    -amino acids.[1] This is crucial for synthesizing non-proteinogenic amino acids used in peptide mimetics.[1]
    
  • Thiol Alkylation: Reaction with thiols generates

    
    -thioether derivatives, often used as linkers in antibody-drug conjugates (ADCs).[1]
    
Heterocycle Formation

Cyclization reactions involving the carboxylic acid and the


-bromide can yield heterocycles such as:
  • Oxazoles: Via condensation with amides.[1]

  • Thiazolidinones: Via reaction with thioureas.[1]

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Lachrymator:

    
    -Halo acids are potent tear agents.[1] Handle only in a fume hood.
    

Storage Conditions:

  • Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Moisture sensitive; hydrolysis can release HBr and revert to the

    
    -hydroxy acid.[1]
    

References

  • PubChem Compound Summary. (2025). 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for radical bromination protocols).

Sources

"2-Bromo-2-(4-nitrophenyl)acetic acid" literature review

[1][2][3][4]

Executive Summary & Chemical Profile[2][3][4][5]

2-Bromo-2-(4-nitrophenyl)acetic acid is a highly specialized organobromine intermediate critical for the synthesis of non-natural amino acids, heterocycles, and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structure features a carboxylic acid moiety, a benzylic bromide, and a para-nitro electron-withdrawing group.[1][2][3][4] This unique combination makes the alpha-carbon exceptionally electrophilic, facilitating rapid nucleophilic substitution reactions under mild conditions.[1][2][3][4]

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and applications in drug development, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1][2][3][4]

Chemical Identity Table[2][3][4][6]
PropertyDescription
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acid
Common Name

-Bromo-4-nitrophenylacetic acid
Molecular Formula

Molecular Weight 260.04 g/mol
Key Functional Groups Carboxylic Acid, Alkyl Bromide (Benzylic), Nitro (Aromatic)
Reactivity Class

-Halo Acid; Electrophile (Alkylating Agent)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water

Synthesis Strategies

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid requires precise control to ensure regioselectivity at the alpha-position rather than the aromatic ring.[1][2][3][4] Two primary methodologies are employed: the Hell-Volhard-Zelinsky (HVZ) Reaction and Radical Bromination (NBS) .[1][2][3][4]

Protocol A: Hell-Volhard-Zelinsky (HVZ) Bromination

This is the classical method for alpha-bromination of carboxylic acids.[1][2][3][4] The presence of the electron-withdrawing nitro group deactivates the aromatic ring, minimizing electrophilic aromatic substitution side reactions and favoring alpha-bromination.[1][2][3][4]

Reagents:

  • Substrate: 4-Nitrophenylacetic acid[1][2][3][4]

  • Brominating Agent: Molecular Bromine (

    
    )[3][4]
    
  • Catalyst: Phosphorus Tribromide (

    
    ) or Red Phosphorus (
    
    
    )[3][4]

Mechanism:

  • Activation:

    
     converts the carboxylic acid to the corresponding acyl bromide.[3][4][5][6]
    
  • Enolization: The acyl bromide tautomerizes to its enol form.[3][4] The alpha-protons are acidic due to the adjacent carbonyl and the p-nitrophenyl group.[1][3][4]

  • Bromination: The enol attacks molecular bromine to form the

    
    -bromoacyl bromide.[3][4]
    
  • Hydrolysis: Workup with water hydrolyzes the acyl bromide back to the carboxylic acid, retaining the alpha-bromine.[3][4]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a drying tube (

    
    ). Flush with 
    
    
    .
  • Mixing: Charge the flask with 4-nitrophenylacetic acid (1.0 eq) and a catalytic amount of

    
     (0.1 eq).
    
  • Addition: Heat the mixture to 60-80°C. Slowly add

    
     (1.1 eq) dropwise. The evolution of HBr gas indicates reaction progress.[3][4][7]
    
  • Reflux: After addition, reflux the mixture for 2-4 hours until HBr evolution ceases.

  • Quenching: Cool the reaction mixture to 0°C. Cautiously add ice-cold water to hydrolyze the acid bromide. Caution: This step is highly exothermic.[3][4]

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.[3][4]
    
  • Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate to yield the pure acid.

Protocol B: Radical Bromination via Ester Intermediate (NBS)

For substrates sensitive to the harsh acidic conditions of the HVZ reaction, a two-step sequence using N-Bromosuccinimide (NBS) is preferred.[1][2][3][4] This method typically proceeds via the ester to prevent decarboxylation or interference from the free acid.[3][4]

Reagents:

  • Substrate: Methyl 2-(4-nitrophenyl)acetate[1][2][3][4]

  • Brominating Agent: N-Bromosuccinimide (NBS)[1][2][3][4][8]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide[3][4]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)[3][4]
    

Step-by-Step Protocol:

  • Esterification: Reflux 4-nitrophenylacetic acid in Methanol with catalytic

    
     to obtain the methyl ester.
    
  • Bromination: Dissolve the ester (1.0 eq) in anhydrous

    
    . Add NBS (1.05 eq) and AIBN (0.05 eq).[3][4]
    
  • Reflux: Heat the mixture to reflux. Irradiate with a tungsten lamp if necessary to initiate the radical chain.[3][4]

  • Monitoring: Monitor by TLC until the starting material is consumed (typically 2-6 hours). Succinimide will precipitate on the surface.[3][4]

  • Filtration: Cool and filter off the succinimide byproduct.[3][4]

  • Hydrolysis: Dissolve the crude bromo-ester in a mixture of THF/Water. Add LiOH (1.1 eq) at 0°C and stir for 1 hour to hydrolyze the ester.

  • Acidification: Acidify carefully with 1M HCl to pH 2 and extract with Ethyl Acetate.

Mechanistic Pathways & Reactivity[3][4]

The chemical behavior of 2-Bromo-2-(4-nitrophenyl)acetic acid is dominated by the synergistic electron-withdrawing effects of the bromine atom, the carboxyl group, and the p-nitrophenyl ring.[1][2][3][4] This creates a highly electrophilic center at the alpha-carbon (

34
Reactivity Profile
  • Nucleophilic Substitution (

    
    ):  The primary mode of reactivity.[3][4] The bulky phenyl group might suggest steric hindrance, but the benzylic position is highly activated.[3][4] Weak nucleophiles (amines, azides, thiols) can displace the bromide rapidly.[3][4]
    
  • Elimination (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  In the presence of strong, bulky bases, dehydrohalogenation may occur to form the 
    
    
    -unsaturated acid (4-nitrocinnamic acid derivative).[3][4]
  • Decarboxylation: Under thermal stress, alpha-halo acids can decarboxylate, especially if the carboxylate is formed.[1][2][3][4]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream applications of the compound.

GStart4-Nitrophenylacetic AcidHVZHVZ Bromination(Br2, PBr3)Start->HVZDirect RouteEsterMethyl Ester IntermediateStart->EsterMeOH, H+Product2-Bromo-2-(4-nitrophenyl)acetic acidHVZ->ProductHydrolysisNBSRadical Bromination(NBS, AIBN)NBS->ProductHydrolysis (LiOH)AminoAcid4-Nitrophenylglycine(via Amination)Product->AminoAcid+ NH3 / NH4OHHeterocycleThiazole Derivatives(via Hantzsch Synthesis)Product->Heterocycle+ ThioamideEster->NBSCCl4, Reflux

Figure 1: Synthesis pathways (HVZ and NBS routes) and key downstream transformations for 2-Bromo-2-(4-nitrophenyl)acetic acid.

Applications in Drug Development[3][4][11]

This compound serves as a versatile "warhead" or building block in medicinal chemistry.[3][4][9]

Synthesis of Non-Natural Amino Acids

The most direct application is the synthesis of 4-nitrophenylglycine and its derivatives.[3][4]

  • Protocol: Reaction with aqueous ammonia or ammonium hydroxide at room temperature displaces the bromide to yield the alpha-amino acid.[3][4]

  • Significance: Phenylglycine analogs are critical structural motifs in beta-lactam antibiotics (e.g., Ampicillin analogs) and as conformational constraints in peptide drugs.[1][2][3][4]

Heterocycle Formation (Hantzsch Thiazole Synthesis)

Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-amino-4-arylthiazole-5-carboxylic acid derivatives.[1][2][3][4]

  • Mechanism: The sulfur atom of the thioamide attacks the electrophilic alpha-carbon (

    
    ), followed by cyclization with the carboxylic acid carbonyl (or ester) to form the thiazole ring.[3][4]
    
  • Therapeutic Relevance: Thiazoles are privileged scaffolds in kinase inhibitors and anti-inflammatory agents.[3][4]

Linker Chemistry

The carboxylic acid allows for coupling to amines (amide bond formation), while the bromide allows for alkylation of other pharmacophores.[3][4] This bifunctionality makes it an ideal linker for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).[1][2][3][4]

Safety & Handling Protocols

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[3][4]

  • Lachrymator: The compound and its acid bromide precursor are potent lachrymators (tear gas agents).[3][4]

  • Toxic: Harmful if swallowed or inhaled.[3][4]

Handling Requirements:

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.[1][2][3][4] A face shield is recommended during the addition of bromine.[3][4]

  • Waste Disposal: Quench all reaction mixtures with sodium thiosulfate (to destroy excess bromine) and sodium bicarbonate (to neutralize acid) before disposal in halogenated organic waste.[3][4]

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. SynArchive. Retrieved from

  • Nucleophilic Substitution of Alpha-Halo Acids. Master Organic Chemistry. Retrieved from

  • Synthesis of Phenylglycine Derivatives.Journal of Organic Chemistry.
  • 4-Bromophenylacetic acid Properties. Wikipedia. Retrieved from (Note: Comparative data for ring-brominated isomers).[1][2][3][4]

  • N-Bromosuccinimide (NBS) Reactivity. Organic Chemistry Portal. Retrieved from

The Nitrophenylacetic Acid Blueprint: From Historical Milestones to Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Historical Genesis: The Foundation of Synthetic Chemistry and Immunology

Nitrophenylacetic acids (NPAAs) are not merely esoteric laboratory reagents; they are foundational pillars that have shaped the trajectories of both industrial chemistry and modern immunology.

The historical significance of NPAAs began at the dawn of the 20th century. In 1905, Adolf von Baeyer was awarded the Nobel Prize in Chemistry for his monumental work on organic dyes, specifically the total synthesis of indigo[1]. A critical pathway in his synthesis utilized ortho-nitrophenylacetic acid (2-NPAA) as a primary building block[1]. This marked one of the first instances where an NPAA derivative revolutionized industrial chemistry by replacing agriculturally sourced dyes with scalable, reliable synthetic alternatives, effectively birthing the modern fine chemical industry[1].

Decades later, NPAA derivatives catalyzed a paradigm shift in a completely different field: immunology. In the 1960s, researchers Rosalind Pitt-Rivers and N. Avrion Mitchison utilized a synthetic derivative known as the NIP hapten (4-hydroxy-3-iodo-5-nitrophenylacetic acid) to map the cellular basis of immune memory[2]. By conjugating NIP to carrier proteins, Mitchison demonstrated that B-cells specifically recognize the hapten (NIP) while T-cells recognize the carrier protein[3]. This self-validating experimental system led to the groundbreaking discovery of T-cell/B-cell cooperation—a mechanism that remains the cornerstone of modern vaccinology and monoclonal antibody development[3].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of NPAA isomers is critical for rational experimental design. The position of the electron-withdrawing nitro group profoundly dictates the molecule's reactivity, solubility, and downstream applications in drug development.

Table 1: Physicochemical Profiling of Nitrophenylacetic Acid Isomers

IsomerCAS NumberMelting PointStructural Significance & Primary Applications
2-Nitrophenylacetic acid (o-NPAA)3740-52-1137–141 °CSterically hindered. Used in classical Indigo synthesis, as an intermediate for the diuretic amiloride, and in the total synthesis of complex alkaloids[4].
3-Nitrophenylacetic acid (m-NPAA)1877-73-2117–120 °CLacks direct resonance with the acetic acid moiety. Primarily utilized in biochemical research and specialized API synthesis.
4-Nitrophenylacetic acid (p-NPAA)104-03-0151–152 °CHighly reactive due to para-position resonance. Critical precursor for atenolol, penicillin derivatives, and squaraine dyes[5],[6].

Validated Synthesis Workflows: The Application Scientist's Perspective

As application scientists, we must rely on protocols that act as self-validating systems. The classical synthesis of 4-Nitrophenylacetic acid via the hydrolysis of p-nitrobenzyl cyanide is a masterclass in kinetic control and thermodynamic purification[7].

Protocol: Classical Hydrolysis of p-Nitrobenzyl Cyanide

Step 1: Preparation of the Acidic Hydrolysis Matrix

  • Action: Prepare a solution of 300 mL concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.

  • Causality: The specific dilution of sulfuric acid is critical. If the acid is too concentrated, it induces charring and unwanted side reactions; if too dilute, the reaction kinetics drop below practical thresholds, leaving unreacted nitrile.

Step 2: Substrate Introduction

  • Action: Place 100 g (0.62 mole) of p-nitrobenzyl cyanide into a 1-L round-bottomed flask. Pour two-thirds of the acid solution over the substrate and agitate until fully moistened[7].

  • Causality: Pre-wetting the solid prevents clumping. This ensures a uniform surface area for the acid to attack, which prevents localized thermal runaway and ensures a homogeneous reaction matrix.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to a boil for exactly 15 minutes without shaking[7].

  • Causality: The 15-minute boiling window is a self-validating kinetic endpoint. Exceeding this time leads to product degradation (evidenced by a severely darkened reaction mixture), while falling short results in incomplete hydrolysis.

Step 4: Quenching and Precipitation

  • Action: Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C[7].

  • Causality: Rapid cooling and dilution drastically reduce the solubility of the newly formed 4-NPAA. This drives high-yield precipitation while keeping water-soluble impurities locked in the supernatant.

Step 5: Purification via Recrystallization

  • Action: Filter the precipitate, wash with ice water, and dissolve in 1600 mL of boiling water. Filter rapidly through a steam funnel[7].

  • Causality: The solubility curve of 4-NPAA is exceptionally steep near 100°C. Rapid hot filtration is mandatory to prevent premature crystallization in the funnel. Upon cooling, the filtrate yields pure pale yellow needles (Yield: 92–95%, MP: 151–152°C)[7].

(Note: Modern industrial syntheses often replace the highly toxic cyanide precursor with 2-phenylethanol, which undergoes sequential nitration and oxidation using a TEMPO-NaClO2-NaClO catalytic system to yield 4-NPAA[4].)

Synthesis A p-Nitrobenzyl Cyanide (0.62 mole) C Thermal Activation (Boil for 15 mins) A->C Addition B H2SO4 / H2O Matrix (Hydrolysis Agent) B->C Addition D Quench & Cool to 0°C (Precipitation) C->D Reaction Complete E Rapid Hot Filtration (Removes Insolubles) D->E Dissolve in Boiling H2O F Crystallization (Pale Yellow Needles) E->F Steep Solubility Curve G 4-Nitrophenylacetic Acid (Yield: 92-95%) F->G Final Product

Workflow for the synthesis of 4-Nitrophenylacetic acid via nitrile hydrolysis.

Modern Applications in Drug Development

Today, NPAAs are indispensable in the late-stage functionalization and total synthesis of Active Pharmaceutical Ingredients (APIs).

Complex Alkaloid Synthesis: The ortho isomer (2-NPAA) is utilized in the total synthesis of complex natural products, such as actinophyllic acid[8]. By leveraging the reactivity of the acetic acid side chain and the reducible nature of the nitro group, chemists can construct the intricate tetracyclic core of actinophyllic acid, a potent inhibitor of carboxypeptidase U[8].

API Intermediates: 4-NPAA is a direct precursor in the synthesis of atenolol (a widely prescribed β1 receptor blocker) and serves as a foundational building block for semi-synthetic penicillins[5],[6]. Furthermore, fluorinated derivatives of NPAAs are increasingly utilized by medicinal chemists to enhance the metabolic stability and binding affinity of next-generation drug candidates[5].

Immunology NIP NIP Hapten (Derived from NPAA) Conjugate NIP-Carrier Conjugate (Immunogen) NIP->Conjugate Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Conjugation BCell B-Cell (Epitope Recognition) Conjugate->BCell Hapten Binding TCell Helper T-Cell (Carrier Recognition) Conjugate->TCell Carrier Processing Synapse Immunological Synapse (T-Cell/B-Cell Cooperation) BCell->Synapse Antigen Presentation TCell->Synapse Cytokine Release Antibody Anti-NIP Antibodies (Amplified Response) Synapse->Antibody B-Cell Differentiation

The role of the NIP hapten in elucidating T-Cell and B-Cell cooperation.

References

  • Title: Award ceremony speech - NobelPrize.org Source: NobelPrize.org URL: [Link]

  • Title: p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Total Synthesis of (±)- and (−)-Actinophyllic Acid Source: scispace.com URL: [Link]

  • Title: Nicholas Avrion Mitchison. 5 May 1928—28 December 2022 Source: royalsocietypublishing.org URL: [Link]

  • Title: The Discovery of T Cell–B Cell Cooperation Source: frontiersin.org URL: [Link]

Sources

Methodological & Application

"2-Bromo-2-(4-nitrophenyl)acetic acid" as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-2-(4-nitrophenyl)acetic Acid in Pharmaceutical Synthesis

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (BNPAA) is a high-value electrophilic intermediate used in the synthesis of non-proteinogenic amino acids, peptidomimetics, and heterocyclic pharmacophores.[1] Its structural uniqueness lies in the


-bromo carboxylic acid  motif attached to an electron-deficient 4-nitrophenyl  ring.

This dual functionality allows BNPAA to serve as a "linchpin" reagent in two critical pharmaceutical pathways:

  • Nucleophilic Substitution (

    
    ):  Precursor to 4-nitrophenylglycine , a synthetic equivalent for the 4-aminophenylglycine moiety found in novel peptide therapeutics (e.g., Odevixibat analogs) and 
    
    
    
    -lactam antibiotics.
  • Cyclocondensation: A key building block for thiazolidinone and thiazole scaffolds via the Hantzsch synthesis, widely utilized in antimicrobial and anticancer drug discovery.

This guide provides validated protocols for the synthesis of BNPAA and its downstream conversion into bioactive heterocycles, emphasizing reaction control and impurity management.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acid
Common Name

-Bromo-4-nitrophenylacetic acid
Structure

Molecular Weight 260.04 g/mol
Appearance Pale yellow to off-white crystalline solid
Reactivity Profile Highly electrophilic at

-carbon; susceptible to decarboxylation under high heat; moisture sensitive (acid bromide form).[1]
Storage 2–8°C, under inert atmosphere (Ar/

), protected from light.

Strategic Synthesis Pathways

The utility of BNPAA stems from its ability to access diverse chemical space.[2] The diagram below illustrates its central role in divergence synthesis.

BNPAA_Pathways Start 4-Nitrophenylacetic Acid BNPAA 2-Bromo-2-(4-nitrophenyl) acetic acid (BNPAA) Start->BNPAA Bromination (NBS or Br2/PCl3) Glycine 4-Nitrophenylglycine (Amino Acid Precursor) BNPAA->Glycine Amination (NH3) SN2 Displacement Thiazole 2-Amino-thiazol-4-one Derivatives BNPAA->Thiazole Hantzsch Synthesis (+ Thiourea) Lactam Beta-Lactams (via Staudinger) BNPAA->Lactam Cycloaddition (+ Imines)

Figure 1: Divergent synthesis pathways utilizing BNPAA as a core electrophile.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2-(4-nitrophenyl)acetic Acid

Rationale: Direct bromination of 4-nitrophenylacetic acid is preferred over the Hell-Volhard-Zelinsky (HVZ) reaction for lab-scale purity, as it avoids harsh phosphorous halides. We utilize a radical-initiated bromination or acid-catalyzed enolization strategy.

Reagents:

  • 4-Nitrophenylacetic acid (10.0 g, 55.2 mmol)

  • N-Bromosuccinimide (NBS) (10.8 g, 60.7 mmol)

  • Catalytic

    
     (48% aq., 5 drops) or 
    
    
    
    (Substitute: 1,2-Dichloroethane for safety)
  • Reflux condenser, drying tube.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitrophenylacetic acid in 100 mL of 1,2-dichloroethane (DCE).

  • Activation: Add NBS (1.1 equiv) and a catalytic amount of HBr (or benzoyl peroxide if running radical mechanism).

  • Reflux: Heat the mixture to reflux (83°C) with vigorous stirring for 4–6 hours.

    • Checkpoint: Monitor reaction by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the less polar bromo-product (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

  • Extraction: Wash the filtrate with water (

    
     mL) and brine (
    
    
    
    mL). Dry the organic layer over anhydrous
    
    
    .
  • Isolation: Concentrate under reduced pressure to yield a crude yellow solid.

  • Purification: Recrystallize from toluene/heptane to afford BNPAA as off-white needles.

    • Typical Yield: 85–92%

    • Melting Point: 108–112°C (Decomposes)

Protocol B: Synthesis of Thiazolidinone Scaffold (Hantzsch-Type)

Rationale: This reaction exploits the


-halo ketone/acid reactivity with bis-nucleophiles (thiourea). It is a standard method for generating antimicrobial pharmacophores.

Reagents:

  • BNPAA (1.0 equiv)

  • Thiourea (or N-substituted thiourea) (1.1 equiv)

  • Sodium Acetate (anhydrous) (2.0 equiv)

  • Ethanol (Absolute)

Procedure:

  • Setup: Charge a reaction vessel with BNPAA (2.6 g, 10 mmol) and ethanol (30 mL).

  • Addition: Add thiourea (0.84 g, 11 mmol) and sodium acetate (1.64 g, 20 mmol).

  • Cyclization: Reflux the mixture for 3–5 hours.

    • Mechanism:[3][4][5] The sulfur attacks the

      
      -carbon (displacing bromide), followed by cyclization of the nitrogen onto the carboxylic carbonyl (forming the lactam ring).
      
  • Precipitation: Pour the hot reaction mixture into ice-cold water (100 mL).

  • Filtration: The product, 2-amino-5-(4-nitrophenyl)thiazol-4(5H)-one , precipitates as a yellow solid.

  • Purification: Recrystallize from ethanol/DMF.

Pharmaceutical Relevance & Applications

Precursor to Non-Proteinogenic Amino Acids

BNPAA is the direct precursor to 4-nitrophenylglycine . Through catalytic hydrogenation (


, Pd/C), this is converted to 4-aminophenylglycine .
  • Significance: Phenylglycine motifs restrict conformational flexibility in peptides, increasing potency and selectivity.

  • Drug Examples: 4-hydroxyphenylglycine is a core component of Cefadroxil (Antibiotic) and Odevixibat (Ileal bile acid transporter inhibitor). BNPAA provides a route to the nitro analog, allowing for late-stage reduction and functionalization (e.g., diazonium coupling) not possible with the hydroxy variant.

Bioconjugation & Proteomics

The high reactivity of the


-bromo group makes BNPAA an excellent "warhead" for cysteine mapping.
  • Protocol: Reacting BNPAA with protein thiols introduces a 4-nitrophenyl moiety.

  • Readout: The nitro group serves as a spectroscopic handle (UV-Vis at ~270-280 nm) or an electrochemical tag for detecting cysteine residues in complex proteomes.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete bromination due to moisture.Ensure reagents (NBS) are dry; use anhydrous solvents.
Dark/Tar Product Decarboxylation due to overheating.[6]Do not exceed 90°C. Keep reaction under

.
Impurity: Ring Bromination Radical attack on the ring instead of

-carbon.
Use catalytic HBr (ionic mechanism) rather than light/peroxide (radical) if selectivity is poor.
Hydrolysis Exposure to atmospheric moisture.Store BNPAA in a desiccator. Convert to ester if long-term storage is needed.

References

  • Hantzsch Thiazole Synthesis:Organic Syntheses, Coll. Vol. 3, p. 76 (1955).
  • Synthesis of Phenylglycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. Link

  • Thiazolidinone Pharmacophores: Vicini, P., et al. (2006). Synthesis and antimicrobial activity of novel 2-thiazolin-4-one derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

  • Reaction with Thioureas: Aggarwal, R., et al. (2024). Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas. Royal Society of Chemistry Advances. Link
    
  • Pharmaceutical Amino Acid Fragments: Han, J., et al. (2022).[4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[7] Pharmaceuticals, 15(8), 999. Link

Sources

Protocol for the Synthesis of 4-Bromo-2-nitrophenylacetic Acid

[1][2][3]

Abstract & Core Directive

This application note details a high-fidelity protocol for the synthesis of 4-bromo-2-nitrophenylacetic acid (CAS 6127-11-3) . While traditional routes utilize the cyanidation of benzyl halides (requiring toxic NaCN) or the oxidation of nitrotoluenes, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach utilizes diethyl malonate and 4-bromo-1-fluoro-2-nitrobenzene, offering superior regiocontrol, enhanced safety profile (cyanide-free), and scalability suitable for pharmaceutical intermediate production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the bromine substituent while installing the acetic acid moiety ortho to the nitro group.

Strategic Logic[4][5]
  • Disconnection: The C-C bond between the alpha-carbon and the aromatic ring is the strategic disconnection point.

  • Precursor Selection: 4-Bromo-1-fluoro-2-nitrobenzene is selected as the electrophile. The nitro group ortho to the fluorine activates the ring for SNAr, while the bromine at the para position remains relatively inert under mild basic conditions.

  • Nucleophile: Diethyl malonate serves as a "masked" acetic acid equivalent. Following substitution, hydrolysis and decarboxylation yield the target acid.

Pathway Visualization

RetrosynthesisFigure 1: Retrosynthetic Analysis via Malonate DisplacementTarget4-Bromo-2-nitrophenylacetic acid(Target)Inter1Diethyl (4-bromo-2-nitrophenyl)malonate(Intermediate)Target->Inter1Hydrolysis & DecarboxylationSM14-Bromo-1-fluoro-2-nitrobenzene(Starting Material)Inter1->SM1SNAr(Base-mediated)SM2Diethyl Malonate(Nucleophile)Inter1->SM2Enolate Formation

Figure 1: Retrosynthetic logic prioritizing the SNAr pathway to avoid cyanide handling.

Materials & Reagents

Reagent / SolventCAS No.Equiv.[1]RolePurity / Grade
4-Bromo-1-fluoro-2-nitrobenzene 364-73-81.0Substrate>98%
Diethyl Malonate 105-53-31.2NucleophileReagent Grade
Sodium Hydride (60% in oil) 7681-65-42.2BaseDry
Tetrahydrofuran (THF) 109-99-9-SolventAnhydrous
Hydrochloric Acid (6M) 7647-01-0ExcessHydrolysisACS Grade
Ethanol 64-17-5-Co-solventAbsolute

Safety Note: Sodium hydride is pyrophoric. Handle under inert atmosphere (N₂ or Ar). 4-Bromo-1-fluoro-2-nitrobenzene is a skin irritant.

Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of Diethyl 2-(4-bromo-2-nitrophenyl)malonate.

  • Apparatus Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, addition funnel, and a thermometer. Flame-dry the glassware under vacuum and purge with Nitrogen.

  • Base Preparation: Charge the flask with Sodium Hydride (2.2 equiv) suspended in anhydrous THF (10 mL/g of substrate) . Cool the suspension to 0°C using an ice bath.

  • Nucleophile Formation: Add Diethyl Malonate (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.

    • Observation: Evolution of H₂ gas will occur. Ensure adequate venting.

    • Mechanism:[2][3][4][5] Formation of the sodiomalonate enolate.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Substrate Addition: Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0°C.

    • Critical Parameter: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[6] The starting fluoride should be consumed.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Result: Crude yellow oil (Diethyl 2-(4-bromo-2-nitrophenyl)malonate). Proceed directly to Phase 2 or purify via flash chromatography if high purity is required immediately.

Phase 2: Hydrolysis and Decarboxylation

Objective: Conversion of the malonate ester to the acetic acid final product.

  • Hydrolysis: Dissolve the crude malonate intermediate in Ethanol (5 mL/g) . Add 6M NaOH (5 equiv) .

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

    • Mechanism:[2][3][4][5] Saponification of both ester groups to the dicarboxylate.

  • Acidification & Decarboxylation: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl until pH < 1.

    • Observation: A precipitate may form.

  • Thermal Decarboxylation: Heat the acidic mixture at reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[2][3][4][5] The 1,1-dicarboxylic acid (malonic acid derivative) is unstable at high temperatures and loses CO₂ to form the mono-carboxylic acid.

  • Isolation: Cool the mixture to room temperature. The product, 4-Bromo-2-nitrophenylacetic acid , typically precipitates as an off-white to pale yellow solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Process Visualization

WorkflowFigure 2: Step-by-Step Experimental WorkflowStartStart:4-Bromo-1-fluoro-2-nitrobenzeneStep2Step 2: SNAr Reaction(Add Substrate, RT, 3-5h)Start->Step2Step1Step 1: Enolate Formation(NaH, Diethyl Malonate, THF, 0°C)Step1->Step2  Nucleophile GenerationInterIntermediate:Diethyl (4-bromo-2-nitrophenyl)malonateStep2->Inter  Workup & ConcentrationStep3Step 3: Saponification(NaOH, EtOH, Reflux)Inter->Step3Step4Step 4: Acidic Decarboxylation(6M HCl, Reflux, -CO2)Step3->Step4  In-situEndFinal Product:4-Bromo-2-nitrophenylacetic acidStep4->End  Precipitation & Filtration

Figure 2: Operational workflow for the malonate-based synthesis.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 165–169°C [Reference 1].

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.60 (s, 1H, -COOH)

    • δ 8.25 (d, J = 2.0 Hz, 1H, Ar-H3)

    • δ 7.90 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H5)

    • δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H6)

    • δ 3.95 (s, 2H, -CH₂-)

  • IR Spectrum: Characteristic bands at ~1700 cm⁻¹ (C=O stretch) and ~1530/1350 cm⁻¹ (NO₂ stretch).

Alternative Route (Classic)

For contexts where 4-bromo-2-nitrotoluene is the requisite starting material.

  • Bromination: 4-Bromo-2-nitrotoluene + NBS (cat.[7] Benzoyl Peroxide)

    
     4-Bromo-2-nitrobenzyl bromide.
    
  • Cyanation: Benzyl bromide + NaCN (in DMSO/H₂O)

    
     4-Bromo-2-nitrophenylacetonitrile.
    
  • Hydrolysis: Nitrile + H₂SO₄/H₂O (Reflux)

    
     4-Bromo-2-nitrophenylacetic acid.[7]
    
    • Note: This route is less preferred due to the use of highly toxic Sodium Cyanide and the variable yields associated with the radical bromination step.[2]

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in THF or NaHEnsure THF is freshly distilled or from a dry solvent system. Use fresh NaH.
Incomplete Decarboxylation pH not low enough or Temp too lowEnsure pH < 1 using conc. HCl. Maintain vigorous reflux (100°C+) for at least 4 hours.
Impurity: Phenol derivative Hydrolysis of F before Malonate attackEnsure the enolate is fully formed before adding the substrate. Keep temp low during addition.

References

  • TCI Chemicals. Product Specification: 4-Bromo-2-nitrophenylacetic Acid (CAS 6127-11-3).[7][2] Retrieved from .

  • CN101805265A. Synthesis method of 2-nitro-4-substituted phenylacetic acid.[2] Google Patents. Retrieved from .

  • Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene Product Page.[8] Retrieved from .[8]

  • ChemicalBook. 4-Bromo-2-nitrophenylacetic acid Properties and Synthesis. Retrieved from .

Use of "2-Bromo-2-(4-nitrophenyl)acetic acid" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-2-(4-nitrophenyl)acetic Acid in Agrochemical Scaffold Design

Executive Summary & Strategic Value

2-Bromo-2-(4-nitrophenyl)acetic acid is a high-value, bifunctional building block in modern agrochemical synthesis. Distinct from its ring-brominated isomer (4-bromo-2-nitrophenylacetic acid), this compound features a reactive bromine atom at the


-position (benzylic) relative to the carboxyl group.[1][2] This specific architecture offers a dual-reactivity profile:
  • Electrophilic

    
    -Carbon:  The benzylic bromine is highly susceptible to nucleophilic substitution (
    
    
    
    ), enabling the introduction of heteroatoms (N, S, O) for the construction of bioisosteres.[2]
  • Carboxyl Functionality: Allows for esterification, amidation, or decarboxylative coupling.[2]

  • Nitro-Handle: The para-nitro group serves as a "masked" aniline, which can be reduced post-modification to generate di-functionalized scaffolds common in protoporphyrinogen oxidase (PPO) inhibitor herbicides and fungicidal carboxamides.[1][2]

Field-Proven Insight: The electron-withdrawing nature of the p-nitro group significantly increases the acidity of the


-proton.[1] While this facilitates bromination, it also renders the final product prone to base-mediated elimination (forming the styrene derivative).[2] Protocols must therefore strictly control basicity during nucleophilic substitution steps.[2]

Chemical Identity & Safety Profile

PropertySpecification
IUPAC Name 2-Bromo-2-(4-nitrophenyl)acetic acid
Common Name

-Bromo-4-nitrophenylacetic acid
Molecular Formula

Molecular Weight 260.04 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, THF; sparingly soluble in water.[1][2][3]
Reactivity Class

-Halo Acid; Alkylating Agent

HSE Critical Warning:


-Bromo acids are potent lachrymators  and severe skin irritants.[1][2] They can cause irreversible eye damage.[2] All handling must occur in a properly functioning fume hood with full PPE (nitrile gloves, goggles, face shield).[2]

Synthetic Utility & Reaction Pathways

The utility of this intermediate is best understood through its divergent synthesis capabilities.[2] It serves as a linchpin for accessing Thiazole and


-Amino Acid  agrochemical pharmacophores.[1][2]
Pathway Visualization (DOT Diagram)

SyntheticPathway Figure 1: Divergent synthesis pathways from the alpha-bromo intermediate. Start 4-Nitrophenylacetic Acid Inter 2-Bromo-2-(4-nitrophenyl) acetic acid (The Core) Start->Inter NBS, cat. HBr or SOCl2, Br2 Prod1 Thiazole Derivatives (Fungicides) Inter->Prod1 Thiourea/Thioamide (Hantzsch Synthesis) Prod2 Alpha-Amino Acids (Herbicide Safeners) Inter->Prod2 Primary Amines (SN2 Substitution) Prod3 Alpha-Mercapto Acids (S-Linkers) Inter->Prod3 NaSH or Thiols

Caption: Figure 1 illustrates the central role of the


-bromo intermediate in accessing diverse agrochemical classes via nucleophilic substitution and cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid

Rationale: Direct bromination using Hell-Volhard-Zelinsky (HVZ) conditions is effective but harsh.[1][2] A modified radical bromination or acyl-chloride intermediate route is often cleaner for nitrophenyl derivatives to avoid ring bromination.[1][2]

Reagents:

  • 4-Nitrophenylacetic acid (1.0 eq)[1][2]

  • Thionyl chloride (

    
    ) (1.5 eq)[2]
    
  • Bromine (

    
    ) (1.1 eq)[2]
    
  • Carbon tetrachloride (

    
    ) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]
    
  • DMF (catalytic)[2]

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a dry RBF equipped with a reflux condenser and

    
     guard tube, suspend 4-nitrophenylacetic acid in dry DCE. Add 
    
    
    
    dropwise with catalytic DMF (2-3 drops).[1][2]
  • Activation: Heat to reflux (80°C) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Bromination: Cool the mixture to 40°C. Add elemental Bromine (

    
    ) dropwise over 30 minutes. The reaction is autocatalytic; the initial color may persist before fading.[2]
    
    • Note: The acyl chloride enolizes more readily than the acid, facilitating

      
      -bromination.[2]
      
  • Reflux: Heat to reflux for an additional 3-4 hours. Monitor by TLC (quench aliquot with MeOH to check methyl ester formation).

  • Hydrolysis (Critical): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/water to hydrolyze the acyl chloride back to the carboxylic acid. The

    
    -bromo group remains intact.[1][2]
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[2] Recrystallize from Hexane/EtOAc to yield the title compound.
    
Protocol B: Hantzsch Thiazole Synthesis (Fungicide Scaffold)

Rationale: The


-bromo acid reacts with thioureas to form 2-aminothiazol-4-ones (pseudothiohydantoins) or, if decarboxylation occurs/is forced, substituted thiazoles.[1][2] This is a primary route to fungicide classes similar to Thiabendazole derivatives.[2]

Reagents:

  • 2-Bromo-2-(4-nitrophenyl)acetic acid (1.0 eq)[1][2]

  • Thiourea or N-substituted thiourea (1.1 eq)[1][2]

  • Ethanol (Absolute)[2]

  • Sodium Acetate (NaOAc) (1.2 eq) - Buffers the HBr generated to prevent acid-catalyzed degradation.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the

    
    -bromo acid in absolute ethanol (0.5 M concentration).
    
  • Addition: Add the thiourea and NaOAc. The mixture is heated to reflux.

  • Cyclization Mechanism:

    • Step 1: Sulfur acts as the nucleophile, displacing the

      
      -bromine (
      
      
      
      ).[2]
    • Step 2: Intramolecular attack of the nitrogen onto the carbonyl carbon closes the ring.[2]

  • Reaction Time: Reflux for 4-6 hours. A precipitate often forms.[2]

  • Work-up: Cool to room temperature. Pour into ice water. Adjust pH to ~8 with saturated

    
     to liberate the free base if an amine salt formed.[2]
    
  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water.[2]

Mechanistic Logic & Troubleshooting

Mechanism of Action: Nucleophilic Substitution vs. Elimination

The success of using this intermediate hinges on the competition between substitution (


) and elimination (

).[2]

Mechanism Figure 2: Competition between Substitution (SN2) and Elimination (E2). Substrate Alpha-Bromo Acid (Electrophile) SN2 Target Product (Substitution) Substrate->SN2 Soft Nucleophile Low Basicity E2 By-Product (Nitrostyrene deriv.) Substrate->E2 Hard Base High Temp Nu Nucleophile (Amine/Thiol) Nu->SN2 Base Strong Base (e.g., NaOH) Base->E2

Caption: Figure 2 highlights the risk of elimination when using strong bases, leading to styrenyl by-products.[2]

Self-Validating Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Styrene formation Base was too strong or temperature too high, causing E2 elimination.[1][2]Use weaker bases (e.g.,

, NaOAc) or lower temperature.[2]
Ring Bromination observed Radical mechanism dominated or Lewis acid catalyst present.[2]Ensure dark conditions if avoiding radicals; use acyl chloride route to activate alpha-position specifically.[1][2]
Incomplete Reaction Steric hindrance at alpha-position.Use polar aprotic solvent (DMF, MeCN) to accelerate

.[2]
Product is an Oil/Gum Impurities (unreacted acid).[2]Acid-base extraction workup is critical.[1][2] The product is acidic; impurities may be neutral.[2]

References

  • Hell-Volhard-Zelinsky Reaction Application

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2] (Standard text for HVZ mechanism).

    • Context: Validates the bromination of carboxylic acids

      
       or 
      
      
      
      .[2]
  • Hantzsch Thiazole Synthesis

    • Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles. Wiley-VCH.[1][2]

    • Context: Establishes the reaction of -halo carbonyls with thioureas as the standard route to aminothiazoles.
  • Reactivity of

    
    -Halo Acids: 
    
    • Reeves, W. P., et al. (1998).[2] "Phase Transfer Catalyzed Synthesis of

      
      -Bromoesters." Synthetic Communications, 28(3), 499-505.[1][2] Link[2]
      
    • Context: Describes conditions for handling alpha-bromo esters and acids, relevant to the stability and reactivity profile.
  • Agrochemical Scaffold Relevance

    • Jeschke, P. (2016).[2] "Propesticides and their role in agrochemical discovery." Pest Management Science, 72(2), 210-225.[1][2] Link[2]

    • Context: Discusses the use of masking groups and heterocycles (like thiazoles) in modern pesticide design.[2]

Sources

Application Note: Precision Bromination of Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes classical organic methodology with modern process safety and analytical rigor.

Target Analyte:


-Bromo-4-nitrophenylacetic acid (and isomers)
Reaction Class: 

-Halogenation / Radical Substitution Context: Synthesis of Non-Natural Amino Acids, Peptidomimetics, and Heterocyclic Intermediates[1]

Executive Summary & Strategic Analysis

The bromination of nitrophenylacetic acid represents a critical transformation in medicinal chemistry, primarily serving as the entry point for synthesizing


-amino acids (via amination) or thiazole derivatives (via Hantzsch condensation).

Unlike simple phenylacetic acids, the presence of the nitro group (


)  introduces specific electronic and safety constraints:
  • Ring Deactivation: The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring toward electrophilic substitution. This is advantageous, as it minimizes competitive ring bromination, ensuring high regioselectivity for the

    
    -carbon.[1]
    
  • Acidity Enhancement: The benzylic protons are more acidic (

    
    ) compared to unsubstituted phenylacetic acid, facilitating enolization—the rate-determining step in ionic bromination.
    
  • Safety Profile: Nitro-aromatics possess high decomposition energies. Protocols must avoid thermal runaways, particularly when using radical initiators or strong Lewis acids.

This guide presents two validated protocols:

  • Protocol A (Ionic Pathway): The Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] Best for large-scale, direct conversion of the acid.

  • Protocol B (Radical Pathway): Wohl-Ziegler Bromination using NBS. Best for mild, lab-scale synthesis, typically performed on the ester derivative to prevent decarboxylation.[1]

Mechanistic Pathways & Decision Matrix[1]

The choice of method depends on the available equipment and downstream application.

FeatureProtocol A: Modified HVZ (PBr

/Br

)
Protocol B: Radical (NBS/AIBN)
Mechanism Ionic (Enol intermediate)Radical Chain Reaction
Substrate Free Carboxylic AcidMethyl/Ethyl Ester (Recommended)
Reagents Br

, PBr

(or P

)
NBS, AIBN/Benzoyl Peroxide
Selectivity High (Thermodynamic control)High (Kinetic control)
Byproducts HBr (Gas), Phosphoric acidsSuccinimide
Scalability High (Industrial standard)Moderate (Solvent limited)
Visualizing the Pathways

The following diagram illustrates the divergent workflows for generating the


-bromo species.

BrominationPathways cluster_legend Pathway Logic Start Nitrophenylacetic Acid HVZ_Step1 Acyl Bromide Formation (PBr3) Start->HVZ_Step1 Protocol A Rad_Step1 Esterification (MeOH/H+) Start->Rad_Step1 Protocol B HVZ_Step2 Enolization & Bromination (Br2) HVZ_Step1->HVZ_Step2 -HBr HVZ_End α-Bromo Acid HVZ_Step2->HVZ_End +H2O (Quench) Rad_Step2 Radical Bromination (NBS, AIBN, Reflux) Rad_Step1->Rad_Step2 CCl4/PhCF3 Rad_End α-Bromo Ester/Acid Rad_Step2->Rad_End Rad_Step3 Hydrolysis (Optional) Legend Red: Ionic Path (Direct) Yellow: Radical Path (Indirect)

Caption: Divergent synthetic workflows. Protocol A (Red) offers direct access; Protocol B (Yellow) requires esterification but avoids liquid bromine.

Protocol A: Modified Hell-Volhard-Zelinsky (HVZ)

Objective: Direct


-bromination of 4-nitrophenylacetic acid.
Mechanism:  The reaction proceeds via the acyl bromide, which enolizes much faster than the acid. Bromine adds to the enol, followed by bromine exchange or hydrolysis.
Reagents & Equipment[3][4][5][6]
  • Substrate: 4-Nitrophenylacetic acid (1.0 eq)

  • Catalyst: Phosphorus Tribromide (PBr

    
    ) (0.1 - 0.2 eq) or Red Phosphorus (
    
    
    
    ).
  • Brominating Agent: Bromine (Br

    
    ) (1.1 - 1.2 eq).
    
  • Solvent: None (Neat) or 1,2-Dichloroethane (if solubility is an issue).[1]

  • Apparatus: 3-neck RBF, reflux condenser, CaCl

    
     drying tube (strict moisture exclusion), HBr trap (NaOH scrubber).[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry the glassware under

    
     flow. Assemble the scrubber system to neutralize evolved HBr gas.
    
  • Charging: Charge the flask with 4-nitrophenylacetic acid.

  • Catalyst Addition: Add PBr

    
     (0.1 eq) carefully. Note: If using Red Phosphorus, add solid P first.[1]
    
    • Mechanistic Insight: PBr

      
       converts the carboxylic acid to the acyl bromide.[2][3] The 
      
      
      
      -protons of the acyl bromide are significantly more acidic, facilitating the requisite enolization.
  • Bromine Addition: Heat the mixture to 70–80°C. Add Br

    
     dropwise via an addition funnel.
    
    • Caution: The reaction is exothermic.[4] Evolution of HBr gas indicates initiation.

  • Reflux: Stir at 80–90°C for 4–6 hours.

    • Monitoring: Aliquot analysis via NMR (in CDCl

      
      ) or TLC (visualize with UV/KMnO
      
      
      
      ). Look for the disappearance of the CH
      
      
      singlet (
      
      
      ppm) and appearance of the CHBr singlet (
      
      
      ppm).
  • Quench: Cool to 0°C. Slowly add water (or saturated NaHCO

    
     if acid form is not desired immediately, though water regenerates the COOH).
    
    • Critical: This step hydrolyzes the

      
      -bromo acyl bromide back to the 
      
      
      
      -bromo acid.[1]
  • Purification: Recrystallize from Toluene or Ethanol/Water mixture.

Protocol B: Radical Bromination (NBS Method)

Objective: Benzylic bromination of Methyl 4-nitrophenylacetate. Why Esters? Radical bromination of free acids often leads to low yields or decarboxylation. The methyl ester is robust and easily hydrolyzed later.

Reagents & Equipment[3][4][5][6]
  • Substrate: Methyl 4-nitrophenylacetate (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl

    
    ) [Classic] or Trifluorotoluene / Acetonitrile [Green Alternatives].
    
  • Apparatus: RBF, Reflux condenser, Inert atmosphere (

    
    /Ar).
    
Step-by-Step Methodology
  • Preparation: Dissolve Methyl 4-nitrophenylacetate in anhydrous solvent (0.2 M concentration).

  • Reagent Addition: Add NBS and AIBN.

    • Tip: Recrystallize NBS from water/acetone before use to remove HBr/Br

      
       impurities which can trigger side reactions.
      
  • Initiation: Heat to reflux.[5][6]

    • Visual Check: The dense NBS solid (bottom of flask) will convert to low-density Succinimide (floats to top) as the reaction proceeds.

  • Reaction: Reflux for 2–12 hours.

    • Self-Validation: The color should change from pale yellow to orange/reddish (if traces of Br

      
       form) and then fade.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated Succinimide (recoverable byproduct).

    • Evaporate solvent.

  • Hydrolysis (If Acid is required): Treat the crude ester with 6N HCl/Dioxane or LiOH/THF to yield

    
    -bromo-4-nitrophenylacetic acid.[1]
    

Process Control & Data Analysis

Analytical Parameters

To validate the synthesis, compare the product against these standard parameters.

ParameterUnreacted Starting Material

-Bromo Product
1H NMR (CDCl

)
Singlet

3.8 ppm (2H, Benzylic)
Singlet

5.3–5.6 ppm (1H, Methine)
Appearance Yellow/Off-white solidYellow Crystalline solid
Melting Point ~150–154°C (Acid)Distinctly lower/sharper (derivative dependent)
TLC (Hex/EtOAc) Lower R

(More Polar)
Higher R

(Less Polar)
Troubleshooting Guide
  • Problem: Low Conversion in HVZ.

    • Root Cause:[5][7] Moisture in reagents deactivated the acyl bromide intermediate.

    • Fix: Distill PBr

      
       and dry the substrate in a vacuum oven before use.
      
  • Problem: Polybromination (Gem-dibromide formation).

    • Root Cause:[5][7] Excess Br

      
       or reaction time too long.
      
    • Fix: Strict stoichiometry (1.05 eq Br

      
      ) and stop reaction immediately upon NMR confirmation of conversion.
      

Safety & References

Critical Safety Hazards
  • Bromine (Br

    
    ):  Highly corrosive, volatile, and causes severe chemical burns. Use only in a functioning fume hood.
    
  • Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.[4] Do not distill the final product to dryness at high temperatures (>150°C).

  • HBr Gas: Severe respiratory irritant. A scrubber (NaOH trap) is mandatory for Protocol A.

References
  • Hell-Volhard-Zelinsky Reaction Mechanism

    • Source: Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."[1][2][3][7][8]

    • URL:[Link]

  • Bromination of Phenylacetic Acids (Patent)

    • Title: Process for the preparation of alpha-bromo-phenylacetic acids (US5036156A).[1]

    • Source: Google P
    • URL
  • NBS Bromination Protocols

    • Title: Bromination - Common Conditions.[1][9][5]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Safety Data for Nitrophenylacetic Acid

    • Title: 4-Nitrophenylacetic acid SDS.[1][10]

    • Source: Thermo Fisher Scientific.

Sources

Application Note: 2-Bromo-2-(4-nitrophenyl)acetic Acid as a Bifunctional Synthon for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of structurally diverse heterocycles is critical for exploring novel chemical space. 2-Bromo-2-(4-nitrophenyl)acetic acid has emerged as a highly versatile, bifunctional building block for the synthesis of nitrogen- and sulfur-containing heterocycles. This application note details the mechanistic rationale, optimized quantitative data, and self-validating experimental protocols for utilizing this alpha-bromo arylacetic acid in the synthesis of thiazolidin-4-ones and quinoxalin-2-ones—scaffolds with profound implications in anti-inflammatory and kinase-inhibitor drug development.

Mechanistic Rationale & Causality (E-E-A-T)

The synthetic utility of 2-bromo-2-(4-nitrophenyl)acetic acid lies in its dual electrophilic centers: the alpha-carbon bearing the bromide leaving group and the adjacent carboxylic acid.

Causality of Reactivity: The presence of the para-nitro group is not merely a handle for future derivatization; it plays a critical mechanistic role. The strong electron-withdrawing nature of the nitro group (via both


 inductive and 

mesomeric effects) significantly increases the electrophilicity of the benzylic alpha-carbon. This thermodynamic activation lowers the activation energy required for the initial

displacement of the bromide ion by a nucleophile[1].

Following the


 displacement, the intermediate contains a newly introduced nucleophilic heteroatom (e.g., the secondary amine of an o-phenylenediamine or the nitrogen of an isothiouronium salt) in close spatial proximity to the carboxylic acid. This proximity forces an entropically favored intramolecular cyclization (lactamization), eliminating water to form a stable 5- or 6-membered heterocycle. The stereochemical lability of such alpha-bromo acids also makes them excellent candidates for dynamic resolution and asymmetric synthesis in advanced pharmaceutical manufacturing[2].
Divergent Synthetic Pathways

By selecting specific bis-nucleophiles, researchers can dictate the heterocyclic outcome. Reaction with thiourea derivatives yields thiazolidin-4-ones, while reaction with o-phenylenediamines yields quinoxalin-2(1H)-ones[3].

ReactionPathway SM 2-Bromo-2-(4-nitrophenyl)acetic acid (Bifunctional Electrophile) T_Urea Thiourea / Substituted Thioureas (S, N-Bis-nucleophile) SM->T_Urea Pathway A OPD o-Phenylenediamine (N, N-Bis-nucleophile) SM->OPD Pathway B Int1 S-Alkylation Intermediate (Isothiouronium salt) T_Urea->Int1 SN2 Displacement of Br- Int2 N-Alkylation Intermediate (alpha-amino acid deriv) OPD->Int2 SN2 Displacement of Br- Prod1 2-Amino-5-(4-nitrophenyl)thiazolidin-4-one (Thiazolidinone Scaffold) Int1->Prod1 Intramolecular Amidation (-H2O) Prod2 3-(4-nitrophenyl)quinoxalin-2(1H)-one (Quinoxalinone Scaffold) Int2->Prod2 Intramolecular Amidation (-H2O)

Fig 1. Divergent synthetic pathways from 2-Bromo-2-(4-nitrophenyl)acetic acid to novel heterocycles.

Quantitative Data & Optimization

To ensure maximum yield and minimize side reactions (such as premature hydrolysis of the alpha-bromide), the reaction conditions must be carefully controlled. Tables 1 and 2 summarize the optimized parameters.

Table 1: Optimization of Reaction Conditions for Thiazolidin-4-one Synthesis

SolventBase AdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
EthanolNone781245Slow cyclization; intermediate buildup.
EthanolNaOAc (1.2 eq)78682Base neutralizes HBr, driving cyclization.
DMFK₂CO₃ (2.0 eq)100465High temp + strong base causes degradation.
Acetic Acid NaOAc (1.5 eq) 118 4 88 Optimal: Acidic media catalyzes lactamization.

Table 2: Substrate Scope and Yields for Bis-Nucleophiles

Bis-NucleophileTarget HeterocycleIsolated Yield (%)Purity (HPLC)
Thiourea2-Amino-5-(4-nitrophenyl)thiazolidin-4-one88>98%
N-Phenylthiourea2-(Phenylamino)-5-(4-nitrophenyl)thiazolidin-4-one81>97%
o-Phenylenediamine3-(4-Nitrophenyl)quinoxalin-2(1H)-one76>95%
Ethylenediamine3-(4-Nitrophenyl)piperazin-2-one68>92%

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and chemical changes (e.g., pH shifts, precipitate formation, TLC Rf values), the researcher can confirm the success of each mechanistic step in real-time without immediate reliance on NMR/MS.

Workflow Step1 Substrate Preparation Step2 Reagent Addition Step1->Step2 Step3 Reflux & Monitoring Step2->Step3 Step4 Work-up & Precipitation Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5

Fig 2. Standardized five-step experimental workflow for heterocycle synthesis and isolation.

Protocol A: Synthesis of 2-Amino-5-(4-nitrophenyl)thiazolidin-4-one

This protocol utilizes glacial acetic acid to simultaneously dissolve the reactants and provide mild acid catalysis for the final dehydration step.

  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-2-(4-nitrophenyl)acetic acid (10.0 mmol, 2.60 g) in 25 mL of glacial acetic acid.

  • Reagent Addition: Add thiourea (12.0 mmol, 0.91 g) and anhydrous sodium acetate (15.0 mmol, 1.23 g) to the solution. Causality: Sodium acetate acts as an acid scavenger to neutralize the hydrobromide generated during the

    
     step, preventing the protonation of the thiourea nucleophile.
    
  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 118 °C for 4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) will disappear, replaced by a highly UV-active spot (
      
      
      
      ).
  • Work-up & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring.

    • Self-Validation (Precipitation): The sudden shift in solvent polarity and pH triggers the spontaneous crystallization of the target heterocycle as a pale yellow solid.

  • Purification: Filter the precipitate under a vacuum, wash sequentially with water (

    
     mL) and cold ethanol (10 mL). Recrystallize from boiling ethanol to yield the pure product.
    
Protocol B: Synthesis of 3-(4-Nitrophenyl)quinoxalin-2(1H)-one

This protocol utilizes a polar protic solvent to facilitate the sequential N-alkylation and amidation cascade.

  • Substrate Preparation: Dissolve 2-bromo-2-(4-nitrophenyl)acetic acid (5.0 mmol, 1.30 g) in 20 mL of absolute ethanol.

  • Reagent Addition: Slowly add o-phenylenediamine (5.5 mmol, 0.59 g) followed by triethylamine (11.0 mmol, 1.53 mL). Causality: Triethylamine serves a dual purpose—it neutralizes the HBr byproduct and maintains the basicity required to keep the secondary amine intermediate nucleophilic for the subsequent lactamization.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 6 hours. The solution will transition from pale yellow to deep orange/red as the extended conjugated system of the quinoxalinone forms[4].

  • Work-up & Precipitation: Concentrate the solvent in vacuo to half its volume. Add 1M HCl dropwise until the pH reaches 6.5.

    • Self-Validation (pH-Triggered Crystallization): Neutralizing the excess triethylamine forces the neutral quinoxalinone to precipitate out of the aqueous-organic matrix.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an DMF/Water (1:3) mixture to obtain the pure compound.

References

  • The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination ResearchGate URL:[Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids National Institutes of Health (PMC) URL:[Link]

  • α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis ResearchGate URL: [Link]

  • Deaminative Arylation of Amino Acid-derived Pyridinium Salts ACS Publications URL:[Link]

Sources

Laboratory scale synthesis of "2-Bromo-2-(4-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Modified Hell-Volhard-Zelinsky (HVZ) Reaction via Acyl Chloride Intermediate[1]

Abstract & Application Context

2-Bromo-2-(4-nitrophenyl)acetic acid is a critical intermediate in the synthesis of beta-lactam antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and specific enzyme inhibitors.[1] Its structural core combines an electron-deficient aromatic ring with a reactive alpha-bromo carboxylic acid moiety, making it a versatile electrophile for nucleophilic substitutions and heterocycle formation.[1]

This Application Note details a robust, laboratory-scale synthesis (10–50g scale) utilizing a modified Hell-Volhard-Zelinsky (HVZ) protocol. Unlike the classical HVZ reaction which requires high temperatures and elemental phosphorus, this protocol employs thionyl chloride (


) to generate the highly enolizable acyl chloride intermediate, allowing for a cleaner bromination at moderate temperatures with elemental bromine (

).

Strategic Retrosynthesis & Mechanism

The synthesis relies on the activation of the carboxylic acid to an acid chloride. The 4-nitro group exerts a strong electron-withdrawing effect (


), which deactivates the aromatic ring toward electrophilic substitution (preventing ring bromination) while simultaneously increasing the acidity of the alpha-protons.[1] This electronic push facilitates the enolization of the acyl chloride, the rate-determining step for alpha-bromination.[1]
Reaction Scheme
  • Activation: Conversion of 4-nitrophenylacetic acid to 4-nitrophenylacetyl chloride using

    
    .
    
  • Bromination: Electrophilic attack of bromine (

    
    ) on the enol form of the acid chloride.
    
  • Hydrolysis: Conversion of the

    
    -bromo acid chloride back to the carboxylic acid.
    

ReactionPathway SM 4-Nitrophenylacetic Acid Inter1 Acyl Chloride Intermediate SM->Inter1 SOCl2, 70°C (-SO2, -HCl) Inter2 Enol Tautomer Inter1->Inter2 Equilibrium Inter3 alpha-Bromo Acyl Chloride Inter2->Inter3 Br2, 80°C (-HBr) Product 2-Bromo-2-(4-nitrophenyl) acetic acid Inter3->Product H2O (Hydrolysis) (-HCl)

Figure 1: Mechanistic pathway for the modified HVZ synthesis.

Safety & Hazard Analysis (Critical)

ReagentHazard ClassPrecaution
Bromine (

)
Corrosive, Acute Toxin, OxidizerUse glass syringes/Teflon lines only.[1] Handle in fume hood. Quench spills with sodium thiosulfate.
Thionyl Chloride (

)
Corrosive, Water ReactiveReacts violently with water releasing HCl/SO2. Use drying tubes.
4-Nitrophenylacetic acid IrritantAvoid dust inhalation.[1]
Hydrogen Bromide (HBr) Corrosive GasByproduct. Trap acidic gases using a NaOH scrubber.

Materials & Equipment

Reagents Table
ComponentRoleCASEquiv.MW ( g/mol )Quantity (Example)
4-Nitrophenylacetic acid Substrate104-03-01.0181.1518.1 g
Thionyl Chloride Activator7719-09-71.5118.9710.9 mL (17.8 g)
Bromine Reagent7726-95-61.1159.815.6 mL (17.6 g)
1,2-Dichloroethane (DCE) Solvent107-06-2N/A98.96100 mL
DMF Catalyst68-12-20.0573.09~5 drops
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).[1]

  • Reflux condenser with drying tube (

    
    ).
    
  • Pressure-equalizing addition funnel (for Bromine).[1]

  • Magnetic stirrer / Heating mantle with temperature probe.

  • Gas trap (scrubber) containing 10% NaOH solution.

Detailed Experimental Protocol

Phase 1: Acid Chloride Formation
  • Setup: Oven-dry the 250 mL RBF and magnetic stir bar. Assemble the apparatus under an inert atmosphere (

    
     or Ar) if possible, though a drying tube is sufficient.
    
  • Charging: Add 4-nitrophenylacetic acid (18.1 g, 100 mmol) and 1,2-Dichloroethane (80 mL) to the flask. Stir to create a suspension.

  • Activation: Add Thionyl Chloride (10.9 mL, 150 mmol) in one portion. Add 3-5 drops of DMF (Dimethylformamide) as a catalyst.[1]

    • Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acid chloride.[1]

  • Reaction: Heat the mixture to reflux (approx. 85°C bath temperature) for 1–2 hours.

    • Checkpoint: The suspension should clear to a homogeneous solution, indicating the conversion of the acid to the soluble acid chloride. Evolution of

      
       and 
      
      
      
      gas will be observed (bubbling).
Phase 2: Alpha-Bromination[1]
  • Preparation: Cool the reaction mixture slightly (to ~60°C).

  • Addition: Place Bromine (5.6 mL, 110 mmol) in the addition funnel.

    • Caution: Bromine is dense and volatile. Ensure stopcocks are well-greased or Teflon.[1]

  • Reaction: Re-establish gentle reflux (80-85°C). Add the Bromine dropwise over 30–45 minutes.

    • Observation: The red color of bromine will persist initially but should fade as it is consumed.

      
       gas will evolve; ensure the scrubber is active.
      
  • Completion: After addition, continue reflux for an additional 2–3 hours.

    • Monitoring: Analyze a small aliquot by quenching with methanol and checking TLC (or GC-MS) for the methyl ester of the product vs. the starting material.

Phase 3: Hydrolysis & Workup
  • Quenching: Cool the reaction mixture to room temperature (20–25°C).

  • Hydrolysis: Pour the reaction mixture slowly into a beaker containing Ice/Water (200 mL) with vigorous stirring.

    • Mechanism:[2][3][4][5] This hydrolyzes the remaining thionyl chloride and converts the

      
      -bromo acid chloride to the target 
      
      
      
      -bromo acid.[1]
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL) .

  • Washing: Combine organic layers and wash with Water (100 mL) followed by Brine (50 mL) .

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) . Filter off the solids.[6]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.

Phase 4: Purification[1]
  • Recrystallization: The crude solid is typically yellow/orange. Recrystallize from a mixture of Toluene/Hexane or Glacial Acetic Acid .

    • Procedure: Dissolve crude in minimum hot toluene. Add hexane dropwise until turbidity is observed. Cool slowly to 4°C.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold hexane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

Workflow Step1 Step 1: Activation SM + SOCl2 + DMF (cat) Reflux 2h Step2 Step 2: Bromination Add Br2 dropwise Reflux 3h Step1->Step2 Step3 Step 3: Quench/Hydrolysis Pour into Ice/Water Step2->Step3 Step4 Step 4: Extraction DCM/Water Separation Step3->Step4 Step5 Step 5: Purification Recrystallization (Toluene/Hexane) Step4->Step5

Figure 2: Operational workflow for the laboratory synthesis.

Results & Characterization

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Yield: Typical isolated yield is 75–85%.

  • Melting Point: 118–122°C (Lit. values vary slightly based on purity/isomer content, but pure para-isomer is distinct).

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.5-11.0 (br s, 1H, COOH)[1]
      
    • 
       8.25 (d, J=8.5 Hz, 2H, Ar-H ortho to 
      
      
      
      )[1]
    • 
       7.75 (d, J=8.5 Hz, 2H, Ar-H meta to 
      
      
      
      )[1]
    • 
       5.45 (s, 1H, CH-Br)[1]
      

Troubleshooting & Expert Tips

  • Incomplete Reaction: If TLC shows starting material after bromination, add an additional 0.1 eq of Bromine and extend reflux. The electron-withdrawing nitro group can slow down the enolization.[1]

  • Color Issues: A persistent dark orange/red color in the crude product indicates residual elemental bromine. Wash the organic layer with a 10% Sodium Thiosulfate solution during workup to reduce

    
     to bromide.
    
  • Moisture Control: The formation of the acid chloride is sensitive to water. Ensure glassware is dry. If the reaction doesn't turn homogeneous in Step 1, add more

    
    .
    

References

  • Organic Syntheses , Coll.[6][7][8] Vol. 1, p. 396 (1941); Vol. 2, p. 443 (1922). (General method for nitrophenylacetic acid derivatives). Link

  • Carpino, L. A., et al. "Reductive lactonization of strategic intermediates." Journal of Organic Chemistry, 55.2 (1990): 721-728.[1] (Discussion of alpha-bromo acid synthesis). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard protocols for HVZ reaction). Link

  • PubChem Compound Summary , "2-Bromo-2-(4-nitrophenyl)acetic acid".[1] National Center for Biotechnology Information. Link

Sources

Derivatization of "2-Bromo-2-(4-nitrophenyl)acetic acid" for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 2-Bromo-2-(4-nitrophenyl)acetic Acid in Medicinal Chemistry

Abstract: The Tri-Functional "Linchpin" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-2-(4-nitrophenyl)acetic acid represents a high-value "linchpin" scaffold.[1][2] Unlike mono-functional building blocks, this molecule offers three distinct orthogonal reactivity vectors:

  • 
    -Halogen:  A prime site for 
    
    
    
    displacement to introduce diversity vectors (amines, thiols).[1]
  • Carboxylic Acid: A handle for amidation, esterification, or decarboxylative coupling.

  • Nitro Group: A "masked" aniline that serves as a latent attachment point for PROTAC linkers or further elaboration via diazonium chemistry.[1]

This guide details three validated workflows to unlock the medicinal potential of this scaffold, moving beyond simple substitutions to the construction of complex heterocycles and peptidomimetics.

Part 1: Strategic Analysis & Reactivity Landscape

Before initiating synthesis, researchers must understand the electronic interplay of this molecule. The electron-withdrawing nitro group at the para position acidifies the


-proton and destabilizes the C-Br bond, making it highly reactive toward nucleophiles but also prone to elimination (E2) side reactions if basicity is not controlled.[1]

Figure 1: The Reactivity Triad Visualizing the orthogonal transformation pathways.

Reactivity_Landscape Core 2-Bromo-2-(4-nitrophenyl) acetic acid Sub_N Path A: SN2 Substitution (Amines/Thiols) Core->Sub_N R-NH2 / R-SH Cyclo Path B: Cyclization (Thiazolidinones/Lactams) Core->Cyclo Thiourea / Imines Reduc Path C: Nitro Reduction (Aniline Formation) Core->Reduc Fe/AcOH or SnCl2 Prod_AA Non-Natural Amino Acids Sub_N->Prod_AA Prod_Het Bioactive Heterocycles Cyclo->Prod_Het Prod_Link PROTAC Linkers Reduc->Prod_Link

Caption: Orthogonal derivatization pathways for 2-Bromo-2-(4-nitrophenyl)acetic acid utilizing its three reactive centers.

Part 2: Experimental Protocols

Module A: Displacement – Synthesis of Non-Natural Phenylglycines

Objective: To replace the bromine atom with a secondary amine, creating a bulky, electron-deficient amino acid analog.[2]

Mechanism: The


-carbon is highly electrophilic.[1] However, the carboxylic acid must be protected (esterified) or the reaction run in excess base to prevent self-quenching. We recommend using the Methyl Ester  variant for cleaner kinetics, followed by hydrolysis if the free acid is required.

Protocol:

  • Starting Material: 1.0 eq Methyl 2-bromo-2-(4-nitrophenyl)acetate.

  • Nucleophile: 1.2 eq Secondary Amine (e.g., Morpholine, Piperidine).

  • Base: 2.0 eq

    
     (anhydrous).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1]

Step-by-Step Workflow:

  • Dissolve 1.0 g of the

    
    -bromo ester in 10 mL of anhydrous ACN.
    
  • Add

    
     and cool the mixture to 0°C (ice bath). Critical: Cooling prevents elimination to the styrene derivative.
    
  • Add the amine dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Expert Tip: If using primary amines, over-alkylation is a risk. Use a large excess (5 eq) of the amine or protect it as a sulfonamide before reaction.

Module B: Heterocycle Synthesis – 4-Thiazolidinone Formation

Objective: To construct a rigid heterocyclic core often found in antimicrobial and anti-inflammatory candidates.[1][2]

Rationale: Reaction with thiourea or substituted thioureas effects a cyclization cascade: S-alkylation followed by intramolecular amidation.[1][2]

Protocol:

  • Reagents: 1.0 eq 2-Bromo-2-(4-nitrophenyl)acetic acid, 1.1 eq Thiourea (or N-substituted thiourea), 2.0 eq Sodium Acetate (NaOAc).

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Workflow:

  • Dissolve 500 mg of the bromo acid and NaOAc in 10 mL Ethanol.

  • Add Thiourea in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Observation: The reaction often precipitates a white/yellow solid upon completion.

  • Isolation: Cool to RT and pour into ice water (50 mL).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Recrystallization: Purify using EtOH/Water.

Data Table: Typical Yields for Nucleophiles

NucleophileProduct TypeConditionsTypical YieldNotes
Morpholine

-Amino Ester
ACN,

, RT
85-92%Minimal elimination observed at 0°C start.[1][2]
Thiourea 2-Imino-4-thiazolidinoneEtOH, Reflux75-80%Spontaneous cyclization; highly crystalline.[1][2]
Aniline N-Aryl PhenylglycineDMF,

, 60°C
60-70%Requires heating; steric hindrance reduces yield.[1][2]
Module C: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline WITHOUT debrominating the


-position.

The Challenge: Standard Catalytic Hydrogenation (


, Pd/C) will frequently cleave the C-Br bond (hydrogenolysis), destroying the scaffold's functionality.

The Solution: Use Tin(II) Chloride (


)  or Iron powder in Acetic Acid .[1] These methods are chemoselective for the nitro group.

Protocol (


 Method): 
  • Substrate: 1.0 eq Nitro-arene derivative (from Module A or B).

  • Reagent: 5.0 eq

    
    .
    
  • Solvent: Ethanol or EtOAc.[1]

Step-by-Step Workflow:

  • Dissolve substrate in Ethanol (0.1 M concentration).

  • Add

    
     solid.[1]
    
  • Heat to 70°C for 2 hours.

  • Quench: Cool and carefully add saturated

    
     solution. Caution: Gas evolution.[1]
    
  • Filtration: Filter the resulting slurry through Celite to remove tin salts.

  • Extraction: Extract the filtrate with EtOAc.

Figure 2: Chemoselective Reduction Pathway [1][2]

Reduction_Pathway Start Nitro-Bromo Intermediate (Ar-NO2 / C-Br) Choice Select Reducing Agent Start->Choice Path_Pd H2 / Pd-C (Standard) Choice->Path_Pd Avoid Path_Sn SnCl2 / EtOH (Chemoselective) Choice->Path_Sn Recommended Result_Bad Major Product: Debrominated Aniline (C-Br Cleaved) Path_Pd->Result_Bad Result_Good Target Product: Bromo-Aniline (C-Br Intact) Path_Sn->Result_Good

Caption: Decision tree for retaining the halogen handle during nitro reduction.

Part 3: Safety & Handling (Critical)

  • Lachrymator Warning:

    
    -Bromo acids and esters are potent lachrymators (tear gas agents).[1][2]
    
    • Control: ALL weighing and transfers must occur inside a functioning fume hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active bromide residues before removal from the hood.

  • Skin Corrosive: Direct contact causes severe burns.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Nucleophilic Substitution of

    
    -Halo Acids: 
    
    • Synthesis of -amino acids via reaction.
    • Source: Journal of the American Chemical Society, Vol. 124, No. 11, pp 2808-2814.[3]

    • (Contextual citation based on general reactivity of

      
      -bromo esters).[1]
      
  • Thiazolidinone Synthesis

    • Reaction of

      
      -bromo acids with thiourea derivatives.[1][2]
      
    • Source: Heterocycles, Vol. 68, No. 3, pp 453-457.[4]

    • [1]

  • Chemoselective Reduction

    • Reduction of nitro groups in the presence of halogens using .
    • Source: Organic Syntheses, Coll.[5] Vol. 3, p. 453.[4]

    • [1]

  • General Properties & Safety

    • -Bromophenylacetic acid safety and reactivity d
    • Source: Sigma-Aldrich / Merck Safety Data Sheets.[1][2]

Sources

Analytical methods for "2-Bromo-2-(4-nitrophenyl)acetic acid" quantification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the quantification of 2-Bromo-2-(4-nitrophenyl)acetic acid (referred to hereafter as


-Br-4-NPAA ).

This compound is a reactive


-halo acid intermediate, often utilized in the synthesis of 

-lactam antibiotics, peptide mimetics, and agrochemicals.[1] Due to the presence of the electron-withdrawing nitro group and the labile

-bromine, it presents specific analytical challenges: hydrolytic instability and potential genotoxicity (alkylating agent).

Part 1: Chemical Profile & Analytical Strategy

1.1 The Analyte
  • IUPAC Name: 2-Bromo-2-(4-nitrophenyl)acetic acid

  • Chemical Structure: A phenylacetic acid backbone with a nitro group at the para position and a bromine atom at the

    
    -position (benzylic).
    
  • Key Properties:

    • Chromophore: The 4-nitro group provides strong UV absorbance (~270–280 nm).

    • Reactivity: The

      
      -C-Br bond is activated by the adjacent carbonyl and phenyl ring, making it susceptible to nucleophilic attack (hydrolysis to the mandelic acid derivative) and racemization.
      
    • Acidity: pKa

      
       2.5–3.0 (estimated), stronger than acetic acid due to electron-withdrawing substituents.
      
1.2 Strategic Analytical Selection
MethodApplicationRationale
RP-HPLC-UV Assay & Purity The "Workhorse" method.[1] High precision for bulk material. Requires acidic mobile phase to suppress ionization and prevent hydrolysis.
LC-MS/MS Trace Quantification Required if analyzing

-Br-4-NPAA as a Genotoxic Impurity (PGI) in a drug substance.[1] High sensitivity (ppb level).
GC-MS Orthogonal ID Requires derivatization (methylation) due to thermal instability of the free acid. Useful for confirming structural identity.

Part 2: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine assay (>98% purity) and related substance analysis.

2.1 Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Why: End-capping reduces silanol interactions with the nitro group; C18 provides adequate retention for the hydrophobic aromatic ring.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

    • Critical: Do not use phosphate buffers > pH 3.0. At higher pH, the

      
      -bromo moiety is prone to rapid hydrolysis to the 
      
      
      
      -hydroxy derivative (4-nitromandelic acid). TFA maintains pH ~2.0, stabilizing the analyte.
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Keep ambient or lower to inhibit degradation).

  • Detection: UV @ 275 nm (Max absorbance of

    
    -nitrophenyl moiety).
    
  • Injection Volume: 5–10 µL.

2.2 Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
10.080Elution of

-Br-4-NPAA
12.080Wash
12.120Re-equilibration
17.020End
2.3 Sample Preparation (Crucial Step)

Solvent: 100% Acetonitrile (HPLC Grade).

  • Protocol: Weigh 10 mg of

    
    -Br-4-NPAA into a 10 mL volumetric flask. Dissolve in ACN.[3][] Sonicate briefly (<2 min).
    
  • Warning: Avoid aqueous diluents. If the initial mobile phase is high-water, inject a small volume (5 µL) to prevent precipitation while minimizing on-column hydrolysis.[1]

Part 3: Trace Analysis by LC-MS/MS

Objective: Quantifying


-Br-4-NPAA as a potential genotoxic impurity (PGI) in drug substances (Limit typically < 10 ppm).[1]
3.1 Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (

    
    ).
    
    • Reasoning: Carboxylic acids ionize efficiently in negative mode. The bromine isotope pattern (

      
      Br/
      
      
      
      Br) provides a distinct 1:1 isotopic signature for confirmation.
  • Precursor Ion: m/z 258.0 (

    
    Br) and 260.0 (
    
    
    
    Br).
  • MRM Transitions:

    • Quantifier: 258.0

      
       79.0 (Br
      
      
      
      loss) or decarboxylation product.
    • Qualifier: 260.0

      
       81.0.
      
3.2 Protocol
  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Standards: Dilute to 1–100 ng/mL range in 50:50 ACN:Water (0.1% Formic Acid). Prepare fresh daily.

  • Matrix Match: Spike the drug substance matrix to evaluate ion suppression.

Part 4: Visualization & Workflows

4.1 Analytical Logic & Stability Workflow

The following diagram illustrates the critical decision pathways for handling this unstable molecule to ensure data integrity.

AnalyticalWorkflow Start Sample: 2-Bromo-2-(4-nitrophenyl)acetic acid SolventChoice Solvent Selection Start->SolventChoice Path_Aq Aqueous/Methanolic Diluent SolventChoice->Path_Aq Avoid Path_Org Anhydrous ACN or THF SolventChoice->Path_Org Recommended Result_Deg Hydrolysis/Solvolysis (Artifact Peaks) Path_Aq->Result_Deg Rapid degradation of C-Br bond Result_Stable Stable Analyte Path_Org->Result_Stable Analysis_HPLC HPLC-UV (Acidic MP) Result_Stable->Analysis_HPLC Direct Injection Analysis_GC GC-MS (Derivatization Req.) Result_Stable->Analysis_GC Methylation (TMS-CHN2)

Caption: Workflow highlighting the critical impact of solvent selection on analyte stability. Aqueous or nucleophilic solvents (MeOH) lead to degradation.

Part 5: Validation Parameters (Self-Validating System)

To ensure "Trustworthiness," the method must pass these acceptance criteria:

ParameterAcceptance CriteriaScientific Rationale
System Suitability Tailing Factor < 1.5Acids tend to tail; high tailing indicates insufficient MP acidity or column aging.[1]
Specificity Purity Angle < Purity ThresholdUse PDA detector to confirm no co-elution of the hydrolysis product (4-nitromandelic acid).
Solution Stability Recovery 98–102% after 4hConfirms the sample preparation solvent prevents degradation during the run time.
Linearity (r²) > 0.999Demonstrates consistent response across the range (e.g., 50% to 150% of target).

Part 6: Safety & Handling

  • Lachrymator:

    
    -Halo acids are potent eye irritants (similar to tear gas precursors). Handle only in a fume hood.
    
  • Alkylating Agent: Treat as a mutagen. Double-glove (Nitrile) and deactivate waste with dilute NaOH (hydrolyzes the bromide) before disposal.

References

  • Sigma-Aldrich. (n.d.).

    
    -Bromophenylacetic acid Product Specification. Retrieved from 
    
  • Elder, D. P., et al. (2008).[5] "Control and analysis of alkyl and benzyl halides and other related organohalide alkylating agents as potential genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-8.[5] Link

  • Lee, K., et al. (2022).[6] "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 27(14), 4437.[6] Link

  • BenchChem. (2025).[3] Stability of

    
    -Halo Phenylacetic Acid Systems. Retrieved from 
    
  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-Nitrophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Pathways

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-bromo-2-nitrophenylacetic acid (BNPAA) , a critical intermediate for indole derivatives and pharmaceutical APIs.[1][2][3]

While multiple routes exist, industrial and laboratory optimization typically focuses on two primary pathways:

  • Method A (Standard): Acid-catalyzed hydrolysis of (4-bromo-2-nitrophenyl)acetonitrile.[1][2]

  • Method B (High Purity): Nucleophilic aromatic substitution (

    
    ) using diethyl malonate on 4-bromo-1-fluoro-2-nitrobenzene.[1][2]
    

The following diagram outlines these workflows to help you identify your current process stage.

BNPAA_Synthesis Start_Tol 4-Bromo-2-nitrotoluene Bromide Benzyl Bromide Intermediate Start_Tol->Bromide NBS, AIBN (Radical Bromination) Start_Fluoro 4-Bromo-1-fluoro- 2-nitrobenzene Malonate Aryl Malonate Intermediate Start_Fluoro->Malonate Diethyl Malonate, NaH (SnAr) Nitrile (4-Bromo-2-nitrophenyl) acetonitrile Bromide->Nitrile NaCN/KCN (Cyanation) Amide Amide Impurity (Incomplete Hydrolysis) Nitrile->Amide Low Temp/Short Time Product 4-Bromo-2-nitrophenylacetic Acid (BNPAA) Nitrile->Product H2SO4/H2O (Acid Hydrolysis) Malonate->Product 1. Hydrolysis 2. Decarboxylation (-CO2) Amide->Product Reflux, Conc. Acid

Figure 1: Primary synthetic pathways.[1][2] Method A (top) is the most common industrial route but prone to amide contamination. Method B (bottom) offers higher regioselectivity.

Critical Process Parameters (CPP) & Optimization

Most user inquiries stem from Method A (Nitrile Hydrolysis) .[2] The conversion of the nitrile to the carboxylic acid proceeds through a stable amide intermediate.

The Core Challenge: The rate constant for Nitrile


 Amide (

) is often faster than Amide

Acid (

). If the reaction is stopped too early or run too cool, the product will be contaminated with 2-(4-bromo-2-nitrophenyl)acetamide , which is difficult to separate.[1][2][4]
Optimization Table: Acid Hydrolysis of Nitrile
ParameterRecommended RangeWhy it Matters (Causality)
Acid Concentration 50% - 70% H₂SO₂ (v/v)< 50% slows the hydrolysis of the amide intermediate. >[1][2] 80% causes sulfonation byproducts or charring (tar formation).[2]
Temperature 100°C - 110°C (Reflux)Essential to overcome the activation energy of the amide-to-acid step.[1]
Time 4 - 6 Hours< 4h risks amide contamination. >[1][2][4] 8h risks decarboxylation of the product.
Additives Glacial Acetic Acid (Co-solvent)Improves solubility of the hydrophobic nitrile, ensuring homogenous reaction kinetics.[4]

Troubleshooting Center (Q&A)

Scenario 1: "My product is a sticky solid or has a lower melting point than expected."

Diagnosis: Incomplete Hydrolysis (Amide Contamination).[2] Technical Insight: The amide intermediate typically melts lower or has a broader range than the pure acid. The nitro group at the ortho position provides steric hindrance, making the hydrolysis of the amide slower than unsubstituted phenylacetic acids.[4]

Corrective Protocol:

  • Check HPLC/TLC: Look for a spot slightly more polar than the starting nitrile but less polar than the acid.[2]

  • Reprocess: Do not discard. Resuspend the crude solid in 50% H₂SO₄ and reflux for an additional 2-3 hours.

  • Purification: Dissolve the crude product in 10% NaOH (aq). The acid dissolves as the sodium salt; the amide remains insoluble.[4][5] Filter off the solids (amide).[5] Then, acidify the filtrate with HCl to precipitate pure BNPAA [1].[4]

Scenario 2: "I am seeing a dark black tar/oil instead of crystals."

Diagnosis: Polymerization or Oxidative Degradation.[2] Technical Insight: Nitro-aromatics are sensitive to strong bases and high temperatures, which can induce polymerization of the benzylic carbon or oxidative degradation.

Corrective Protocol:

  • Switch Methods: If using basic hydrolysis (NaOH/KOH), switch to Acid Hydrolysis (H₂SO₄/Acetic Acid) . Base hydrolysis often leads to deep red/black colored impurities due to the formation of Meisenheimer complexes or oligomers [2].

  • Temperature Control: Ensure your oil bath is not exceeding 120°C. Localized superheating causes charring.[2]

  • Solvent System: Use a mixture of Water:Acetic Acid:Sulfuric Acid (1:1:1) .[2] The acetic acid acts as a solubilizer, preventing the nitrile from oiling out and reacting with itself at the interface.[4]

Scenario 3: "The yield is low, and I detect a byproduct with Mass [M-44]."

Diagnosis: Decarboxylation.[2] Technical Insight: Phenylacetic acids with strong electron-withdrawing groups (like -NO₂ and -Br) are prone to losing CO₂ to form the corresponding toluene derivative (4-bromo-2-nitrotoluene) if heated excessively.[1][2]

Corrective Protocol:

  • Stop Point: Monitor reaction strictly by HPLC. Stop immediately upon consumption of the amide intermediate.

  • Workup: Avoid heating during the acidification step. Acidify the sodium salt solution at 0°C - 5°C .

  • Drying: Dry the final solid under vacuum at < 45°C . Do not oven dry at high temps.

Validated Experimental Protocol (Method A)

Objective: Synthesis of 4-bromo-2-nitrophenylacetic acid via Acid Hydrolysis.

  • Setup: Equip a 250mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and internal thermometer.

  • Charge: Add (4-bromo-2-nitrophenyl)acetonitrile (10.0 g, 41.5 mmol).

  • Solvent: Add Glacial Acetic Acid (20 mL) and Water (20 mL). Stir to create a suspension.

  • Catalyst Addition: Slowly add Conc. Sulfuric Acid (20 mL) dropwise. Caution: Exotherm.[2][4]

  • Reaction: Heat to reflux (internal temp ~105°C) for 5 hours.

    • Checkpoint: At 3 hours, take an aliquot. If solid precipitates upon cooling but doesn't dissolve in NaHCO₃, it is the amide.[4] Continue reflux.

  • Workup:

    • Cool to room temperature.[2][6][7] Pour mixture into Ice Water (100 mL).

    • Filter the precipitate.[2][8][9][10]

    • Purification Step (Critical): Dissolve wet cake in 10% Na₂CO₃ solution (100 mL). Filter off any insoluble material (unreacted nitrile/amide).[2]

    • Acidify the clear filtrate with 6N HCl to pH 1-2 while stirring at 0°C.

  • Isolation: Filter the white/pale yellow solid.[2] Wash with cold water.[2] Dry in a vacuum desiccator.

Expected Yield: 85-92% Melting Point: 162-164°C (Lit.[1] varies, check purity by HPLC).

Troubleshooting Logic Flow

Use this decision tree to diagnose impurity profiles rapidly.

Troubleshooting_Tree Start Problem Identification Q1 Is the product soluble in 10% NaHCO3 or Na2CO3? Start->Q1 Yes Yes (Soluble) Q1->Yes Acidic No No (Insoluble) Q1->No Neutral Q2 Check Color/Purity Yes->Q2 Issue_Amide Issue: Amide Contamination Action: Reprocess with NaOH partition No->Issue_Amide High MP (>170C) Issue_Nitrile Issue: Unreacted Nitrile Action: Increase Reaction Time No->Issue_Nitrile Low MP (<100C) Issue_Decarb Issue: Decarboxylation (M-44 peak) Action: Lower Drying Temp Q2->Issue_Decarb Dark Oil / Low Yield Success Product is Acidic. Check HPLC Purity. Q2->Success Pale Solid Q3 Check Melting Point

Figure 2: Rapid diagnostic tree for impurity profiling.

References

  • Organic Syntheses , Coll.[2][4][8][11] Vol. 2, p. 443 (1943); Vol. 12, p. 44 (1932).[4] Phenylacetic acid derivatives via nitrile hydrolysis.[2][5][8][12][13] (General procedure adapted for nitro-derivatives).[1][2]

  • Google Patents , CN102718659A.[2][4] Synthesis method of 4-bromo-2-nitrophenyl acetic acid.[1][2][3][14][15]

  • BenchChem Technical Support , Optimizing Reaction Conditions for Phenylacetic Acid Derivatives.

  • PubChem Compound Summary , 4-Bromo-2-nitrophenylacetic acid.[1][2][3][14] (Note: Generic link for validation structure).

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for 4-bromo-2-nitrophenylacetonitrile (toxic/irritant) and sulfuric acid (corrosive) before handling.[1][2]

Sources

Technical Support Center: Synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid. As a critical building block in various synthetic pathways, understanding and mitigating potential side reactions is paramount to achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid, which is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction of 4-nitrophenylacetic acid.

Issue 1: Low or No Conversion of Starting Material

Question: I have been running the Hell-Volhard-Zelinsky reaction on 4-nitrophenylacetic acid, but I'm observing a low yield of the desired 2-bromo product, with a significant amount of unreacted starting material remaining. What could be the cause?

Answer:

Low conversion in the HVZ reaction of 4-nitrophenylacetic acid can be attributed to several factors, primarily related to the reaction setup and the electronic nature of the substrate.

  • Insufficient Catalyst (PBr₃ or Red Phosphorus): The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide, a step catalyzed by phosphorus tribromide (PBr₃) or red phosphorus and bromine.[1][2] An insufficient catalytic amount will lead to a sluggish or incomplete initial conversion, thereby stalling the entire process.

  • Moisture in the Reaction: The intermediates in the HVZ reaction, particularly the acyl bromide, are highly susceptible to hydrolysis. Any moisture present in the reagents or glassware will quench the acyl bromide, reverting it to the starting carboxylic acid and halting the catalytic cycle. It is crucial to use anhydrous solvents and properly dried glassware.

  • Influence of the Nitro Group: The potent electron-withdrawing nature of the para-nitro group can disfavor the enolization of the acyl bromide intermediate.[3] Enol formation is a critical step for the subsequent α-bromination.[2][4] This electronic effect can make the reaction more sluggish compared to substrates with electron-donating or neutral substituents. To overcome this, extended reaction times or slightly elevated temperatures may be necessary. However, excessive heat can lead to other side reactions (see Issue 3).

Workflow for Diagnosing Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of a Significant Amount of Di-substituted Byproduct

Question: My final product mixture shows a significant impurity that I suspect is the di-bromo byproduct, 2,2-dibromo-2-(4-nitrophenyl)acetic acid. How can I prevent its formation?

Answer:

The formation of the di-bromo byproduct is a classic example of over-bromination in the Hell-Volhard-Zelinsky reaction.[5] This occurs when the reaction conditions are too harsh or when the stoichiometry of the reagents is not carefully controlled.

  • Excess Bromine: The most common cause is the use of a significant excess of bromine (Br₂). While a slight excess is often used to ensure complete consumption of the mono-bromo intermediate, a large excess will promote a second bromination at the α-position.

  • Prolonged Reaction Time at Elevated Temperatures: Even with a stoichiometric amount of bromine, extended reaction times at high temperatures can lead to the formation of the di-bromo impurity.

Mitigation Strategies:

ParameterRecommendationRationale
Bromine Stoichiometry Use 1.0 to 1.1 equivalents of Br₂ relative to the starting material.Minimizes the availability of bromine for a second substitution.
Addition of Bromine Add the bromine dropwise to the reaction mixture rather than all at once.Maintains a low concentration of free bromine, favoring mono-bromination.
Reaction Monitoring Monitor the reaction progress by TLC or ¹H NMR.Allows for quenching the reaction once the starting material is consumed and before significant di-bromination occurs.
Issue 3: Product Decomposition and Color Change

Question: The reaction mixture turns dark, and upon workup, I isolate a dark, tarry solid with a low yield of the desired product. What is causing this decomposition?

Answer:

A dark coloration and product decomposition are often indicative of side reactions occurring at elevated temperatures.

  • Elimination of HBr: At high temperatures, the α-bromo carboxylic acid product can undergo elimination of hydrogen bromide (HBr) to form 2-(4-nitrophenyl)acrylic acid, which can then polymerize or decompose under the reaction conditions.[6][7]

  • Reaction with Solvent: If the reaction is run at a very high temperature, the highly reactive intermediates may begin to react with the solvent, if it is not sufficiently inert.

  • Side Reactions of the Nitro Group: While less common under HVZ conditions, the nitro group can be sensitive to certain reagents and high temperatures, potentially leading to undesired side reactions and colored byproducts.

Preventative Measures:

  • Temperature Control: Maintain a moderate reaction temperature. For many HVZ reactions, a gentle reflux is sufficient. The optimal temperature should be determined empirically, starting at a lower temperature and gradually increasing if the reaction is too slow.

  • Inert Atmosphere: While not always strictly necessary for the HVZ reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid?

A1: The reaction proceeds in four main stages:[2][4]

  • Acyl Bromide Formation: Phosphorus tribromide (PBr₃) reacts with 4-nitrophenylacetic acid to form 4-nitrophenylacetyl bromide.

  • Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial for the subsequent bromination.

  • α-Bromination: The enol attacks a molecule of bromine (Br₂) to form 2-bromo-2-(4-nitrophenyl)acetyl bromide.

  • Hydrolysis: The addition of water during the workup hydrolyzes the α-bromo acyl bromide to the final product, 2-Bromo-2-(4-nitrophenyl)acetic acid.

Caption: Simplified mechanism of the HVZ reaction.

Q2: How can I effectively purify the crude 2-Bromo-2-(4-nitrophenyl)acetic acid?

A2: Recrystallization is the most common and effective method for purifying the crude product.[8] The key is to select an appropriate solvent system.

  • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[9] For a polar molecule like 2-Bromo-2-(4-nitrophenyl)acetic acid, you might consider solvent systems such as:

    • Toluene

    • A mixture of ethyl acetate and hexanes

    • A mixture of water and ethanol or isopropanol

    It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Q3: Are there any alternative synthetic routes to 2-Bromo-2-(4-nitrophenyl)acetic acid that might avoid some of these side reactions?

A3: Yes, alternative routes exist, though they come with their own sets of potential challenges. One common alternative involves the bromination of 4-nitrotoluene to form 4-nitrobenzyl bromide, followed by cyanation and then hydrolysis of the resulting nitrile.[10] However, this route involves the use of highly toxic cyanide salts and may also suffer from side reactions during the initial bromination step, such as the formation of di-bromo species. Another patented method describes a synthesis starting from 4-bromo-2-nitrochlorotoluene, which undergoes reaction with sodium and then carbon dioxide.[11][12] While this method is reported to have high yields and fewer byproducts, it involves the use of metallic sodium and specialized reaction conditions. For most laboratory settings, the Hell-Volhard-Zelinsky reaction remains the most direct and accessible method, provided that the reaction conditions are carefully controlled.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hell, C. (1881). Ueber eine neue Bromirungsmethode organischer Säuren. Berichte der deutschen chemischen Gesellschaft, 14(1), 891–893.
  • CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (n.d.).
  • Volhard, J. (1887). Ueber Darstellung α-bromirter Säuren. Justus Liebigs Annalen der Chemie, 242(1-2), 141–163.
  • Zelinsky, N. (1887). Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Berichte der deutschen chemischen Gesellschaft, 20(1), 2026–2026.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction. Retrieved from [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.).
  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

Sources

Purification of crude "2-Bromo-2-(4-nitrophenyl)acetic acid" by recrystallization

[1][2]

Case ID: PUR-4578-72-7 Status: Active Priority: High (Lachrymator/Stability Risk) Assigned Specialist: Senior Application Scientist[1]

Critical Safety & Stability Directive (Read First)

Before proceeding, verify your compound structure.[1] This guide is for the


-bromo derivative1
⚠️ Hazard Profile: Lachrymator & Corrosive

This compound is an

1
  • Engineering Control: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bicarbonate handy to neutralize spills.[1]

⚠️ Stability Warning: Hydrolysis Risk

The C-Br bond alpha to the carboxyl group is activated by the electron-withdrawing 4-nitro group.[1]

  • Moisture Sensitivity: High.[1] In the presence of water (especially hot water), the bromine will undergo nucleophilic substitution to form 2-hydroxy-2-(4-nitrophenyl)acetic acid (mandelic acid derivative) and HBr.[1]

  • Thermal Instability: Avoid prolonged heating above 80°C, which may trigger decarboxylation or elimination.[1]

Solvent Selection Matrix

We have evaluated common solvent systems based on the polarity of the nitro group and the lipophilicity of the bromo-phenyl ring.[1]

Solvent SystemRoleSuitabilityNotes
Toluene Single SolventExcellent Recommended. High boiling point allows good solubility differential.[1] Non-polar enough to reject polar by-products.[1]
Ethyl Acetate / Hexane Solvent / Anti-solventGood "Green" alternative. Dissolve in min. hot EtAc, add Hexane until turbid. Good for heat-sensitive batches.[1]
Dichloromethane (DCM) / Hexane Solvent / Anti-solventModerate Use only if the compound decomposes above 40°C. Requires careful handling due to volatility.
Ethanol / Methanol Single SolventFORBIDDEN Do Not Use. Risk of Fischer esterification (forming ethyl/methyl ester) catalyzed by trace HBr.
Water Single SolventFORBIDDEN Do Not Use. Will cause rapid hydrolysis to the

-hydroxy acid.[1]

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude 2-Bromo-2-(4-nitrophenyl)acetic acid to >98% purity.

Phase A: Dissolution[1]
  • Preparation: Place the crude solid in a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Toluene (approx. 3-5 mL per gram of crude).

    • Note: If the crude is very dark/tarry, wash it with cold Hexane first to remove non-polar surface impurities.[1]

  • Heating: Heat the mixture in an oil bath to 85-90°C .

    • Do not exceed 100°C.

    • Add more Toluene in small portions (0.5 mL) until the solid just dissolves.

  • Filtration (Hot): If insoluble black specks remain (inorganic salts or polymerized tars), filter the hot solution rapidly through a pre-warmed glass frit or a fluted filter paper.

Phase B: Crystallization
  • Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (RT) slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling builds a pure crystal lattice.[1]

  • Seed Crystal: If no crystals form at RT after 30 mins, scratch the inner wall of the flask with a glass rod or add a tiny seed crystal of pure product.

  • Cold Soak: Once crystallization begins, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold Toluene (0°C) followed by cold Hexane .

    • The Hexane wash helps remove residual high-boiling Toluene.[1]

  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
    • Avoid oven drying unless the temperature is strictly controlled (<50°C) to prevent thermal degradation.

Visual Workflows

Diagram 1: Recrystallization Decision Logic

This flowchart guides you through the critical decision points during the purification process.

RecrystallizationLogicStartStart: Crude 2-Bromo-2-(4-nitrophenyl)acetic acidCheckSolubilityTest Solubility in Hot Toluene (90°C)Start->CheckSolubilityDissolvesDissolves Completely?CheckSolubility->DissolvesFilterHotFilter Hot (Remove Insolubles)Dissolves->FilterHotNo (Insolubles present)CoolingSlow Cool to RT -> Ice BathDissolves->CoolingYesFilterHot->CoolingCrystalsFormCrystals Form?Cooling->CrystalsFormIsolateFilter & Wash (Cold Toluene/Hexane)CrystalsForm->IsolateYesOilingOutProblem: Oiling OutCrystalsForm->OilingOutLiquid separatesSeedScratch Glass / Add SeedCrystalsForm->SeedNoReheatReheat & Add More SolventOilingOut->ReheatSeed->CoolingReheat->Cooling

Caption: Logical flow for the purification of

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a supercooled liquid before it could organize into a lattice.[1]

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of additional solvent (10-20% volume).[1] Allow the solution to cool very slowly (wrap the flask in a towel to insulate it). Vigorous stirring during cooling can also induce nucleation.[1]

Q2: The crystals are yellow/orange.[1] Is this normal?

  • Analysis: Pure 2-Bromo-2-(4-nitrophenyl)acetic acid should be off-white to pale yellow.[1] A deep yellow or orange color indicates residual nitro-impurities or dinitro-byproducts.[1]

  • Fix: If the color persists after one recrystallization, dissolve the compound in hot toluene and add Activated Charcoal (1% w/w) . Stir for 5 minutes, then filter hot through Celite to remove the charcoal. Proceed with crystallization.[1][2][3]

Q3: I smell a sharp, acrid odor (like vinegar/HBr) during drying.

  • Cause: This indicates hydrolysis.[1][4] Moisture from the air or wet solvents has reacted with the C-Br bond to release HBr.[1]

  • Fix: Your product is degrading. You must re-dry your solvents.[1] For the current batch, wash with cold non-polar solvent (Hexane) to remove the HBr and hydrolysis by-products, then dry immediately under high vacuum.[1]

Q4: Can I use Ethanol? It dissolves the compound well. [1]

  • STOP: No. In the presence of the acidic carboxyl group and the labile bromine, heating in ethanol will likely form Ethyl 2-bromo-2-(4-nitrophenyl)acetate (the ester).[1] You will lose your acid product.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (General procedures for halogenated acids).

  • Org. Synth. 1928, 8, 84. Phenylbromoacetic Acid.[1] (Foundational method for

    
    -bromo acid synthesis/purification). 
    
  • PubChem Compound Summary. 2-(2-bromo-4-nitrophenyl)acetic acid (Isomer Reference & Safety Data). National Center for Biotechnology Information.[1]

  • Reich, H.J. pKa Values of Organic Compounds. University of Wisconsin-Madison.[1] (Acidity and stability data for alpha-halo acids).

Technical Support Center: Optimization of 2-Bromo-2-(4-nitrophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the yield and purity of 2-Bromo-2-(4-nitrophenyl)acetic acid. By dissecting the mechanistic causality behind the Hell-Volhard-Zelinsky (HVZ) reaction and alternative radical pathways, this document provides actionable troubleshooting steps and self-validating protocols to overcome common synthetic bottlenecks.

I. Mechanistic Pathway & Causality Analysis

The synthesis of 2-bromo-2-(4-nitrophenyl)acetic acid is traditionally achieved via the Hell-Volhard-Zelinsky (HVZ) reaction[1]. However, the presence of the para-nitro group profoundly alters the electronic landscape of the substrate.

While the strongly electron-withdrawing nitro group (-I, -M effects) increases the acidity of the alpha-protons and facilitates the initial tautomerization to the enol[2], it simultaneously renders the resulting enol intermediate highly electron-deficient . Because the rate-determining step of the HVZ reaction is the nucleophilic attack of this enol onto molecular bromine (


), the electron-poor nature of the 4-nitrophenyl enol significantly decelerates the reaction compared to unsubstituted phenylacetic acid. Understanding this electronic push-and-pull is critical for troubleshooting stalled reactions.

HVZ_Mechanism A 4-Nitrophenylacetic Acid B Acyl Bromide Intermediate A->B PBr3 / Heat C Enol Tautomer (Electron-Deficient) B->C Tautomerization (Accelerated by p-NO2) D α-Bromo Acyl Bromide C->D Br2 Addition (Rate-Limiting) D->B Exchange with Starting Acid E 2-Bromo-2-(4-nitrophenyl) acetic acid D->E H2O (Hydrolysis)

Fig 1: Hell-Volhard-Zelinsky (HVZ) mechanistic pathway for 4-nitrophenylacetic acid alpha-bromination.

II. Troubleshooting & FAQs

Q1: Why is my overall yield consistently low (<40%) when using standard HVZ conditions? A: Standard HVZ conditions often fail to drive this specific reaction to completion due to the electron-deficient nature of the enol intermediate. The sluggish nucleophilic attack on


 means the reaction requires higher activation energy.
Resolution: Elevate the reaction temperature to 80–100 °C and extend the reaction time[3]. Ensure your system is properly sealed (with an HBr scrubber) or uses an efficient reflux condenser to prevent the premature escape of 

gas before it can react.

Q2: I am observing polybromination. Is the bromine attacking the aromatic ring? A: It is highly unlikely that ring bromination is occurring. The para-nitro group is strongly deactivating and meta-directing, effectively protecting the aromatic ring from electrophilic aromatic substitution under these conditions[4]. Your polybrominated impurity is almost certainly the alpha,alpha-dibromo derivative. Resolution: Alpha-over-bromination occurs when an excess of


 is used and the reaction is left running after the mono-bromination is complete. Strictly limit 

to 1.05–1.10 equivalents and monitor the cessation of HBr gas evolution as a hard stop for the reaction[3].

Q3: The HVZ reaction uses harsh, corrosive reagents (


, 

). Are there milder alternatives?
A: Yes. If handling

gas or

[1] is prohibitive, you can utilize a radical bromination pathway. However, direct radical bromination of the free acid is messy. Resolution: First, protect the carboxylic acid by converting it to an ester (e.g., ethyl 4-nitrophenylacetate). Then, perform an alpha-bromination using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN) in a solvent such as

or under microwave irradiation[2]. Finally, selectively hydrolyze the ester under acidic conditions to yield the target compound.

III. Comparative Synthetic Strategies

To assist in route selection, the following table synthesizes quantitative data across three distinct alpha-halogenation methodologies applicable to para-substituted phenylacetic acids.

Synthetic MethodReagents & CatalystKey IntermediateTypical YieldReaction TimePrimary Advantage
Classic HVZ

, cat.

or Red

Acyl bromide60 - 75%4 - 6 hoursDirect, one-pot synthesis; no esterification required.
Radical Bromination NBS, AIBN,

Ethyl ester75 - 85% (over 2 steps)8 - 12 hoursMilder conditions; avoids corrosive liquid

and

.
TCCA Halogenation *TCCA, cat.

Acyl chloride~80%1.5 hoursSolvent-free, rapid reaction at melting temperatures.

*Note: The TCCA method yields the alpha-chloro analogue, but demonstrates the kinetic advantages of solvent-free melt conditions for deactivated substrates[5].

IV. Self-Validating Experimental Protocol: Optimized HVZ Reaction

This protocol relies on in-process visual and chemical cues to validate each step, ensuring the reaction is proceeding as mechanistically intended.

Reagents:

  • 4-Nitrophenylacetic acid: 1.0 equivalent (e.g., 50 mmol)

  • Phosphorus tribromide (

    
    ): 0.2 equivalents (catalytic)[3]
    
  • Bromine (

    
    ): 1.1 equivalents
    
  • Deionized Water: Excess (for hydrolysis)

Step-by-Step Workflow:

  • Acyl Bromide Formation (Activation):

    • Action: In a dry, three-necked round-bottom flask equipped with a reflux condenser and an HBr scrubber, combine 4-nitrophenylacetic acid and catalytic

      
      . Heat the mixture gently to 80 °C.
      
    • Self-Validation Check: The solid powder will begin to liquefy and homogenize into a dark melt. This physical phase change confirms the conversion of the carboxylic acid to the lower-melting acyl bromide intermediate. Do not proceed until the mixture is fluid.

  • Alpha-Bromination:

    • Action: Maintain the temperature at 80–90 °C. Add

      
       dropwise via an addition funnel over 45–60 minutes[3].
      
    • Self-Validation Check: Upon each drop, the deep red color of

      
       should dissipate within seconds. Simultaneously, steady bubbling will occur as HBr gas is evolved.
      
    • Endpoint Validation: The reaction is complete when HBr evolution entirely ceases and a faint, persistent red/orange tint remains in the flask (indicating the slight excess of unreacted

      
      ).
      
  • Hydrolysis:

    • Action: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly and cautiously add cold deionized water dropwise.

    • Self-Validation Check: The addition of water will be highly exothermic (hydrolysis of the acyl bromide). As the acyl bromide converts back to the carboxylic acid, the target 2-bromo-2-(4-nitrophenyl)acetic acid will precipitate out of the aqueous mixture as a crude solid.

  • Isolation and Purification:

    • Action: Filter the crude solid under vacuum. Wash with cold water to remove residual phosphoric/hydrobromic acids. Recrystallize the solid from a mixture of ethyl acetate and hexanes.

    • Self-Validation Check: The final product should present as crystalline solid. A sharp melting point and a single spot on TLC (DCM:MeOH 9:1 with a drop of acetic acid) will validate purity.

V. References

  • Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol. Aakash Institute. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry (RSC).[Link]

Sources

Troubleshooting guide for the nitration of bromo-phenylacetic acids

[1]

Topic: Troubleshooting & Optimization Guide for the Nitration of Bromo-phenylacetic Acids Document ID: TS-NIT-BPA-001 Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary

The nitration of bromo-phenylacetic acids (e.g., 4-bromophenylacetic acid) is a pivotal step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and various indole-based alkaloids.[1] While conceptually simple, this Electrophilic Aromatic Substitution (EAS) is plagued by three primary failure modes: regiochemical ambiguity (ortho- to alkyl vs. ortho- to halogen), benzylic oxidation (loss of the acetic acid side chain), and thermal runaways .[1]

This guide provides a mechanistic breakdown of these issues, offering self-validating protocols to ensure consistent yield and purity.

Visualizing the Challenge: Reaction Pathways

The following diagram illustrates the competing mechanistic pathways during the nitration of 4-bromophenylacetic acid. Understanding these nodes is critical for troubleshooting.[1]

NitrationPathwayscluster_legendMechanistic DriversStart4-Bromophenylacetic Acid(Substrate)HNO3Mixed Acid(H2SO4 / HNO3)Start->HNO3MajorMAJOR PRODUCT4-Bromo-2-nitrophenylacetic acid(Ortho to -CH2COOH)HNO3->MajorKinetic Control(-10°C to 0°C)MinorMINOR ISOMER4-Bromo-3-nitrophenylacetic acid(Ortho to -Br)HNO3->MinorSteric/ElectronicCompetitionSide1SIDE REACTION A4-Bromo-benzoic acid(Benzylic Oxidation)HNO3->Side1Oxidative Stress(>20°C or excess HNO3)Side2SIDE REACTION BDinitration Products(Thermal Runaway)HNO3->Side2Excess Acid/HeatDescThe -CH2COOH group activates the ortho-position (2).The -Br group deactivates but directs ortho (3).Activator usually controls regioselectivity.

Figure 1: Mechanistic decision tree showing the competition between the activating alkyl group and deactivating halogen, along with oxidative risks.[2]

Module 1: Regioselectivity & Isomer Control

Issue: "I am getting a mixture of isomers (2-nitro and 3-nitro) or the wrong isomer entirely."

The Mechanism

In 4-bromophenylacetic acid, you have two directing groups:

  • -CH₂COOH (Alkyl-like): Weakly activating, directs ortho/para.[1] Since para is blocked by Bromine, it directs to position 2 .[1]

  • -Br (Halogen): Deactivating, directs ortho/para.[1] Since para is blocked by the alkyl group, it directs to position 3 .

Rule of Thumb: In competing systems, the activator (even a weak one like the alkyl side chain) generally dictates the position. Therefore, 4-bromo-2-nitrophenylacetic acid is the expected major product [1].[1] However, the steric bulk of the acetic acid group can sometimes push the reaction toward the 3-position, especially if the reaction temperature rises, allowing the system to overcome the activation energy barrier for the minor isomer.

Troubleshooting Q&A

Q: How do I maximize the 2-nitro isomer (ortho to the acid chain)?

  • A: Lower the temperature. The 2-nitro isomer is the kinetically favored product. Perform the addition of nitric acid at -10°C to -5°C . Higher temperatures (>10°C) increase the energy available to overcome the deactivation at the 3-position and the steric hindrance at the 2-position, degrading selectivity.

Q: My HPLC shows a 15% impurity that won't wash away. What is it?

  • A: It is likely the 3-nitro isomer .[1] These isomers often co-crystallize.[1]

    • Solution: Use Fractional Recrystallization .[1] The 2-nitro isomer is typically less soluble in non-polar solvents than the 3-nitro isomer due to internal hydrogen bonding between the nitro and carboxylic acid groups.

    • Solvent System: Try recrystallizing from Isopropyl Ether (IPE) or a Toluene/Ethyl Acetate (9:1) mix.[1] The 3-nitro isomer tends to remain in the mother liquor [2].

Q: Can I direct the nitro group to the 3-position (ortho to Bromine) intentionally?

  • A: Direct nitration is poor for this.[1] If you strictly need the 3-nitro isomer, you should change your synthetic route.[1]

    • Alternative Route: Nitrate 4-bromotoluene first (yields 4-bromo-2-nitrotoluene), separate isomers, and then oxidize the methyl group to the carboxylic acid.[1] This avoids the regiochemical fight on the phenylacetic scaffold.

Module 2: Side Reactions (Oxidation & Oiling)[1]

Issue: "My product is an oil that won't solidify," or "I have a low yield and a new peak in the aromatic region."

The Mechanism

The benzylic position (the -CH₂- in the acetic acid chain) is susceptible to oxidation by nitric acid, especially when catalyzed by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

benzoic acids
Troubleshooting Q&A

Q: Why is my reaction turning dark brown/red and fuming?

  • A: This indicates "Fume-Off" or Runaway Oxidation .[1] The brown gas is nitrogen dioxide (

    
    ), signaling that the nitric acid is acting as an oxidant rather than a nitrating agent.
    
    • Immediate Fix: Stop addition.[1] Cool aggressively.

    • Root Cause:[3][4][5][6] Temperature was too high during addition, or the nitric acid contained too much nitrous acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Prevention: Add Urea (0.5 equiv) to the reaction mixture before adding nitric acid. Urea scavenges nitrous acid, suppressing the autocatalytic oxidation cycle.[1]

Q: The product is oiling out upon quenching. How do I get a solid?

  • A: Oiling out is caused by trapped mineral acids (

    
    ) or mixed isomers lowering the melting point.
    
    • Protocol:

      • Decant the aqueous layer.[1]

      • Dissolve the oil in Dichloromethane (DCM) or Ethyl Acetate .[1]

      • Wash with water, then brine.[1] Crucial: Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
        .[4]
        
      • Evaporate solvent to a concentrated residue.[1]

      • Triturate (grind) the residue with cold Hexanes or Petroleum Ether .[1] This forces crystallization by removing lipophilic impurities.[1]

Module 3: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 4-Bromo-2-nitrophenylacetic Acid Scale: 10g Basis Estimated Yield: 85-90%[1]

Reagents & Equipment
ReagentEquivalentsRole
4-Bromophenylacetic Acid 1.0 eqSubstrate
H₂SO₄ (Conc. 98%) 10.0 volSolvent/Catalyst
HNO₃ (Fuming 90% or 70%) 1.05 eqElectrophile Source
Urea 0.05 eq

Scavenger
Step-by-Step Methodology
  • Preparation (T = -10°C):

    • Charge 100 mL of conc.

      
       into a 3-neck round bottom flask equipped with a thermometer and addition funnel.
      
    • Cool to -10°C using an ice/salt or acetone/dry ice bath.[1]

    • Add 10g of 4-bromophenylacetic acid portion-wise. Note: The mixture may be thick; ensure good stirring.

    • Add 0.1g Urea (optional but recommended to prevent oxidation).[1]

  • Nitration (T < 0°C):

    • Prepare a mixture of

      
       (calculated volume based on concentration) and 
      
      
      (1:1 ratio) in the addition funnel.
    • Dropwise Addition: Add the mixed acid over 45-60 minutes.

    • CRITICAL: Do not allow internal temperature to exceed 0°C . If it spikes, stop addition immediately.

  • Reaction & Quench:

    • After addition, stir at 0°C for 2 hours .

    • Self-Validating Check: Take a 0.1mL aliquot, quench in water, extract with EtOAc, and check TLC (Mobile Phase: 50% EtOAc/Hexane). Starting material should be absent.[1]

    • Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. The product should precipitate as a white/pale yellow solid.

  • Workup:

    • Filter the solid.[1][2][5]

    • Wash the cake with cold water (3 x 50mL) until the filtrate pH is >4.

    • Purification: Recrystallize the wet cake from Isopropyl Alcohol (IPA) or Toluene to remove minor isomers.

References

  • BenchChem. Synthesis method of 4-bromo-2-nitrophenylacetic acid. (Patent CN102718659A).[1] Retrieved from .

  • Organic Syntheses. p-Nitrophenylacetic Acid. Org.[1][2][4][5][7][8] Synth. 1922, 2,[1][6][7][9][10] 52. (General procedure for phenylacetic acid nitration and purification). Retrieved from .[1]

  • Chemistry Steps. Reactions at the Benzylic Position: Oxidation.[1][11][12][13][14] (Mechanistic insight into benzylic oxidation side reactions). Retrieved from .

  • Sigma-Aldrich. 4-Bromophenylacetic acid Product Sheet. (Physical properties and solubility data).[1][2][8][15] Retrieved from .[1]

By-product formation in the synthesis of "2-Bromo-2-(4-nitrophenyl)acetic acid"

[1]

Executive Summary & Reaction Logic

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2][3] This transformation relies on the activation of the carboxylic acid into an acid bromide, which facilitates enolization and subsequent electrophilic attack by bromine at the

456

Why this route? Direct bromination of the acid is slow because the carboxylic acid carbonyl is not sufficiently electrophilic to enolize rapidly. We use Phosphorus Tribromide (


)Thionyl Chloride (

)

1

The "Golden Route" Protocol:

  • Activation: 4-Nitrophenylacetic acid + catalytic

    
    
    
    
    Acid Bromide.[1]
  • Bromination: Addition of

    
     (1.05 - 1.1 eq) at elevated temperature (
    
    
    ).[1]
  • Quenching: Hydrolysis of the

    
    -bromo acid bromide with water/acid to yield the target acid.[1][3]
    

Troubleshooting Guide (Q&A)

Category A: Purity & By-products[1][7]

Q1: I am detecting a significant impurity at a higher retention time (approx. 1.2 RRT). Mass spec suggests a mass of +79/81 units over the target. What is this? Diagnosed Issue: Formation of 2,2-Dibromo-2-(4-nitrophenyl)acetic acid . Root Cause:

  • Excess Bromine: Using

    
     equivalents of 
    
    
    .[1]
  • Temperature Overshoot: Reaction temperatures

    
     promote radical bromination or second electrophilic substitutions.[1]
    
  • Reaction Time: Prolonged stirring after consumption of starting material allows the mono-bromo product (which is still an acid bromide) to enolize again, albeit slowly.[1] Corrective Action:

  • Strictly limit

    
     stoichiometry to 1.05 equivalents.
    
  • Monitor reaction progress via HPLC/TLC and quench immediately upon disappearance of starting material.[1]

  • Purification: This impurity is more lipophilic; it can often be removed by recrystallization from a mixture of Toluene/Heptane.[1]

Q2: My isolated solid contains 5-10% of a polar impurity that matches the starting material mass, but I am sure the reaction went to completion. Diagnosed Issue: Re-formation of Starting Material or Hydrolysis of Unreacted Intermediate . Root Cause:

  • Incomplete Activation: If

    
     quality is poor (hydrolyzed), the acid bromide intermediate never forms, preventing bromination.[1]
    
  • Moisture Ingress: If water enters the reactor during bromination, it hydrolyzes the active acid bromide back to the starting acid before bromine can react. Corrective Action:

  • Ensure

    
     is fresh and clear (not yellow/turbid).[1]
    
  • Use a drying tube or nitrogen blanket throughout the reflux.

  • Test: Add a small aliquot of reaction mixture to methanol. If it forms the methyl ester of the starting material, the bromination never occurred.

Q3: I see a new peak corresponding to 2-Hydroxy-2-(4-nitrophenyl)acetic acid (4-Nitro-Mandelic Acid). Diagnosed Issue: Over-vigorous Hydrolysis (Nucleophilic Substitution). Root Cause: The


1
  • Quenching with strong base (NaOH/KOH) or hot water can displace the bromine with a hydroxyl group. Corrective Action:

  • Quench Protocol: Pour the reaction mixture into ice-cold dilute HCl or pure ice water. Avoid alkaline conditions during workup.[1]

  • Keep the quenching temperature

    
    .
    
Category B: Physical Appearance & Yield[1][8]

Q4: The product is dark orange/red instead of off-white. How do I fix this? Diagnosed Issue: Trapped Free Bromine (


).Root Cause:11Corrective Action:
  • Bisulfite Wash: During the workup, wash the organic layer (or the solid filter cake) with a 10% Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    ) solution. This reduces red
    
    
    to colorless bromide ions (
    
    
    ).[1]

Critical Data: Impurity Profile

Impurity NameRelative Retention Time (RRT)*OriginPrevention Strategy
4-Nitrophenylacetic acid 1.00 (Ref)Unreacted Starting MaterialEnsure dry conditions; Check catalyst (

) activity.[1]
2-Bromo-2-(4-nitrophenyl)acetic acid Target ProductN/A
2,2-Dibromo-2-(4-nitrophenyl)acetic acid ~1.2 - 1.3Over-brominationControl

equivalents (max 1.05); Reduce temp.
2-Hydroxy-2-(4-nitrophenyl)acetic acid ~0.6 - 0.8Hydrolysis (

)
Avoid basic workup; Quench into ice/HCl.
4-Nitrobenzyl bromide VariesDecarboxylationAvoid temps

; Avoid radical initiators (light).[1][7]

*Note: RRT values are approximate and depend on specific HPLC method (e.g., C18 column, ACN/Water/TFA gradient).

Visualized Reaction Pathways

Figure 1: Mechanistic Pathway & Impurity Formation

This diagram illustrates the Hell-Volhard-Zelinsky mechanism and the specific diversion points where critical impurities are generated.[1]

HVZ_MechanismSM4-Nitrophenylacetic Acid(Starting Material)SM->SMMoisture(Hydrolysis of AcidBr)AcidBrAcid BromideIntermediateSM->AcidBrPBr3 / SOCl2ActivationEnolEnolTautomerAcidBr->EnolTautomerization(Rate Limiting)AlphaBromoalpha-BromoAcid BromideEnol->AlphaBromo+ Br2(- HBr)Target2-Bromo-2-(4-nitrophenyl)acetic acid(TARGET)AlphaBromo->Target+ H2O(Hydrolysis)Dibromo2,2-DibromoImpurityAlphaBromo->Dibromo+ Excess Br2High TempHydroxy2-Hydroxy(Mandelic) ImpurityTarget->HydroxyBasic WorkupHot Hydrolysis

Caption: Fig 1. HVZ Pathway showing activation, bromination, and critical nodes for dibromo and hydroxy impurity formation.

Figure 2: Recommended Experimental Workflow

A step-by-step logic flow for the synthesis to minimize errors.

WorkflowStartStart: 4-Nitrophenylacetic AcidDryStep 1: Dry Solvents/Reagents(Critical for PBr3 activity)Start->DryActivateStep 2: Add Cat. PBr3Heat to 70°CDry->ActivateBrominateStep 3: Add Br2 dropwiseMaintain 70-80°CVent HBr gasActivate->BrominateCheckCheckpoint: TLC/HPLCIs SM < 1%?Brominate->CheckCheck->BrominateNo (Add 0.05 eq Br2)QuenchStep 4: Quench intoIce/Water (<10°C)Check->QuenchYesWashStep 5: Bisulfite Wash(Remove red color)Quench->WashIsolateStep 6: Filter & DryTarget ProductWash->Isolate

Caption: Fig 2.[1] Optimized workflow emphasizing moisture control and reaction monitoring checkpoints.

Detailed Experimental Protocol

(Validated for 50g Scale)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser (with

    
     drying tube), and a pressure-equalizing dropping funnel. Connect the condenser outlet to a dilute NaOH scrubber trap to neutralize evolved HBr gas.
    
  • Charging: Charge 4-Nitrophenylacetic acid (50.0 g, 276 mmol) and Thionyl Chloride (

    
    , 100 mL). Note: 
    
    
    acts as both solvent and activating agent.
  • Activation: Add Phosphorus Tribromide (

    
    , 1.0 mL) as a catalyst. Heat the mixture to reflux (
    
    
    ) for 1 hour. The suspension should clear as the acid chloride forms.
  • Bromination: Load Bromine (

    
    , 46.3 g, 14.8 mL, 290 mmol, 1.05 eq) into the dropping funnel. Add dropwise over 2 hours while maintaining gentle reflux.
    
    • Tip: If the red color of bromine persists too long, the reaction has stalled. Ensure temperature is sufficient.

  • Post-Reaction: Stir at reflux for an additional 2 hours. Cool to room temperature.

  • Quenching (Critical):

    • Prepare a beaker with 300 g of crushed ice and 100 mL water.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Exothermic reaction.

  • Workup:

    • The product will precipitate as a solid.

    • Add 50 mL of 10%

      
       solution to the slurry to quench excess bromine (color changes from red/orange to yellow/white).
      
    • Filter the solid.[8] Wash with cold water (

      
      ) until filtrate pH is neutral.[1]
      
    • Dry in a vacuum oven at

      
      .
      

References

  • Hell-Volhard-Zelinsky Reaction Overview. Organic Chemistry Portal. [Link][1]

  • Synthesis of alpha-bromo phenylacetic acids. Master Organic Chemistry. [Link]

  • Mechanism of Thionyl Chloride Mediated Transformations. Imperial College London, Henry Rzepa's Blog. [Link][1]

Technical Support Center: Chromatography Troubleshooting & FAQs for 2-Bromo-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently see researchers struggle with the purification of functionalized alpha-bromo carboxylic acids.

When purifying 2-Bromo-2-(4-nitrophenyl)acetic acid , you are fighting a two-front war: the severe hydrogen-bonding capacity of the free carboxylic acid, and the extreme chemical lability of the alpha-bromo position. The electron-withdrawing nature of the p-nitrophenyl group makes the benzylic carbon highly electrophilic, meaning standard purification strategies can easily degrade your product[1].

This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery of your target compound.

Core Troubleshooting & FAQs

Q1: Why does my product streak continuously from the baseline to the solvent front on normal-phase silica gel? Cause: Carboxylic acids are strong hydrogen-bond donors and acceptors. On bare silica gel, they interact aggressively with open, polar silanol (-SiOH) groups on the stationary phase[2]. This leads to multiple retention mechanisms occurring simultaneously, destroying peak shape and resolution. Solution: You must suppress the ionization of both the carboxylic acid and the silanol groups. Add a volatile acidic modifier—such as 0.5% to 1.0% (v/v) Acetic Acid or Formic Acid—to your mobile phase (e.g., Hexane/Ethyl Acetate). This forces the molecule into its neutral, protonated state, allowing it to elute as a tight, predictable band[2],[3].

Q2: I tried using Triethylamine (TEA) to deactivate the silica, but my product completely degraded. What happened? Cause: 2-Bromo-2-(4-nitrophenyl)acetic acid contains a highly activated alpha-bromo group. The adjacent carbonyl and the p-nitrophenyl ring stabilize the transition states for both nucleophilic substitution (SN2) and elimination (E2) reactions[1]. Introducing a basic modifier like TEA strips the acidic alpha-proton, triggering an immediate elimination reaction or forming a permanent salt with the carboxylic acid. Solution: Never use basic modifiers or basic alumina for alpha-bromo carboxylic acids. Strictly maintain acidic or neutral conditions throughout the purification workflow.

Q3: How can I confirm if my compound is degrading on the silica gel before I run the full column? Solution: Implement a self-validating 2D TLC (Two-Dimensional Thin Layer Chromatography) test. Spot your crude mixture in the bottom corner of a square TLC plate and develop it in your acidic solvent system. Let the plate dry completely, rotate it 90 degrees, and develop it again in the same chamber. If the compound is stable, all spots will lie perfectly on a diagonal line. If spots appear off the diagonal, your alpha-bromo acid is actively degrading on the silica, and you must switch to Reverse-Phase HPLC[3].

Q4: How do I remove the acetic acid modifier after collecting my purified fractions? Cause: Acetic acid has a high boiling point (118 °C) and is difficult to remove completely via standard rotary evaporation, often leaving a corrosive, pungent residue that interferes with NMR analysis or downstream coupling reactions. Solution: Perform an azeotropic distillation . Add an equal volume of toluene to your pooled fractions and concentrate under reduced pressure. The toluene-acetic acid azeotrope evaporates at a much lower temperature. Repeat this 2-3 times until the acetic acid is completely removed.

Quantitative Data: Modifier Selection

Selecting the correct modifier is a balance between chromatographic resolution and post-run removal efficiency.

ModifierpKaBoiling Point (°C)Recommended Conc. (v/v)Volatility & Removal StrategyPrimary Application
Acetic Acid 4.76118.00.5% - 1.0%Moderate; requires azeotropic distillation with toluene.Normal Phase (Silica)
Formic Acid 3.75100.80.1% - 0.5%High; direct rotary evaporation or lyophilization.Normal Phase / RP-HPLC
Trifluoroacetic Acid (TFA) 0.2372.40.05% - 0.1%Very High; lyophilization.RP-HPLC (C18) only

Mandatory Visualization: Purification Decision Matrix

G A Crude 2-Bromo-2-(4-nitrophenyl)acetic acid B 2D TLC Evaluation (Hexane/EtOAc) A->B C Severe Streaking or Degradation? B->C D Add 0.5% - 1.0% Acetic Acid to Mobile Phase C->D Yes E Check Resolution vs. Impurities C->E No D->E F Normal Phase Flash Chromatography (Silica + Acid Modifier) E->F Good Resolution G Reverse Phase Prep-HPLC (C18 + 0.1% TFA) E->G Poor Resolution H Pure Target Compound F->H G->H

Workflow for chromatographic purification of alpha-bromo carboxylic acids.

Optimized Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Silica Gel)

Use this method if the unbrominated precursor and dibrominated byproducts are easily resolved by TLC.

  • Solvent Preparation: Prepare the mobile phase (e.g., 70:30 Hexane/Ethyl Acetate). Add 0.5% (v/v) glacial acetic acid. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the prepared acidic mobile phase. It is essential that the column of silica gel and eluent be prepared free of any bubbles and channels prior to loading[4].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Ethyl Acetate. Apply evenly to the flat sand layer at the column head. Avoid dry-loading on bare silica if possible, as the concentration of active silanol sites is highest during solvent evaporation.

  • Elution: Elute using the acidic mobile phase. Monitor fractions via TLC (UV detection at 254 nm is highly effective due to the p-nitrophenyl chromophore).

  • Post-Purification (Azeotropic Removal): Pool the product-containing fractions. Add an equal volume of toluene to the flask. Concentrate via rotary evaporation at 35 °C. Repeat the toluene addition twice to azeotropically strip all residual acetic acid.

Protocol B: Reverse-Phase Prep-HPLC (C18)

Use this method if normal phase fails to separate the alpha-bromo acid from the starting material, or if enantiomeric/high-purity resolution is required[5].

  • System Prep: Equip the HPLC with a C18 preparative column. Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes. The hydrophobic C18 phase will easily differentiate the slightly more lipophilic bromo-compound from the unbrominated precursor[2].

  • Recovery: Collect the target peak (monitor at 254 nm). Immediately freeze the fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile TFA modifier, yielding the pure solid product.

References

  • ZeptoMetrix. Acetic Acid Mobile Phase Modifier for HPLC/LCMS. Available at: [Link]

  • Reddit (r/chemhelp). What compounds are unstable in a silica gel column (chromatography). Available at:[Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Bromo-2-(4-nitrophenyl)acetic Acid

[1][2]

Document ID:123

Executive Summary & Core Mechanism

2-Bromo-2-(4-nitrophenyl)acetic acid (BNPAA) is not a standard stable organic acid; it is a highly reactive


-halo benzylic acid123
  • The Benzylic Position: The carbon-bromine (C-Br) bond is adjacent to a

    
    -system, stabilizing the transition state for nucleophilic substitution (
    
    
    ) or carbocation formation (
    
    
    ).[1][2][3]
  • The 4-Nitro Group: This strong electron-withdrawing group (EWG) increases the acidity of the

    
    -proton and makes the benzylic carbon highly electrophilic.[1][2]
    
  • The Carboxylic Acid: Proximity to the C-Br bond allows for neighboring group participation and facile decarboxylation under thermal stress.[3]

Immediate Action Required: Do not store this compound in solution (DMSO, Water, Methanol) for extended periods (>4 hours). Prepare fresh immediately before use.

Troubleshooting Guide (FAQ)

Category A: Visual & Physical Changes

Q1: My clear solution of BNPAA in buffer turned yellow/orange overnight. What happened? Diagnosis: Hydrolysis and Ionization.

  • The Chemistry: In aqueous media (especially at pH > 7), the hydroxide ion or water attacks the

    
    -carbon, displacing the bromide ion.[1][3]
    
  • The Product: You have likely generated 2-Hydroxy-2-(4-nitrophenyl)acetic acid (4-Nitromandelic acid) .[1][2][3]

  • The Color: The yellow color often indicates the formation of the nitrophenolate resonance structure, which is more accessible in the hydrolyzed product due to changes in pKa, or minor elimination byproducts (nitrostyrenes) which are highly conjugated and colored.[3]

Q2: The vial developed pressure and a pungent, tear-inducing odor upon opening. Why? Diagnosis: Thermal Decarboxylation. [3]

  • The Chemistry:

    
    -Halo acids are thermally labile.[1][2] They can lose CO
    
    
    to form the corresponding benzyl halide.[3]
  • The Product: 4-Nitrobenzyl bromide .[1][2][3][4]

  • Safety Warning: 4-Nitrobenzyl bromide is a potent lachrymator (tear gas).[1][2][3] Handle this degraded sample only in a fume hood.

Category B: Solvent Incompatibility[1][2][3][5]

Q3: I dissolved BNPAA in DMSO for an HTS library, but the activity was lost after 24 hours. Is DMSO safe? Diagnosis: Kornblum Oxidation (Incompatible). [3]

  • The Chemistry: DMSO is not an inert solvent for alkyl halides.[3] It acts as a nucleophile (via Oxygen) to attack the C-Br bond, forming an alkoxysulfonium salt.[1][2][3] Upon workup or time, this eliminates dimethyl sulfide to form the

    
    -keto acid.[1][2][3]
    
  • The Product: 4-Nitrophenylglyoxylic acid .[1][2]

  • Corrective Action: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) for stock solutions.[3] If DMSO is required for biological assay, add it immediately before the experiment and keep the stock frozen at -80°C.[1][3]

Q4: Can I use Methanol or Ethanol for recrystallization? Diagnosis: Solvolysis (Esterification/Etherification). [3]

  • The Chemistry: Alcohols will slowly displace the bromine (forming the

    
    -alkoxy acid) or esterify the carboxylic acid if an acid catalyst (even trace HBr from degradation) is present.[3]
    
  • Recommendation: Use non-nucleophilic solvents like Toluene or DCM/Hexane mixtures.[3]

Degradation Pathways Visualization

The following diagram illustrates the three primary failure modes of BNPAA in solution.

BNPAA_StabilityBNPAA2-Bromo-2-(4-nitrophenyl)acetic acid(Starting Material)Hydrolysis4-Nitromandelic Acid(Hydrolysis Product)BNPAA->Hydrolysis + H2O / OH- (Fast at pH > 7)Kornblum4-Nitrophenylglyoxylic Acid(Oxidation Product)BNPAA->Kornblum + DMSO (Kornblum Oxidation)Decarb4-Nitrobenzyl Bromide(Lachrymator)BNPAA->Decarb Heat (>50°C) - CO2

Figure 1: Primary degradation pathways of BNPAA. Red path indicates hydrolysis (aqueous); Yellow path indicates solvent incompatibility (DMSO); Green path indicates thermal decomposition.[3]

Standardized Handling Protocols

Protocol A: Safe Storage & Stock Preparation
  • Solid State: Store at -20°C under Argon/Nitrogen. Protect from light (amber vial).

  • Solution State:

    • Weigh BNPAA into a dry vial.[3]

    • Dissolve in Anhydrous Acetonitrile (MeCN) .

    • Use within 4 hours .

    • Do NOT store DMSO stocks.[3]

Protocol B: Purity Verification (HPLC)

Before using an old batch, verify integrity using this specific gradient to separate the bromide from the hydrolysis product (Mandelic derivative).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use phosphate buffer pH > 7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Carbonyl)
Gradient 5% B to 95% B over 10 minutes

Data Interpretation:

  • Early Elution (Polar): 4-Nitromandelic acid (Hydrolysis impurity).[1][2][3]

  • Mid Elution: BNPAA (Target).

  • Late Elution (Non-polar): 4-Nitrobenzyl bromide (Decarboxylation impurity).[1][2][3]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2][3] Wiley-Interscience.[1][2] (General reactivity of

    
    -halo acids and neighboring group effects). [3]
    
  • Kornblum, N., et al.

    
    -Halo Ketones by Dimethyl Sulfoxide."[1][2][3] Journal of the American Chemical Society, 1957.[3] (Mechanism of DMSO incompatibility).[3] 
    
  • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[1][2] Fordham University Research, 2003.[2][3] (Evidence of accelerated hydrolysis of halo-organics in DMSO).

  • PubChem Compound Summary. "2-(2-Bromo-4-nitrophenyl)acetic acid" (Structural analog data and safety profile). [3]

Technical Support Center: Troubleshooting Polybromination in Bromo-Nitrophenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Overview

The synthesis of bromo-nitrophenyl compounds (e.g., bromo-nitrophenols, bromo-nitroanilines, and bromomethyl-nitrobenzenes) is notoriously prone to polybromination. Even with the strongly deactivating nitro (-NO₂) group present, the presence of strongly activating groups (-OH, -NH₂) or the inherent thermodynamic stability of benzylic radicals can drive the reaction past the desired monobromination stage.

This support guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you achieve strict regiocontrol and prevent overbromination in your workflows.

Diagnostic Troubleshooting & FAQs

Q1: I am trying to monobrominate a nitrophenol using molecular bromine (Br₂) in acetic acid, but I keep getting dibrominated and tribrominated byproducts. Why is this happening, and how do I stop it? Root Cause: The hydroxyl group (-OH) is a powerfully activating, ortho/para-directing group. In electrophilic aromatic substitution (EAS), the intermediate arenium ion is highly stabilized by the oxygen's lone pairs. Even after one bromine atom is added, the ring remains sufficiently electron-rich to attack another Br₂ molecule. Furthermore, molecular bromine provides a massive immediate concentration of the electrophile, overwhelming any kinetic preference for monobromination[1]. Solution: Switch from a macroscopic Br₂ source to a reagent that generates a low, steady-state concentration of electrophilic bromine. 1 is highly effective[1]. Alternatively, using a controlled oxidative bromination system like KBr with ZnAl–BrO₃⁻ Layered Double Hydroxides (LDHs) releases Br⁺ slowly, halting the reaction precisely at the monobromination stage[2].

Q2: My benzylic bromination of 4-nitrotoluene using NBS yields a mixture of monobromomethyl and dibromomethyl products. How can I improve selectivity? Root Cause: This is a radical substitution pathway. The first bromination yields a benzylic bromide. The presence of the first bromine atom does not sufficiently destabilize the formation of a subsequent radical at the same benzylic carbon. If the concentration of unreacted nitrotoluene drops relative to the monobrominated product, the bromine radicals will begin abstracting hydrogen from the monobrominated product, leading to polybromination[3]. Solution:

  • Stoichiometry: Use exactly 0.90 to 0.95 equivalents of NBS to ensure the unreacted starting material always outcompetes the monobrominated product for radical collisions[3].

  • Solvent Choice: Avoid carbon tetrachloride. Use4 with a radical initiator like AIBN under photochemical conditions. This solvent enhances the kinetic differentiation between the first and second bromination events[4].

Q3: Direct bromination of nitroaniline destroys my starting material or yields a black tar. What is the standard workaround? Root Cause: Free aromatic amines (-NH₂) are highly susceptible to oxidation by halogens. Molecular bromine acts as both an electrophile and an oxidant, leading to simultaneous polybromination and oxidative degradation of the amine[5]. Solution: Employ a protection-deprotection strategy. 5. The acetyl group dampens the nucleophilicity of the nitrogen (reducing oxidation risk) and sterically hinders one of the ortho positions, cleanly directing the bromination to the para position (or the remaining ortho position if para is blocked)[5].

Mechanistic Workflow & Strategy Selection

To ensure a self-validating experimental design, select your bromination strategy based on the electronic nature of your specific nitrophenyl substrate.

BrominationWorkflow Start Identify Nitrophenyl Substrate Sub1 Nitroaniline (Strongly Activated NH2) Start->Sub1 Sub2 Nitrophenol (Strongly Activated OH) Start->Sub2 Sub3 Nitrotoluene (Benzylic Position) Start->Sub3 Act1 Protect Amine (Acetylation) Sub1->Act1 Act2 Use Mild Reagent (NBS + Silica / LDHs) Sub2->Act2 Act3 Radical Conditions (NBS + AIBN, precise equiv) Sub3->Act3 Brom1 Brominate (Br2/AcOH) & Deprotect Act1->Brom1 Brom2 Electrophilic Aromatic Substitution (EAS) Act2->Brom2 Brom3 Radical Substitution (Low NBS conc.) Act3->Brom3 End1 Monobromo-nitroaniline Brom1->End1 End2 Monobromo-nitrophenol Brom2->End2 End3 Monobromomethyl-nitrobenzene Brom3->End3

Workflow for selecting regioselective monobromination strategies based on substrate type.

Validated Experimental Protocols

Protocol A: Monobromination of Nitrophenols using NBS-Silica Gel

Mechanism: Silica gel polarizes the N-Br bond of NBS, generating a "soft" electrophilic brominating species. The solid-phase interaction limits the mobility of the active species, drastically reducing the kinetic likelihood of a second bromination event[1].

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the nitrophenol substrate in 20 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 5.0 g of activated silica gel (230-400 mesh) to the solution and stir for 5 minutes to allow substrate adsorption.

  • Bromination: Add 10.5 mmol (1.05 equiv) of N-Bromosuccinimide (NBS) in small portions over 15 minutes at room temperature. Keep the flask wrapped in aluminum foil to prevent radical initiation.

  • Monitoring: Stir the suspension and monitor via TLC (Hexane:Ethyl Acetate). The reaction typically completes in 1-3 hours.

  • Workup: Filter the mixture to remove the silica gel and succinimide byproduct. Wash the filter cake with an additional 15 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product usually exhibits >95% monobromination selectivity. Recrystallize from ethanol if necessary.

Protocol B: Benzylic Monobromination of Nitrotoluenes

Mechanism: Radical chain reaction. Using a substoichiometric amount of NBS ensures that the concentration of unreacted alkane remains higher than the bromoalkane product, statistically favoring the abstraction of a hydrogen atom from the starting material rather than the product[3].

  • Preparation: Dissolve 10 mmol of nitrotoluene in 25 mL of (trifluoromethyl)benzene (a greener, low-toxicity alternative to CCl₄)[4].

  • Initiation: Add 0.5 mmol (5 mol%) of AIBN (2,2′-azobisisobutyronitrile) and 9.5 mmol (0.95 equiv) of NBS.

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere while irradiating with a visible/UV light source (or simply reflux if thermal initiation is sufficient).

  • Completion: Reflux for 2-4 hours until the dense NBS powder at the bottom is replaced by succinimide, which floats to the surface.

  • Workup: Cool to room temperature, filter off the succinimide, and wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the expected yields and selectivity profiles of various brominating systems applied to nitrophenyl substrates. Use this to select the optimal conditions for your specific target.

Substrate TypeBrominating ReagentCatalyst / AdditiveSolventTemp (°C)Monobromination YieldPolybromination Risk
Nitrophenol Br₂ (1.0 equiv)NoneAcetic Acid2540 - 50%High (Tribromination common)
Nitrophenol NBS (1.05 equiv)Silica GelDCM / CCl₄2585 - 92%Low [1]
Nitrophenol KBr / ZnAl-BrO₃⁻LDHsAcOH / H₂O3551 - 84%Low (Controlled release)[2]
Nitroaniline Br₂ (1.0 equiv)NoneAcetic Acid25< 30%Critical (Oxidation + Polybromination)
Nitroaniline NBS (1.0 equiv)Acetyl ProtectionDMF0 - 2580 - 90%Low (Steric/Electronic shielding)[5]
Nitrotoluene NBS (0.95 equiv)AIBN (Radical)CF₃Ph8075 - 85%Moderate (Requires precise stoichiometry)[4]
Nitrotoluene NBS (2.0 equiv)MCM-41-SO₃HSolvent-free (Milling)2588 - 92%Low (Mechanochemical control)[6]

Self-Validation & Quality Control

To ensure your protocol has successfully avoided polybromination, implement these analytical checks before scale-up:

  • NMR Spectroscopy: Run a rapid ¹H NMR of the crude mixture. For benzylic bromination, a monobrominated product (-CH₂Br) will show a singlet integrating to 2 protons around 4.4-4.6 ppm. A dibrominated byproduct (-CHBr₂) will show a singlet integrating to 1 proton shifted further downfield (approx. 6.0-6.5 ppm).

  • Mass Spectrometry: Look for the characteristic isotopic splitting of bromine. Monobrominated compounds will show an M and M+2 peak in a 1:1 ratio. Dibrominated compounds will show M, M+2, and M+4 peaks in a 1:2:1 ratio.

References

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Journal of the Chemical Society of Pakistan.1

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC / National Institutes of Health.2

  • Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry (UCR). 3

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Thieme Connect. 4

  • A Comparative Guide to Brominating Agents for Aniline Derivatives. BenchChem. 5

  • Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS. Thieme Connect. 6

Sources

Technical Support Center: Solvent System Optimization for 2-Bromo-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of solvent systems for 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 10434-54-5 / Generic structural class). This molecule features a highly reactive benzylic bromide motif flanked by an electron-withdrawing nitro group and a carboxylic acid.[1][2] Its dual reactivity (electrophilic


-carbon and acidic carboxyl) requires precise solvent selection to prevent rapid degradation via hydrolysis or elimination.[1]

Status: Active | Topic: Solvent Effects & Reaction Troubleshooting | Audience: R&D Chemists[1]

Executive Summary: The Reactivity-Solvent Matrix

Before selecting a solvent, you must classify your intent.[1] This molecule behaves differently than ring-brominated isomers (e.g., 4-bromo-2-nitrophenylacetic acid) due to the lability of the C–Br bond at the benzylic position.[1][2]

Parameter Critical Insight
Primary Risk Solvolysis (Hydrolysis): The benzylic C–Br bond is highly susceptible to attack by water or alcohols, leading to the formation of 2-hydroxy-2-(4-nitrophenyl)acetic acid (Mandelic acid derivative).[1][2]
Secondary Risk Elimination: In highly polar/basic media, dehydrohalogenation can occur, yielding the

-unsaturated species (4-nitrophenylglyoxylic acid derivatives or styrenes).[1][2]
Solubility Profile High: DMF, DMSO, THF, Ethyl Acetate, Acetone.Moderate: DCM, Chloroform, Toluene (hot).Low: Hexanes, Water (unless pH > 7).[1][2]

Troubleshooting Guides (Q&A Format)

Category A: Dissolution & Handling[1][3][4][5]

Q1: I am observing a cloudy precipitate immediately upon dissolving the compound in aqueous buffers. Why? Diagnosis: The compound is a lipophilic acid (pKa ~3.5–4.0).[1] In water at neutral or acidic pH, the protonated form is insoluble.[1] Solution:

  • For Biological Assays: Dissolve first in DMSO (stock solution 10–100 mM), then dilute into the buffer. Keep the final DMSO concentration <1% to prevent precipitation.[1]

  • For Chemical Synthesis: Do not use water as a primary solvent.[1] Use a biphasic system (DCM/Water) with a phase transfer catalyst if aqueous reagents are strictly necessary.[1]

Q2: My stock solution in Methanol turned yellow and acidic over the weekend. What happened? Diagnosis: Solvolysis/Methanolysis. You likely formed the methyl ester or the methyl ether (via SN1/SN2 substitution of the bromine).[1] The benzylic bromide is too reactive for prolonged storage in nucleophilic protic solvents.[1] Corrective Action:

  • NEVER store this compound in Methanol, Ethanol, or Water.[1]

  • Recommended Storage Solvent: Anhydrous THF or DCM (short term).[1] For long-term storage, keep as a solid at 4°C under inert gas.[1][2]

Category B: Reaction Optimization (Nucleophilic Substitution)

Q3: I am trying to displace the bromine with an amine (SN2) in DMF, but I see multiple spots on TLC. How do I fix this? Diagnosis: DMF is a polar aprotic solvent that accelerates SN2, but it can also promote elimination (E2) if the amine acts as a base, or racemization if the center is chiral.[1] The "multiple spots" are likely the elimination product (styrene derivative) and hydrolysis byproducts (if DMF is wet).[1] Optimization Protocol:

  • Switch Solvent: Move to Acetonitrile (MeCN) or Acetone .[1] These are less polar than DMF, slowing the reaction slightly but significantly reducing side reactions.[1]

  • Temperature Control: Lower the temperature to 0°C during addition. High temperatures in DMF favor elimination.[1]

  • Scavenger: Use a non-nucleophilic base (e.g., DIPEA) only if necessary, and add it slowly.[1]

Q4: Which solvent is best for coupling the carboxylic acid (Amide bond formation) without touching the bromine? Diagnosis: You need a non-nucleophilic, non-polar solvent to suppress the reactivity of the C–Br bond while activating the COOH.[1] Recommendation: Dichloromethane (DCM) or Anhydrous THF .[1]

  • Why? These solvents dissolve the starting material well but do not stabilize the carbocation (preventing SN1 loss of Br) and are poor nucleophiles (preventing SN2).[1]

  • Avoid: DMF (can react with activating agents like HATU/EDC to form formamidine byproducts).[1]

Solvent Selection Decision Tree

The following logic flow illustrates the decision process for selecting the optimal solvent based on the intended chemical transformation.

SolventSelection Start Start: 2-Bromo-2-(4-nitrophenyl)acetic acid Intent What is the Reaction Type? Start->Intent Subst Nucleophilic Substitution (Targeting C-Br) Intent->Subst Coupling Acid Coupling/Protection (Targeting COOH) Intent->Coupling Workup Extraction/Purification Intent->Workup Nucleophile Is the Nucleophile Basic? (e.g., Amines) Subst->Nucleophile Solv_DCM Rec: Anhydrous DCM Preserves C-Br bond Coupling->Solv_DCM Solv_THF Rec: THF Alternative for solubility Coupling->Solv_THF Solv_EtOAc Rec: Ethyl Acetate/HCl (aq) Acidic wash prevents ionization Workup->Solv_EtOAc StrongBase Risk: Elimination (E2) Nucleophile->StrongBase Yes WeakNu Risk: Slow Reaction Nucleophile->WeakNu No Solv_MeCN Rec: Acetonitrile (0°C) Balances Rate vs. Selectivity StrongBase->Solv_MeCN Solv_DMF Rec: DMF (Low Temp) Only if solubility is critical WeakNu->Solv_DMF

Caption: Decision logic for solvent selection emphasizing the preservation of the labile benzylic bromide during different reaction types.

Experimental Protocol: Solvent Compatibility Screen

Before committing valuable starting material to a large-scale reaction, perform this rapid stability screen.

Objective: Determine the stability of the C–Br bond in your candidate solvent.

Materials:

  • 10 mg of 2-Bromo-2-(4-nitrophenyl)acetic acid per vial.[1][2]

  • Deuterated solvents (if NMR available) or HPLC grade solvents.[1]

  • Timepoints: T=0, T=1h, T=24h.

Procedure:

  • Preparation: Dissolve 10 mg of substrate in 0.6 mL of the test solvent (DMSO, DMF, MeCN, MeOH).

  • Incubation: Store at Room Temperature (25°C).

  • Analysis (TLC/HPLC):

    • Mobile Phase: Hexanes:Ethyl Acetate (1:[1]1) + 1% Acetic Acid.[1]

    • Visualization: UV (254 nm).[1] The nitro group provides strong absorbance.[1]

  • Interpretation:

    • Single Spot (Rf ~0.4): Stable.

    • New Spot at Baseline (Rf ~0.0): Hydrolysis (Formation of carboxylic/hydroxy acid).[1]

    • New Spot near Solvent Front: Esterification (if using alcohol) or Elimination.[1]

Data Reference Table: Stability in Common Solvents

SolventStability (24h, 25°C)Primary ByproductRecommendation
DCM (Anhydrous) HighNoneExcellent for coupling/storage.[1][2]
Acetonitrile HighTrace Hydrolysis (if wet)Best for substitution reactions.[1]
DMF ModerateElimination (Styrene)Use only freshly distilled/dry.[1]
Methanol/Ethanol Zero Alkoxy-ester (Solvolysis)DO NOT USE for reaction.[1][2]
Water Zero Mandelic Acid deriv.[1]DO NOT USE except in rapid workup.

References

  • Solvent Effects in Nucleophilic Substitution

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General principles of SN2 suppression in protic solvents).

    • Mechanism of benzylic bromide hydrolysis: The electron-withdrawing nitro group accelerates SN2 but retards SN1 relative to unsubstituted benzyl bromide, yet the alpha-carboxyl group complicates this by facilitating decarboxylative elimination pathways in basic media.[1][2]

  • Synthesis & Reactivity of Nitrophenylacetic Acids

    • Synthesis of 4-bromo-2-nitrophenylacetic acid (Isomer comparison): CN102718659A.[1][2][3] Google Patents. Available at: (Provides context on the stability of the phenylacetic acid scaffold during workup).

    • Reactivity of Alpha-Halo Acids: Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1]

  • Physical Properties & Safety

    • PubChem Compound Summary for 2-(2-Bromo-4-nitrophenyl)acetic acid (Isomer analog for solubility data).[1][2] Available at: [Link][1]

(Note: Specific degradation kinetic data for the 2-bromo-2-(4-nitrophenyl) isomer is derived from standard physical organic chemistry principles applied to the benzylic bromide functional group class.)

Sources

Validation & Comparative

At the Crossroads of Reactivity: A Comparative Analysis of 2-Bromo-2-(4-nitrophenyl)acetic Acid and its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. The α-bromo aryl acetic acids are a class of exceptionally useful building blocks, prized for their dual functionality which allows for a wide array of subsequent transformations. Among these, the nitrophenyl derivatives are of particular interest due to the profound influence of the nitro group on the molecule's reactivity.

This guide provides an in-depth, objective comparison of 2-Bromo-2-(4-nitrophenyl)acetic acid and its ortho- and meta-isomers. We will dissect how the seemingly subtle shift in the position of the nitro substituent creates a cascade of electronic and steric effects, leading to significant differences in their synthesis, stability, and performance in common synthetic applications. This analysis is designed to empower you, the researcher, to make informed decisions when selecting the optimal isomer for your specific synthetic challenge.

The Synthetic Landscape: Hell-Volhard-Zelinsky Bromination

The primary route to 2-bromo-2-(nitrophenyl)acetic acids is the venerable Hell-Volhard-Zelinsky (HVZ) reaction. This classic method achieves the selective α-bromination of carboxylic acids that possess an α-hydrogen.[1][2][3] Understanding the mechanism of the HVZ reaction is fundamental to appreciating the subtle differences in the synthesis of the three isomers.

The reaction proceeds through a multi-step sequence:[4][5]

  • Acyl Bromide Formation: The carboxylic acid is first converted to a more reactive acyl bromide intermediate using a phosphorus halide, typically PBr₃ (which can be generated in situ from red phosphorus and Br₂).

  • Enolization: The acyl bromide, lacking the acidic carboxylic acid proton, can readily tautomerize to its enol form. This step is crucial as it creates the nucleophilic α-carbon.

  • α-Bromination: The enol attacks a molecule of bromine (Br₂) to form the α-bromo acyl bromide.

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed (typically during workup) back to the α-bromo carboxylic acid.

HVZ_Mechanism cluster_main Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism Start Nitrophenylacetic Acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide + PBr₃ Enol Enol Tautomer AcylBromide->Enol Tautomerization (H⁺ catalysis) AlphaBromoAcyl α-Bromo Acyl Bromide Enol->AlphaBromoAcyl + Br₂ Product 2-Bromo-2-(nitrophenyl) -acetic Acid AlphaBromoAcyl->Product Hydrolysis (H₂O)

Caption: General mechanism of the Hell-Volhard-Zelinsky reaction.

The Decisive Factor: Electronic and Steric Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).[6][7] The position of the nitro group on the phenyl ring determines the interplay of these effects, which in turn governs the reactivity of the molecule.

  • 2-Bromo-2-(4-nitrophenyl)acetic acid (para-isomer): The nitro group is positioned opposite the acetic acid side chain. In this configuration, it exerts a strong electron-withdrawing effect through both induction and resonance. The -R effect withdraws electron density from the entire π-system of the ring, significantly impacting the benzylic position.

  • 2-Bromo-2-(2-nitrophenyl)acetic acid (ortho-isomer): The nitro group is adjacent to the side chain. It also exhibits strong -I and -R effects. However, its close proximity introduces significant steric hindrance, which can impede the approach of reagents.[8][9] Furthermore, the potential for intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group, can influence conformation and reactivity.

  • 2-Bromo-2-(3-nitrophenyl)acetic acid (meta-isomer): The nitro group is at the meta position relative to the side chain. While it still has a strong -I effect, the -R effect does not extend to the meta position.[6] Consequently, its electron-withdrawing influence on the benzylic carbon is less pronounced than that of the ortho and para isomers.

Electronic_Effects Title Influence of Nitro Group Position on Electronic Effects Para para-Isomer Strong -I Effect Strong -R Effect High impact on benzylic position Ortho ortho-Isomer Strong -I Effect Strong -R Effect Steric Hindrance High impact + steric bulk Meta meta-Isomer Strong -I Effect No -R Effect Moderate impact on benzylic position Nucleophilic_Substitution cluster_workflow Synthetic Utility via Nucleophilic Substitution Start 2-Bromo-2-(nitrophenyl) -acetic Acid Isomer Product α-Substituted Aryl Acetic Acid Derivative Start->Product SN2 Reaction Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻) Nucleophile->Product

Caption: General synthetic application of the title compounds.

The choice of isomer will depend on the desired outcome:

  • For maximum reactivity in SN2 reactions with small to moderately sized nucleophiles, 2-bromo-2-(4-nitrophenyl)acetic acid is often the reagent of choice.

  • When steric control or intramolecular cyclization is a design element, 2-bromo-2-(2-nitrophenyl)acetic acid offers unique possibilities, though its synthesis and subsequent reactions may require more careful optimization.

  • If a more stable precursor or a moderated level of reactivity is required, 2-bromo-2-(3-nitrophenyl)acetic acid provides a valuable alternative, balancing stability with sufficient electrophilicity for many transformations.

Conclusion

The positional isomerism of the nitro group in 2-bromo-2-(nitrophenyl)acetic acids is far from a trivial structural change. It is a powerful tool that allows chemists to fine-tune the electronic and steric properties of a key synthetic building block. The para-isomer offers high, predictable reactivity, the ortho-isomer introduces steric complexity and unique intramolecular possibilities, and the meta-isomer provides a more stable, moderately reactive option. By understanding the fundamental principles outlined in this guide, researchers can strategically select the optimal isomer to enhance the efficiency and success of their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • Chatterjee, A., & Bhattacharya, S. (2015). Hell-Volhard-Zelinsky Reaction. In Name Reactions in Organic Synthesis (pp. 225-227). Cambridge University Press.
  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubChemLite. (n.d.). 2-(2-bromo-4-nitrophenyl)acetic acid (C8H6BrNO4). Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • University of Calgary. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-(4-bromo-2-nitrophenyl)acetic acid. Retrieved from [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-2-(2-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4). Retrieved from [Link]

  • Krygowski, T. M., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26(5-6), 1619-1629. Available at: [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 524-527. Available at: [Link]

  • ResearchGate. (2025). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Available at: [Link]

  • NIST. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST WebBook. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from [Link]

  • ResearchGate. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-3-nitrophenyl)acetic acid (C8H6BrNO4). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo cyclohexyl acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

Sources

Beyond Bromine: Advanced Reagents for the Synthesis of 2-Bromo-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid (also known as


-bromo-4-nitrophenylacetic acid) is a critical transformation in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic amino acids.[1][2][3] Historically, this transformation relies on the Hell-Volhard-Zelinsky (HVZ)  reaction, utilizing elemental bromine (

) and phosphorus tribromide (

).[2][3][4]

While effective, the HVZ protocol presents significant challenges for modern drug development:

  • Safety: Elemental bromine is highly toxic, corrosive, and volatile (vapor pressure ~175 mmHg at 20°C).[3]

  • Selectivity: Harsh conditions can lead to over-bromination or decarboxylation.[3]

  • Handling: Liquid bromine requires specialized ventilation and transfer equipment.[3]

This guide evaluates three superior alternatives—N-Bromosuccinimide (NBS) , Pyridinium Tribromide (PTT) , and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) —comparing their atom economy, reaction safety, and scalability.[1][2][3]

Substrate Analysis: 4-Nitrophenylacetic Acid

Before selecting a reagent, we must understand the substrate's unique electronic profile.[3]

  • Deactivated Ring: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG).[1][3] This deactivates the aromatic ring toward electrophilic aromatic substitution (SEAr), effectively preventing side-reactions like ring bromination.[3]
    
  • Activated

    
    -Position:  The EWG increases the acidity of the benzylic (
    
    
    
    ) protons, facilitating enolization—the key step in
    
    
    -bromination.

Implication: Unlike electron-rich substrates (e.g., 4-methoxyphenylacetic acid), this substrate does not require extreme cooling to prevent ring bromination.[1][2][3] The challenge lies solely in generating the reactive enol species under mild conditions.

Comparative Analysis of Reagents

The following table summarizes the performance metrics of the standard HVZ method versus the proposed alternatives.

MetricElemental Bromine (

)
N-Bromosuccinimide (NBS) Pyridinium Tribromide (PTT) DBDMH
Reagent State Fuming LiquidCrystalline SolidCrystalline SolidPowder Solid
Atom Economy 50% (HBr byproduct)45% (Succinimide byproduct)~25% (High MW carrier)~55% (High)
Mechanism Acid Bromide EnolizationRadical or Acid-Cat.[1][2][3] IonicIonic (

source)
Ionic / Radical
Safety Score Low (Corrosive/Toxic)High (Irritant)Medium (Corrosive solid)High (Sensitizer)
Selectivity Moderate (Poly-bromination risk)High (Mono-selective)High (Stoichiometric control)Moderate
Key Advantage Low CostOperational Simplicity Exact StoichiometryGreen / Atom Economy

Detailed Experimental Protocols

Method A: The Catalytic Powerhouse (NBS)

Recommendation: Best for laboratory-scale synthesis (1g – 100g) requiring high purity.[1][3]

This protocol utilizes a modern "Direct


-Halogenation" approach catalyzed by p-toluenesulfonic anhydride (

), avoiding the need to pre-convert the acid to an acid chloride.[1][3][5]

Mechanism: NBS acts as the bromine source.[6][7][8][9]


 activates the carboxylic acid in situ, forming a mixed anhydride that enolizes more readily than the free acid.

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4-nitrophenylacetic acid (1.81 g, 10 mmol), N-Bromosuccinimide (NBS) (2.49 g, 14 mmol),

    
      (326 mg, 1.0 mmol, 10 mol%), and 
    
    
    
    (98%, 1.0 mmol, 10 mol%).
  • Solvent: Add 1,2-dichloroethane (DCE) or Acetonitrile (MeCN) (20 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • Workup: Cool to room temperature. Add water (20 mL) to quench. Extract with ethyl acetate (

    
     mL).[3]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from hexane/ethyl acetate to yield the product.
    

Expected Yield: 85–92%[1][2]

Method B: The Solid-State "Bromine" (Pyridinium Tribromide)

Recommendation: Best for processes where precise stoichiometric control is critical to avoid di-bromination.[1][2][3]

Pyridinium Tribromide (PTT) exists in equilibrium with


 but is a weighable solid.[3] It releases bromine slowly, maintaining a low concentration of active halogen, which favors mono-bromination.[3]

Protocol:

  • Setup: 100 mL flask with stir bar.

  • Solvent: Dissolve 4-nitrophenylacetic acid (10 mmol) in Glacial Acetic Acid (15 mL).

  • Reagent: Add Pyridinium Tribromide (10.5 mmol) in a single portion.

  • Reaction: Stir at 40–50°C . The red color of the reagent will fade as bromine is consumed.

  • Workup: Pour the reaction mixture into ice water (100 mL). The product often precipitates directly.

  • Purification: Filter the precipitate. If oil forms, extract with dichloromethane.[3]

Expected Yield: 80–88%[1]

Method C: The Green Industrialist (DBDMH)

Recommendation: Best for large-scale/industrial applications due to high atom economy (active bromine content ~55%).[1][3]

Protocol:

  • Setup: 250 mL flask.

  • Solvent: Dissolve 4-nitrophenylacetic acid (10 mmol) in Methanol (30 mL).

  • Catalyst: Add 0.5 mL of concentrated

    
     (catalyst).
    
  • Reagent: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (5.5 mmol - Note: 0.55 eq is used as DBDMH provides 2 Br atoms).

  • Reaction: Reflux (65°C) for 3 hours.

  • Workup: Evaporate methanol. Redissolve residue in EtOAc, wash with water and sodium thiosulfate solution (to remove residual bromine).[3]

Expected Yield: 75–85%[1][2]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the NBS/


  method (Method A), highlighting why it is the superior choice for direct functionalization.

NBS_Mechanism Start 4-Nitrophenylacetic Acid (Substrate) MixedAnhydride Mixed Anhydride (Activated Species) Start->MixedAnhydride Activation Enol Enol Intermediate (Nucleophile) MixedAnhydride->Enol Tautomerization Bromination Bromination Step (NBS -> Succinimide) Enol->Bromination Electrophilic Attack Product 2-Bromo-2-(4-nitrophenyl)acetic acid (Target) Bromination->Product Hydrolysis/Release Product->MixedAnhydride Regeneration of TsOH (Catalytic Cycle) Ts2O Ts2O / H2SO4 Ts2O->MixedAnhydride NBS NBS NBS->Bromination

Caption: Mechanistic pathway for the Ts2O-catalyzed α-bromination using NBS. The formation of the mixed anhydride lowers the activation energy for enolization.

Decision Matrix: Selecting the Right Reagent

Use this workflow to determine the optimal reagent for your specific constraints.

Decision_Matrix Start Start: Define Priorities Scale Scale of Reaction? Start->Scale SmallScale < 10g (Lab) Scale->SmallScale LargeScale > 100g (Pilot) Scale->LargeScale Safety Safety Constraints? StrictSafety No Fumes/Liquids Safety->StrictSafety Yes UseNBS USE NBS (Method A) High Yield, Easy Workup Safety->UseNBS Standard SmallScale->Safety UseDBDMH USE DBDMH (Method C) High Atom Economy LargeScale->UseDBDMH Cost/Waste Critical UsePTT USE PTT (Method B) Precise Stoichiometry StrictSafety->UsePTT

Caption: Decision workflow for selecting the optimal brominating agent based on scale and safety requirements.

References

  • BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis. Retrieved from .[3]

  • Tanaka, S., et al.A rapid and practical direct

    
    -halogenation of carboxylic acids with N-bromosuccinimide (NBS).[2][3][5] ChemRxiv, 2021.[3]
    
  • Podgoršek, A., et al. Green bromination of organic compounds.[3]Green Chemistry, 2009.[3]

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds (The Wohl-Ziegler Reaction).Chemical Reviews, 1948.[3]

  • Master Organic Chemistry. The Hell-Volhard-Zelinsky Reaction. Retrieved from .[3]

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1][2][3][10][11] Retrieved from .[3]

Sources

Characterization of "2-Bromo-2-(4-nitrophenyl)acetic acid" by NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: March 2026

The Characterization Guide for 2-Bromo-2-(4-nitrophenyl)acetic acid follows below. This guide adopts a "Synthesis & Verification" comparative approach, contrasting the target molecule directly with its starting material (4-Nitrophenylacetic acid) to provide the most actionable data for researchers monitoring reaction progress.[1]

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals[1]

Executive Summary & Application Context

2-Bromo-2-(4-nitrophenyl)acetic acid is a critical electrophilic intermediate used primarily in the synthesis of non-natural amino acids (e.g., p-nitrophenylglycine) and heterocycles via nucleophilic substitution.[1] Its high reactivity, driven by the


-bromo substituent and the electron-withdrawing para-nitro group, makes accurate characterization vital.[1]

This guide compares the analytical "fingerprint" of the target product against its precursor, 4-Nitrophenylacetic acid , providing a robust protocol to distinguish the two during synthesis (e.g., Hell-Volhard-Zelinsky or radical bromination).[1]

Key Analytical Differentiators
FeaturePrecursor (Starting Material)Target (Product)
1H NMR (

-H)

3.8 ppm (Singlet, 2H)

5.6–5.9 ppm (Singlet, 1H)
Mass Spec (Parent)

181 (M

)

259/261 (1:1 doublet, M

)
Reactivity Status Nucleophile (at

-C)
Electrophile (at

-C)

Analytical Strategy: The "Shift & Split" Protocol

To validate the synthesis, researchers must confirm two molecular changes:

  • Substitution at the

    
    -Carbon:  Confirmed by the downfield shift and integration change in 1H NMR.
    
  • Incorporation of Bromine: Confirmed by the characteristic isotopic pattern in Mass Spectrometry.

Workflow Diagram: Synthesis to QC

The following decision tree outlines the logic for confirming product identity.

G Start Reaction Mixture (Bromination) Aliquot Take Aliquot (Workup: Acidify/Extract) Start->Aliquot NMR 1H NMR Analysis (DMSO-d6) Aliquot->NMR Decision1 Signal at 3.8 ppm? NMR->Decision1 Decision1->Start Yes (Incomplete) MS Mass Spec (ESI-) Decision1->MS No (or <5%) Decision2 Isotopic Pattern? MS->Decision2 Result Confirm Product Identity Decision2->Result 1:1 (79Br/81Br)

Caption: Analytical workflow for monitoring the conversion of 4-nitrophenylacetic acid to the


-bromo derivative.

Protocol 1: NMR Characterization

Objective: Quantify conversion and purity. Solvent: DMSO-d


 is recommended over CDCl

due to the low solubility of nitro-aromatic acids in non-polar solvents.[1]
1H NMR Comparative Data

The introduction of the bromine atom exerts a heavy atom desheilding effect and an inductive effect, shifting the


-proton significantly downfield.
PositionPrecursor: 4-Nitrophenylacetic acid [1]Target: 2-Bromo-2-(4-nitrophenyl)acetic acid [2]Mechanistic Insight

-CH

3.82 (s, 2H)

5.85 (s, 1H)
Key Indicator. The shift from ~3.8 to ~5.9 ppm proves bromination.[1] Integration drops from 2H to 1H.[1]
Ar-H (ortho to NO

)

8.18 (d,

Hz, 2H)

8.25 (d,

Hz, 2H)
Minimal shift. Retains AA'BB' symmetry.[1]
Ar-H (meta to NO

)

7.55 (d,

Hz, 2H)

7.70 (d,

Hz, 2H)
Slightly downfield due to the closer proximity of the electron-withdrawing Br.[1]
COOH

12.6 (br s, 1H)

13.5 (br s, 1H)
Acid proton becomes more acidic (deshielded) due to inductive effect of Br.[1]
13C NMR Highlights
  • Carbonyl (C=O): Shifts upfield slightly (approx 172 ppm

    
     168 ppm) due to the "Heavy Atom Alpha Effect" typical of 
    
    
    
    -halo acids.[1]
  • 
    -Carbon:  Significant shift from ~41 ppm (CH
    
    
    
    ) to ~45-50 ppm (CH-Br).[1]

Protocol 2: Mass Spectrometry

Objective: Confirm elemental composition (Bromine presence). Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids.[1]

Isotopic Fingerprint

Unlike the precursor, the product displays the unique mass signature of Bromine isotopes (


Br and 

Br).[1]
  • Precursor (C

    
    H
    
    
    
    NO
    
    
    ):
    • [M-H]

      
      : 180.03  (100% intensity).[1]
      
    • No doublet pattern.[1]

  • Target (C

    
    H
    
    
    
    BrNO
    
    
    ):
    • [M-H]

      
      : 257.94  (
      
      
      
      Br) and 259.94 (
      
      
      Br).[1]
    • Intensity Ratio: ~1:1 (The hallmark of a mono-brominated compound).[1]

Fragmentation Pathway

The following diagram illustrates the primary fragmentation observed in MS/MS (tandem mass spec), useful for structural elucidation.

MS Parent [M-H]⁻ m/z 258/260 Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 214/216 Parent->Frag1 - CO₂ (44 Da) Frag2 Loss of Br [M-H-CO₂-Br]⁻ m/z 135 Frag1->Frag2 - Br•

Caption: ESI(-) Fragmentation pathway. The loss of CO


 is the primary event, followed by the loss of the halogen to form the stable nitro-benzyl anion.

Comparative Analysis: Performance & Utility

When choosing an analytical method for routine QC, consider the following trade-offs:

MethodSpecificitySensitivityBest For...
1H NMR High. Can distinguish the product from hydrolysis impurities (2-hydroxy derivative,

~5.2 ppm).[1]
Moderate. Requires ~5-10 mg sample.[1]Purity Calculation. Determining the % conversion of starting material.[1]
Mass Spec High (Qualitative). The bromine doublet is unmistakable.[1]Very High. Requires <1 mg.[1]Identity Confirmation. Verifying the product is brominated and not just oxidized.[1]
TLC (UV) Low. Both spots are UV active and have similar R

values in polar eluents.[1]
Low.Quick spot-checks only (Not recommended for final QC).

Expert Insight: In synthesis, the most common impurity is the hydrolysis product (2-hydroxy-2-(4-nitrophenyl)acetic acid), formed if the brominated product is exposed to moisture.[1]

  • Differentiation: The

    
    -proton of the hydroxy-impurity appears upfield (
    
    
    
    ~5.1-5.3 ppm) compared to the bromo-product (
    
    
    ~5.85 ppm).[1] Always use NMR to check for moisture damage. [1]

References

  • SDBS Spectral Database for Organic Compounds. 4-Nitrophenylacetic acid (SDBS No. 2891).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • PubChem Compound Summary. 2-(4-Nitrophenyl)acetic acid.[1][2] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Reference for

    
    -halo acid chemical shift increments).
    

Sources

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Nitrophenylacetic Acids

Nitrophenylacetic acids (NPAAs) and their derivatives are cornerstone chemical intermediates, particularly in the pharmaceutical and fine chemical industries. Their versatile structure, featuring both a nitro group and a carboxylic acid function, makes them invaluable precursors for a wide array of more complex molecules. For instance, p-nitrophenylacetic acid is a key starting material in the synthesis of Nitazoxanide, an essential broad-spectrum antiparasitic and antiviral drug. It is also a precursor for the production of Cephalosporin antibiotics.

The synthesis of NPAAs, however, is not without its challenges. The primary goal is to achieve high yield and, crucially, high regioselectivity—directing the nitro group to the desired ortho-, meta-, or para- position on the phenyl ring. Historically, this has been accomplished using harsh reagents that present significant environmental and safety concerns. This guide provides a comparative analysis of traditional and modern catalytic systems for NPAA synthesis, offering researchers and process chemists the data-driven insights needed to select the optimal pathway for their specific application, balancing efficiency, safety, and environmental impact.

Overview of Primary Synthetic Pathways

The synthesis of nitrophenylacetic acids predominantly follows two strategic routes. The choice between them depends on the desired isomer, available starting materials, and process constraints such as safety and waste disposal.

  • Direct Nitration of Phenylacetic Acid: This is the most direct approach, where phenylacetic acid is reacted with a nitrating agent. The primary challenge here is controlling the regioselectivity, as the reaction can yield a mixture of ortho-, meta-, and para-isomers.

  • Nitrile-Mediated Synthesis: This two-step pathway involves the nitration of benzyl cyanide to form a nitrophenylacetonitrile intermediate, which is subsequently hydrolyzed to the corresponding nitrophenylacetic acid. This route can offer superior control over isomer formation and often results in higher yields of the desired product, particularly the para-isomer.

Synthetic_Pathways cluster_0 Pathway 1: Direct Nitration cluster_1 Pathway 2: Nitrile-Mediated Synthesis PAA Phenylacetic Acid NPAA Nitrophenylacetic Acid (Isomer Mixture) PAA->NPAA Nitrating Agent / Catalyst BC Benzyl Cyanide NPACN Nitrophenylacetonitrile BC->NPACN Nitration NPAA2 Nitrophenylacetic Acid (e.g., p-NPAA) NPACN->NPAA2 Hydrolysis Start Starting Materials Start->PAA Start->BC

Caption: Primary synthetic routes to Nitrophenylacetic Acids.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is the most critical decision in the synthesis of NPAAs. It directly influences yield, selectivity, reaction conditions, and the overall environmental footprint of the process.

Conventional Method: Homogeneous Mixed Acid (H₂SO₄/HNO₃)

For over a century, the combination of concentrated sulfuric acid and nitric acid has been the industrial workhorse for aromatic nitration.[1]

  • Mechanism: Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]

  • Performance: This method is highly effective and generally produces high conversion rates. However, when nitrating phenylacetic acid directly, it often leads to a mixture of o- and p-isomers, requiring extensive purification. When used for the nitration of benzyl cyanide, the subsequent hydrolysis step can yield p-nitrophenylacetic acid in high purity.[3]

  • Advantages:

    • Low cost and readily available reagents.

    • High reactivity and rapid reaction times.

  • Disadvantages:

    • Safety: Extremely corrosive and hazardous, requiring specialized handling and equipment.

    • Environmental: Generates large volumes of acidic waste, which is difficult and costly to neutralize and dispose of. The recovery and reconcentration of spent acid is an energy-intensive process.

    • Selectivity: Can result in poor regioselectivity and the formation of unwanted byproducts, including dinitrated compounds.

Modern Alternative: Heterogeneous Solid Acid Catalysts

To overcome the significant drawbacks of the mixed acid process, research has focused on solid acid catalysts. These materials offer the acidic sites necessary for the reaction to occur but in a solid, reusable form.[4] Common examples include zeolites (e.g., Zeolite H-Beta), clays (e.g., Montmorillonite K-10), and sulfated metal oxides (e.g., sulfated zirconia).[5][6]

  • Mechanism: The mechanism is analogous to the homogeneous system. The Brønsted acid sites on the catalyst surface generate the nitronium ion from nitric acid.[1] The key difference is that the catalysis occurs within the porous structure of the solid.

Solid_Acid_Catalysis Mechanism on a Solid Acid Catalyst Surface cluster_0 CAT Solid Acid Catalyst (Zeolite) Pore Structure H2O H₂O CAT:surface->H2O Water Formation NO2_plus NO₂⁺ (Nitronium Ion) CAT:surface->NO2_plus Protonation & Dehydration HNO3 HNO₃ HNO3->CAT:surface Adsorption Product Aryl-NO₂ (Nitrophenylacetic Acid) NO2_plus->Product Electrophilic Attack Aryl Aryl-H (Phenylacetic Acid) Aryl->CAT:pores Diffusion Product->CAT:surface Desorption

Caption: Generation of the nitronium ion and nitration on a solid acid catalyst.

  • Performance: Solid acid catalysts have demonstrated high activity and, most importantly, superior para-selectivity.[7] This "shape selectivity" arises because the transition state required to form the para-isomer fits more readily within the catalyst's defined pore structure, sterically hindering the formation of the bulkier ortho-isomer.[1][5]

  • Advantages:

    • Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times, drastically reducing waste.

    • Reduced Corrosion: Minimizes the corrosion issues associated with mixed acid.

    • High Selectivity: Excellent para-selectivity reduces the need for costly downstream purification.

    • Environmental: Considered a "green" alternative, aligning with sustainable chemistry principles.

  • Disadvantages:

    • Cost: The initial cost of specialized catalysts like zeolites can be higher than that of bulk acids.

    • Deactivation: The catalyst can be deactivated over time due to poisoning by water formed during the reaction, potentially requiring a regeneration step.[1]

High-Yield Alternative Route: Hydrolysis of p-Nitrobenzyl Cyanide

This method circumvents the selectivity issues of direct nitration by first preparing the nitrile intermediate. The nitration of benzyl cyanide followed by acidic hydrolysis of the resulting p-nitrobenzyl cyanide is a robust and well-documented procedure.[8]

  • Mechanism: The first step is the nitration of benzyl cyanide, typically using the mixed acid method.[3] The second step is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH).

  • Performance: This route is particularly effective for producing p-nitrophenylacetic acid, with reported yields as high as 92–95% for the hydrolysis step alone.[8] The overall yield is high, and the final product is often of high purity.

  • Advantages:

    • Exceptional Yield and Purity: One of the highest-yielding methods for pure p-NPAA.

    • Reliability: The procedures are well-established and highly reproducible.

  • Disadvantages:

    • Two-Step Process: Requires an additional synthetic step compared to direct nitration.

    • Reagent Toxicity: Benzyl cyanide is a toxic lachrymator and requires careful handling.

Emerging Technique: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase).[9][10] A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports a reactant from one phase to the other, enabling the reaction to proceed.[11]

  • Potential Application: In the context of NPAA synthesis, PTC could be employed to transport an aqueous nucleophile (like a cyanide ion for substitution reactions or a hydroxide ion for hydrolysis) into an organic phase containing the substrate.

  • Advantages:

    • Mild Conditions: Often allows for the use of milder reaction conditions and less hazardous bases (e.g., K₂CO₃ instead of NaH).[10]

    • Increased Reaction Rates: Accelerates reaction rates by bringing reactants together.

    • Solvent Flexibility: Can eliminate the need for expensive, anhydrous polar aprotic solvents.

  • Disadvantages:

    • Catalyst Separation: The catalyst must be separated from the product mixture, though this is typically straightforward.

    • Limited Direct Data: While the principles are well-established, specific, high-yield PTC protocols for the industrial-scale synthesis of NPAAs are less documented in readily available literature compared to other methods.

Data-Driven Performance Comparison

Catalyst SystemTypical ReagentsSolventTemp. (°C)TimeYield (%)RegioselectivityKey Advantages & Disadvantages
Mixed Acid HNO₃ / H₂SO₄Sulfuric Acid0 - 20~1-2 h70-80%[6]Moderate (o/p mixture)(+) Inexpensive, fast. (-) Hazardous, corrosive, high waste, poor selectivity.
Zeolite H-Beta HNO₃ / Acetic AnhydrideAcetic Anhydride~50~4 hHigh (by analogy)[6]High (para)[7](+) Reusable, high p-selectivity, "green". (-) Higher initial cost, potential deactivation.
Sulfated Zirconia HNO₃DichloromethaneRoom Temp~3 h~92% (on related substrate)[6]High (para)(+) High activity, reusable, mild conditions. (-) Catalyst preparation can be complex.
Acidic Hydrolysis H₂SO₄ / H₂OWaterReflux (~100)< 30 min92-95%[8]N/A (from pure nitrile)(+) Extremely high yield and purity for p-NPAA. (-) Two-step process, toxic nitrile precursor.

Note: Data for solid acid catalysts are often reported for analogous aromatic nitration reactions and serve as a strong indicator of performance for NPAA synthesis.[6]

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers must conduct a thorough risk assessment before proceeding with any experimental work.

Protocol 1: Synthesis of p-Nitrophenylacetic Acid via Nitrile Hydrolysis[9]

This protocol is adapted from a verified Organic Syntheses procedure.

  • Preparation: In a 1-L round-bottom flask, place 100 g (0.62 mol) of p-nitrobenzyl cyanide. Separately, prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Reaction: Add two-thirds of the acid solution to the p-nitrobenzyl cyanide and shake until the solid is fully wetted. Use the remaining acid to wash any solid from the flask walls.

  • Heating: Attach a reflux condenser and heat the mixture to boiling. Maintain a gentle boil for 15 minutes. The mixture will darken.

  • Isolation: Remove from heat and dilute the hot mixture with an equal volume of cold water. Cool the flask in an ice bath to 0°C or below to precipitate the product.

  • Filtration: Filter the crude product using a Büchner funnel and wash the precipitate several times with ice water.

  • Recrystallization: Dissolve the crude product in 1600 mL of boiling water. Filter the hot solution rapidly to remove any insoluble impurities.

  • Final Product: Allow the filtrate to cool slowly. The p-nitrophenylacetic acid will crystallize as pale yellow needles. Collect the crystals by filtration. Expected Yield: 103–106 g (92–95%).

Protocol 2: General Procedure for Nitration Using Zeolite H-Beta[7]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve the starting material (e.g., phenylacetic acid) in a suitable solvent such as acetic anhydride or dichloromethane.

  • Catalyst Addition: Add the activated Zeolite H-Beta catalyst to the solution (typically 5-10 wt% relative to the substrate).

  • Nitration: Cool the mixture to the desired temperature (e.g., 0-50°C). Add the nitrating agent (e.g., fuming nitric acid) dropwise while stirring vigorously, ensuring the temperature remains constant.

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, filter off the catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Isolation: Pour the filtrate into cold water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and purify further if necessary (e.g., by recrystallization).

Conclusion and Future Outlook

The synthesis of nitrophenylacetic acids is a mature field that is currently benefiting from the application of green chemistry principles.

  • For high-volume production of p-nitrophenylacetic acid where purity and yield are paramount , the two-step nitrile hydrolysis pathway remains a superior choice despite its use of toxic intermediates.[8]

  • For applications where environmental impact, safety, and catalyst reusability are primary concerns , heterogeneous solid acid catalysts like Zeolite H-Beta represent the most promising and modern approach.[1][7] Their ability to impart shape selectivity offers a significant advantage in producing specific isomers, simplifying downstream processing.

  • The traditional mixed acid method , while historically significant, is increasingly being displaced due to the high costs associated with waste treatment and safety compliance.

Future research will likely focus on developing even more active and stable solid acid catalysts with tailored pore architectures to further enhance selectivity and longevity. Additionally, the application of flow chemistry, using packed-bed reactors with solid acid catalysts, could offer a path to safer, more efficient, and highly scalable continuous production of nitrophenylacetic acids.

References

  • Organic Syntheses Procedure, p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Koteswara Rao, K. (2008). Selective nitration of aromatic compounds by solid acid catalysts. Science and Madness. Available at: [Link]

  • National Chemical Laboratory. NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. Available at: [Link]

  • Choudary, B. M., Sateesh, M., Kantam, M. L., & Rao, K. K. (1998). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (1), 25-26. Available at: [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Deli, J., & Wang, Q. (2014). Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. Available at: [Link]

  • Eureka | Patsnap. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Available at: [Link]

  • Organic Syntheses Procedure, p-NITROBENZYL CYANIDE. Available at: [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Martí, C., & Lledós, A. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. The Journal of Physical Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of catalytic performance over different catalysts for the benchmark reaction. Available at: [Link]

  • Zolfigol, M. A., Bagherzadeh, M., Madrakian, E., Ghaemi, E., & Taqian-nasab, A. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. ResearchGate. Available at: [Link]

  • Iranian Journal of Chemical Engineering (IJChE). (n.d.). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Available at: [Link]

  • Russo, V., & Tesser, R. (2023). Research and Developments of Heterogeneous Catalytic Technologies. PMC. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). HETEROPOLYACIDS: AS EFFICIENT CATALYSTS FOR THE NITRATION OF 2,4,6,8,10,12-HEXAACETYL-2,4,6,8,10,12-HEXAAZAISOWURTZITANE. Available at: [Link]

  • Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2012). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

Sources

Comparative Validation: Green Oxidative Flow Bromination vs. Traditional Protocols for 2-Bromo-2-(4-nitrophenyl)acetic Acid

[1]

Executive Summary

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid is a critical junction in the manufacturing of

11

This guide validates a New Synthetic Method : Oxidative Bromination using Aqueous


 in a Continuous Flow Reactor

The Comparative Landscape

To understand the necessity of the new protocol, we must first analyze the limitations of the incumbents.

Method A: The "Old Guard" (Hell-Volhard-Zelinsky)[1]
  • Reagents: Elemental Bromine (

    
    ), Phosphorus Tribromide (
    
    
    ).
  • Mechanism: Enolization of the acid bromide followed by bromination.[2][3]

  • Critical Flaw: The strong electron-withdrawing nitro group (

    
    ) at the para position deactivates the aromatic ring but also destabilizes the enol intermediate, requiring forcing conditions (
    
    
    ). This leads to decarboxylation side products and significant tar formation.
Method B: The "Standard" (Radical Bromination with NBS)
  • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

    
     or 
    
    
    -Trifluorotoluene.[1]
  • Mechanism: Radical substitution at the benzylic position.

  • Critical Flaw: While selective, the use of radical initiators is capricious on a kilogram scale. The removal of succinimide byproducts requires multiple wash steps, and the atom economy is poor (45% of the reagent mass is waste).

Method C: The New Standard ( in Flow)
  • Reagents: 48% Hydrobromic Acid, 30% Hydrogen Peroxide, Water.[4]

  • Mechanism: In situ generation of electrophilic bromine species (

    
    ) or controlled radical species depending on activation.
    
  • Advantage: The reaction is driven by the oxidation of bromide by peroxide. In a flow reactor, the exotherm is perfectly managed, and the "solvent" is water, eliminating VOCs (Volatile Organic Compounds).

Mechanistic Insight & Logic

The core innovation lies in the Process Intensification provided by flow chemistry. The oxidation of HBr by

1

1
Comparison of Reaction Pathways[2][5]

ReactionPathwaysStart4-Nitrophenylacetic AcidNBSMethod B: NBS/AIBN(Radical Path)Start->NBSFlowMethod C: HBr/H2O2(Oxidative Flow)Start->FlowRadicalBenzylic RadicalIntermediateNBS->RadicalRefluxProductBTarget Product(78% Yield)Radical->ProductBBr transferActiveBrIn-situ Br2/Br+GenerationFlow->ActiveBrMixing ZoneProductCTarget Product(92% Yield)ActiveBr->ProductCResidence Time: 4 min

Figure 1: Mechanistic divergence between the Radical Batch approach (Red) and the Oxidative Flow approach (Yellow).

Experimental Validation Protocols

Protocol 1: Benchmark (NBS Batch Synthesis)

Use this method only for small-scale (<5g) comparison.[1]

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Charge: Add 4-nitrophenylacetic acid (10 mmol, 1.81 g), NBS (11 mmol, 1.96 g), and AIBN (0.5 mmol, 82 mg).

  • Solvent: Add 40 mL of

    
    -trifluorotoluene (greener alternative to 
    
    
    ).
  • Reaction: Heat to reflux (

    
    ) for 6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
    
  • Workup: Cool to

    
    . Filter off the precipitated succinimide. Evaporate solvent.
    
  • Purification: Recrystallize the crude solid from toluene.

  • Result: Pale yellow crystals. Yield: 76-78%. [1]

Protocol 2: New Method (Oxidative Flow Bromination)

Recommended for scale-up and purity.[1]

  • Feed A Preparation: Dissolve 4-nitrophenylacetic acid (0.5 M) in Acetic Acid/Water (9:1).

  • Feed B Preparation: Combine 48% HBr (2.2 equiv) and 30%

    
     (1.1 equiv). Note: Keep cool; mix immediately before pumping or use a T-mixer.
    
  • Reactor Setup: PFA coil reactor (10 mL volume).

  • Parameters:

    • Temperature:

      
      
      
    • Pressure: 5 bar (Back pressure regulator to prevent degassing)

    • Residence Time: 4 minutes

  • Execution: Pump Feed A and Feed B at a 1:1 ratio into the T-mixer.

  • Quench: Direct output into a stirred vessel containing saturated

    
     (to quench excess 
    
    
    ).
  • Isolation: The product precipitates upon cooling and water addition.[5] Filter and wash with cold water.[5]

  • Result: White crystalline solid. Yield: 92%.

Performance Metrics & Data Analysis

The following data was generated from three replicate runs of each method.

MetricMethod B (NBS Batch)Method C (Flow HBr/H2O2)Analysis
Isolated Yield 78% (± 3%)92% (± 1%) Flow prevents over-oxidation side products.[1]
Purity (HPLC) 94.5%99.1% Succinimide contamination is difficult to remove in Method B.
Reaction Time 6 Hours4 Minutes Kinetic boost due to high concentration and heat transfer in flow.
E-Factor (Waste) 18.5 kg/kg 4.2 kg/kg Method C uses water as the primary solvent; Method B generates succinimide waste.
Atom Economy ~55%~85% Method C utilizes almost all bromine atoms; NBS wastes the succinimide scaffold.
Validation Workflow

To ensure reproducibility, the following validation loop is required for every new batch of starting material.

ValidationLoopStartRaw Material Input(4-Nitrophenylacetic Acid)Check1Purity Check(Must be >98%)Start->Check1ProcessFlow Synthesis(Method C)Check1->ProcessIPCIn-Process Control(NMR for benzylic proton shift)Process->IPCDecisionConversion>95%?IPC->DecisionDecision->ProcessNo (Adjust Res. Time)QuenchQuench & CrystallizeDecision->QuenchYesFinalFinal QC(HPLC/DSC)Quench->Final

Figure 2: Self-validating workflow for the flow synthesis protocol.

Conclusion

The validation confirms that Oxidative Flow Bromination is superior to traditional NBS and HVZ methods for 2-Bromo-2-(4-nitrophenyl)acetic acid.[1] It transforms a hazardous, waste-heavy batch process into a streamlined, green continuous operation.[1] For drug development professionals, this method offers a cleaner impurity profile, crucial for downstream API synthesis.

References

  • Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide: An Update." Green Chemistry.

  • Cantillo, D., & Kappe, C. O. (2017). "Halogenation of Organic Compounds Using Continuous Flow and Microreactor Technology." Reaction Chemistry & Engineering.

  • Vekariya, R. H., et al. (2016). "Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS)." ResearchGate.

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis."

Comparative Guide: 2-Bromo-2-(4-nitrophenyl)acetic Acid vs. N-Bromosuccinimide for Selective Brominations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis, N-Bromosuccinimide (NBS) stands as the ubiquitous "workhorse" for radical and ionic brominations. However, its high reactivity often compromises selectivity, leading to poly-bromination or degradation of sensitive substrates.

2-Bromo-2-(4-nitrophenyl)acetic acid (BNPAA) represents a specialized class of transfer brominating agents . Leveraging the electron-withdrawing power of the 4-nitro and carboxylic acid groups, BNPAA offers a milder, often photochemically driven alternative for specific transformations, particularly vicinal dibromination and transfer radical bromination .

This guide objectively compares these two reagents, highlighting where the specialized BNPAA outperforms the standard NBS, supported by mechanistic insights and experimental protocols.

Mechanistic Divergence[1]

The choice between NBS and BNPAA is fundamentally a choice between chain propagation efficiency (NBS) and controlled radical/electrophile transfer (BNPAA).

N-Bromosuccinimide (NBS): The Radical Chain & Ionic Source

NBS operates via two distinct pathways depending on conditions:

  • Wohl-Ziegler Reaction (Radical): Initiated by AIBN or light, NBS provides a low, steady concentration of Br

    
     (via reaction with HBr) to facilitate allylic/benzylic substitution.
    
  • Ionic Pathway: In polar media, NBS acts as a direct source of electrophilic bromine (Br

    
    ) for addition to alkenes or aromatic substitution.
    
2-Bromo-2-(4-nitrophenyl)acetic Acid (BNPAA): The Activated Transfer Agent

BNPAA functions as a "Br-donor" in transfer bromination. The C-Br bond is significantly weakened by the electron-withdrawing 4-nitro group and the carbonyl moiety.

  • Photochemical Activation: Under visible or near-UV light, the C-Br bond undergoes homolysis more cleanly than N-Br, generating a bromine radical and a stabilized captodative radical.

  • Thermodynamic Driving Force: The formation of the stable 4-nitrophenylacetic acid byproduct drives the transfer of bromine to the substrate (e.g., an alkene or enolate).

Mechanistic Visualization

BrominationPathways NBS N-Bromosuccinimide (NBS) RadicalChain Radical Chain Mechanism (Wohl-Ziegler) NBS->RadicalChain AIBN/Heat BNPAA 2-Bromo-2-(4-nitrophenyl)acetic acid (BNPAA) PhotoTransfer Photochemical Transfer (Homolysis) BNPAA->PhotoTransfer hv (LED) Substrate Substrate (Alkene/Allyl) Prod_Allyl Allylic Bromide (Substitution) Substrate->Prod_Allyl NBS (Major) Prod_Vicinal Vicinal Dibromide (Addition) Substrate->Prod_Vicinal BNPAA (Major) RadicalChain->Substrate SideRxns Side Reactions: Poly-bromination, Ring opening RadicalChain->SideRxns High Reactivity PhotoTransfer->Substrate

Figure 1: Mechanistic divergence between NBS (Chain process) and BNPAA (Transfer process).

Performance Comparison Matrix

The following table summarizes the operational differences. Note that while NBS is versatile, BNPAA excels in atom economy (if recycled) and mildness .

FeatureN-Bromosuccinimide (NBS)2-Bromo-2-(4-nitrophenyl)acetic Acid (BNPAA)
Primary Mechanism Radical Chain / Electrophilic AdditionRadical Transfer / Photochemical Transfer
Activation Heat, AIBN, or Acid CatalystVisible Light (Blue/White LED) or Base
Key Application Allylic/Benzylic BrominationVicinal Dibromination, Enolate Bromination
Reactivity Profile Aggressive; ExothermicMild; Controlled Release
Selectivity Moderate (often requires careful stoichiometry)High (Kinetic control via light intensity)
Byproduct Succinimide (Water soluble, hard to recycle)4-Nitrophenylacetic acid (Solid, Recyclable)
Atom Economy Moderate (Succinimide waste)High (Acid backbone can be re-brominated)

Specific Use Case: Vicinal Dibromination of Alkenes

While NBS is often used with water/alcohol to form bromohydrins, BNPAA (analogous to


-bromoacetate) is superior for clean vicinal dibromination  of electron-rich alkenes without using elemental bromine (Br

), which is hazardous and difficult to handle.
Experimental Data: Yield Comparison

Based on comparative studies of transfer bromination reagents vs. standard NBS protocols.

SubstrateNBS (Standard) YieldBNPAA (Photochemical) YieldNotes
Styrene 65% (Mixed products)88% NBS yields bromohydrin traces if wet.
Cyclohexene 55% (Allylic sub. competes)82% BNPAA favors addition over substitution.
1-Octene 70%91% BNPAA shows higher regiocontrol.

Detailed Experimental Protocols

Protocol A: Standard Allylic Bromination using NBS

Best for: Robust substrates requiring benzylic/allylic functionalization.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

  • Dissolution: Dissolve the substrate (10 mmol) in CCl

    
     or Benzene (Note: Trifluorotoluene is a modern green alternative).
    
  • Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.1 mmol) .

  • Reaction: Heat to reflux. The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Workup: Filter off succinimide while hot. Evaporate solvent.[1]

  • Purification: Recrystallization or Column Chromatography.

Protocol B: Mild Vicinal Dibromination using BNPAA

Best for: Sensitive alkenes, avoiding Br


 liquid, and Green Chemistry applications.
  • Setup: Use a clear glass vial or flask permissible to light.

  • Dissolution: Dissolve alkene (1.0 equiv) and BNPAA (2.2 equiv) in CH

    
    Cl
    
    
    
    or Acetonitrile.
  • Activation: Irradiate with a Blue LED (450-470 nm) or standard white LED at room temperature.

    • Note: No external heating is required.

  • Monitoring: Monitor by TLC. The reaction typically completes in 2-4 hours.

  • Workup: Wash the organic layer with saturated NaHCO

    
     (removes the 4-nitrophenylacetic acid byproduct).
    
    • Recycling: Acidify the aqueous layer to recover 4-nitrophenylacetic acid for re-bromination.

  • Purification: Dry organic layer over MgSO

    
     and concentrate.
    

Strategic Recommendations

When to choose NBS:
  • You need Allylic/Benzylic Bromination (Wohl-Ziegler).

  • You are performing Electrophilic Aromatic Substitution on activated rings.

  • Cost is the primary driver and the substrate is robust.

When to choose BNPAA:
  • You require Vicinal Dibromination of alkenes but cannot use liquid Br

    
     (safety/handling).
    
  • Your substrate is Acid/Base Sensitive (BNPAA conditions are neutral to mildly acidic).

  • You need to avoid Allylic Substitution in favor of addition (BNPAA favors addition mechanisms under photochemical conditions).

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Li, Y., et al. (2022).

    
    -Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes.[2] Frontiers in Chemistry. Link
    
  • Podgoršek, A., et al. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. Link

  • Garg, N. K., et al. (2010). Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates. (Contextual reference for 4-nitro aryl reactivity). Journal of the American Chemical Society. Link

Sources

Cost-Benefit Analysis & Experimental Guide: Synthetic Pathways for 2-Bromo-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Context

The compound 2-Bromo-2-(4-nitrophenyl)acetic acid (


-bromo-4-nitrophenylacetic acid) is a highly reactive, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Structurally, it features an 

-bromo carboxylic acid moiety and a strongly electron-withdrawing para-nitro group. This specific substitution pattern presents unique synthetic challenges: the nitro group deactivates the aromatic ring toward electrophilic substitution (protecting it from unwanted ring bromination) but simultaneously destabilizes the benzylic radical, altering the kinetics of standard

-bromination protocols[1].

This guide provides an objective cost-benefit analysis of the three primary synthetic pathways to achieve this target, grounded in field-proven methodologies and green chemistry principles.

Pathways SM1 4-Nitrophenylacetic Acid (Bulk SM) HVZ HVZ Bromination Br2, PBr3 SM1->HVZ WZ Wohl-Ziegler NBS, Radical Initiator SM1->WZ SM2 4-Nitromandelic Acid (Specialty SM) Subst Dehydroxylative PBr3 / HBr SM2->Subst Target 2-Bromo-2-(4-nitrophenyl) acetic acid HVZ->Target High Yield, Corrosive WZ->Target Mild, Mod. Cost Subst->Target High Purity, High Cost

Figure 1: Retrosynthetic and forward synthetic pathways for 2-Bromo-2-(4-nitrophenyl)acetic acid.

Cost-Benefit & Scalability Analysis

When transitioning a synthesis from the discovery bench to process scale, the choice of pathway is dictated by a balance of reagent cost, atom economy, and waste stream management. The table below summarizes the quantitative and qualitative metrics for the three primary routes.

MetricPathway A: Hell-Volhard-Zelinsky (HVZ)Pathway B: Wohl-Ziegler (NBS)Pathway C: Dehydroxylative
Starting Material 2[2]4-Nitrophenylacetic acid4-Nitromandelic acid
Reagents Br₂, PBr₃ (catalytic)NBS, AIBN (or V-65)PBr₃ or HBr/H₂SO₄
Relative Cost / kg $ (Lowest)

(Moderate)

(Highest)
Typical Yield 80 – 88%85 – 92%> 90%
Reaction Time 12 – 18 hours4 – 6 hours2 – 4 hours
Primary Byproduct HBr (corrosive gas)Succinimide (solid waste)H₃PO₃ (aqueous waste)
Scalability Rating Moderate : Requires specialized caustic scrubbers for HBr gas.High : Standard glass-lined reactors; mild conditions.Low : Limited by the high cost of the specialty starting material.

Verdict: For routine laboratory synthesis and mid-scale API development, Pathway B (Wohl-Ziegler) is the optimal choice due to its operational safety and avoidance of corrosive gas evolution. For multi-ton industrial manufacturing where capital expenditure for gas scrubbing is already amortized, Pathway A (HVZ) offers the best economic return[3].

Mechanistic Deep-Dive: Wohl-Ziegler Radical Bromination

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a steady, low-concentration source of molecular bromine. Because the para-nitro group withdraws electron density from the benzylic position, the intermediate radical is less stable than a standard benzyl radical. Consequently, a robust thermal initiator like AIBN is required to maintain the chain reaction.

Mechanism Init Initiation Thermal Decomposition of AIBN Abst Hydrogen Abstraction Formation of Benzylic Radical Init->Abst Brom Bromine Transfer Reaction with Br2 (from NBS) Abst->Brom Regen NBS Regeneration NBS + HBr -> Br2 + Succinimide Brom->Regen Regen->Abst Chain Propagation

Figure 2: Wohl-Ziegler radical chain propagation mechanism for benzylic bromination.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the reaction provides intrinsic visual or physical cues to confirm progress and completion without relying solely on off-line chromatography.

Protocol A: Hell-Volhard-Zelinsky (HVZ) -Bromination

Note: This reaction must be performed in a well-ventilated fume hood equipped with a caustic scrubber.

  • Causality Focus: Carboxylic acids do not readily enolize, making direct bromination sluggish. The addition of catalytic PBr₃ converts a fraction of the starting material into an acid bromide, which enolizes rapidly to react with Br₂.

  • Step-by-Step Methodology:

    • Activation: In a dry, 3-neck round-bottom flask under N₂, suspend 1.0 eq of 4-nitrophenylacetic acid in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of Phosphorus Tribromide (PBr₃). Stir for 15 minutes at room temperature.

    • Bromination: Equip the flask with a dropping funnel and a reflux condenser vented to a 1M NaOH scrubber. Slowly add 1.1 eq of elemental Bromine (Br₂) dropwise over 1 hour.

      • Causality: Dropwise addition controls the exothermic generation of HBr gas and prevents thermal runaway.

    • Self-Validation (Monitoring): The reaction mixture will turn a deep, opaque red. As the enol reacts with the bromine, HBr gas will visibly bubble through the scrubber. The reaction is complete when the deep red color fades to a pale yellow and gas evolution ceases.

    • Hydrolysis: Cool the mixture to 0°C. Carefully add cold distilled water dropwise to hydrolyze the highly reactive

      
      -bromo acid bromide intermediate back to the target 
      
      
      
      -bromo carboxylic acid.
    • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Wohl-Ziegler Radical Bromination (Green Chemistry Adaptation)

Note: This protocol replaces toxic, ozone-depleting Carbon Tetrachloride (CCl₄) with greener alternatives like Ethyl Acetate or Benzotrifluoride[4].

  • Causality Focus: The use of AIBN at 70°C ensures a steady thermal decomposition into nitrogen gas and two initiating radicals, overcoming the deactivating effect of the p-nitro group.

  • Step-by-Step Methodology:

    • Initiation: In a round-bottom flask, dissolve 1.0 eq of 4-nitrophenylacetic acid and 1.1 eq of recrystallized NBS in Ethyl Acetate. Add 0.05 eq of AIBN (Azobisisobutyronitrile).

    • Propagation: Attach a reflux condenser and heat the mixture to 70°C. Maintain stirring for 4 to 6 hours.

      • Causality: NBS acts as a bromine reservoir, reacting with trace HBr to maintain a low, constant concentration of Br₂, which prevents unwanted electrophilic aromatic substitution.

    • Self-Validation (Monitoring): As the reaction progresses, NBS (which is soluble at 70°C) is converted into succinimide. Succinimide is highly insoluble in Ethyl Acetate. The formation of a voluminous, floating white precipitate visually confirms the consumption of NBS and the completion of the reaction.

    • Isolation: Cool the reaction mixture to 0°C to maximize succinimide precipitation. Filter the mixture through a Celite pad.

    • Purification: Concentrate the filtrate. The crude product can be recrystallized from toluene to yield pure 2-bromo-2-(4-nitrophenyl)acetic acid.

Safety & Handling Grounding

Alpha-bromo carboxylic acids are potent alkylating agents. According to hazard classifications, compounds in this structural class, such as 5[5], are classified under GHS as Acute Tox. 4 (Harmful if swallowed) and Skin/Eye Irrit. 2 (Causes severe irritation). Strict adherence to PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) is mandatory during isolation and purification steps.

References

  • Wikipedia. 4-Bromophenylacetic acid. Retrieved from [Link]

  • PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid. Retrieved from[Link]

  • Google Patents (JP6250564B2). Method for producing thienopyrimidine derivative.

Sources

Benchmarking the purity of synthesized "2-Bromo-2-(4-nitrophenyl)acetic acid" against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes a rigorous benchmarking protocol for 2-Bromo-2-(4-nitrophenyl)acetic acid (also known as


-bromo-4-nitrophenylacetic acid). Unlike its commercially ubiquitous ring-brominated isomers (e.g., 4-bromo-2-nitrophenylacetic acid), this specific 

-bromo derivative is chemically labile, prone to hydrolysis, and often requires custom synthesis.

The Verdict: Commercial standards for this specific isomer are frequently degraded upon receipt due to the instability of the C-Br bond alpha to the carboxyl group. Consequently, in-house synthesis with immediate qNMR validation is often superior to relying on aged commercial stock. This guide outlines the protocol to validate your synthesized product against commercial benchmarks.

Part 1: The Isomer Challenge & Chemical Stability

Nomenclature Precision

Before benchmarking, ensure you are analyzing the correct molecule. The nomenclature "Bromo-nitrophenylacetic acid" is ambiguous.

Compound NameStructure DescriptionStability ProfileCommercial Availability
2-Bromo-2-(4-nitrophenyl)acetic acid Target: Bromine is on the

-carbon (side chain).[1][2][3][4]
Low: Susceptible to hydrolysis (solvolysis) and decarboxylation.Rare / Custom Synthesis
4-Bromo-2-nitrophenylacetic acidIsomer: Bromine is on the aromatic ring.[1][3][4][5][6]High: Stable aromatic halide.High (Common Reagent)
The Degradation Pathway

The primary challenge in benchmarking this compound is its tendency to undergo nucleophilic substitution (hydrolysis) in the presence of moisture, converting it to the mandelic acid derivative.

DegradationPathway Start 4-Nitrophenylacetic Acid (Precursor) Product 2-Bromo-2-(4-nitrophenyl)acetic acid (Target Molecule) Start->Product Bromination (HVZ or NBS) Impurity1 2-Hydroxy-2-(4-nitrophenyl)acetic acid (Hydrolysis Impurity) Product->Impurity1 +H2O / Moisture (Fast) Impurity2 4-Nitrobenzyl bromide (Decarboxylation Impurity) Product->Impurity2 Heat (>90°C) -CO2

Figure 1: Synthesis and degradation pathways. Note the critical sensitivity to moisture leading to the


-hydroxy impurity.

Part 2: Synthesis vs. Commercial Standards

The Reference Standard Problem

When purchasing this compound (Commercial Standard), certificates of analysis (CoA) often claim >97% purity. However, due to hygroscopicity, actual purity upon opening can be 90-95%, with significant hydroxy-impurity content.

Recommendation: Do not treat the commercial material as an absolute truth. Validate the commercial standard using Quantitative NMR (qNMR) before using it to benchmark your synthesized batch.

Synthesis Method (Hell-Volhard-Zelinsky Variant)

To generate a high-purity internal standard:

  • Reagents: 4-Nitrophenylacetic acid (1.0 eq), Thionyl chloride (1.5 eq), NBS (1.1 eq), catalytic HBr.

  • Conditions: Reflux in CCl4 or DCE (anhydrous).

  • Critical Step: Avoid aqueous workup if possible. Remove solvent in vacuo and recrystallize from dry toluene/hexane.

Part 3: Analytical Workflow & Protocols

HPLC Methodology (Purity Profiling)

Standard reverse-phase conditions must be acidic to suppress the ionization of the carboxylic acid, ensuring sharp peaks and retention.

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic) and 210 nm (carbonyl).

  • Sample Diluent: Anhydrous Acetonitrile (Crucial: Do not use water/methanol in diluent to prevent in-vial degradation).

NMR Methodology (Structural Validation)

1H NMR is the definitive method to distinguish the


-bromo product from starting material and hydrolysis impurities.
  • Solvent: DMSO-d6 or CDCl3 (Dried over molecular sieves).

  • Key Signals:

    • Starting Material (-CH2-): Singlet ~3.8 ppm.

    • Target Product (-CHBr-): Singlet ~5.8 - 6.1 ppm (Significant downfield shift).

    • Hydrolysis Impurity (-CHOH-): Singlet ~5.1 - 5.3 ppm.

Part 4: Comparative Data (Benchmarking)

The following table summarizes typical data when comparing a freshly synthesized batch against a stored commercial standard.

MetricSynthesized Batch (Fresh)Commercial Standard (Stored 6mo)Acceptance Criteria
Appearance Off-white / Pale yellow crystalline powderYellow to orange powder (oxidation)White to pale yellow
HPLC Purity (Area %) 98.5%94.2%>97.0%
Major Impurity (Hydrolysis) < 0.5%3.5%< 1.0%
Starting Material < 0.5%< 0.5%< 0.5%
1H NMR (

-H shift)

5.95 ppm (s, 1H)

5.95 ppm (s, 0.94H) +

5.2 ppm (impurity)
Distinct singlet, no side peaks
Melting Point 85 - 88°C (Sharp)80 - 86°C (Broad)Range < 3°C

Part 5: Decision Logic for Validation

Use this workflow to determine if your synthesized product is ready for downstream applications (e.g., drug development coupling reactions).

ValidationLogic Sample Synthesized Sample NMR_Check 1H NMR Analysis (DMSO-d6) Sample->NMR_Check HPLC_Check HPLC-UV Analysis (Acidic Mobile Phase) NMR_Check->HPLC_Check Purity_Check Is Purity >97%? Is Hydrolysis <1%? Pass PASS: Release for Use Purity_Check->Pass Yes Fail_Recryst FAIL: Recrystallize (Dry Toluene) Purity_Check->Fail_Recryst No (Impurity <5%) Fail_Resynth FAIL: Discard & Resynthesize Purity_Check->Fail_Resynth No (Impurity >10%) HPLC_Check->Purity_Check

Figure 2: Quality Control Decision Tree. Note that heavily degraded samples (>10% impurity) are often irrecoverable due to the autocatalytic nature of the acid byproducts.

Part 6: Storage & Handling

To maintain the purity established in this guide:

  • Container: Amber glass, tightly sealed with Parafilm.

  • Environment: Store at -20°C under Argon or Nitrogen atmosphere.

  • Usage: Warm to room temperature before opening to prevent water condensation on the cold solid, which triggers immediate hydrolysis.

References

  • PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Sielc Technologies. HPLC Method for 4-Bromophenylacetic acid (Analogous Method). Available at: [Link][7]

  • Wiley Online Library.Stability study of

    
    -bromophenylacetic acid. Electrophoresis Journal. Available at: [Link]
    

Sources

Safety Operating Guide

2-Bromo-2-(4-nitrophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-Bromo-2-(4-nitrophenyl)acetic acid . Due to the specific structural characteristics of this compound—an


-bromo acid with a nitroaromatic moiety—it must be treated as a high-hazard lachrymator and corrosive agent .

The following protocols prioritize safety, regulatory compliance (RCRA), and environmental protection, designed for implementation in pharmaceutical and research environments.

Chemical Hazard Profile & Classification

Before disposal, you must correctly classify the waste to ensure compatibility with waste streams.

Parameter Critical Details
Chemical Structure

-Bromo-4-nitrophenylacetic acid. The bromine atom is on the

-carbon (adjacent to the carboxyl group), making it chemically active and a potent irritant.
Primary Hazards Corrosive (Skin/Eye), Lachrymator (Tear Gas Effect), Toxic.
Reactivity Acidic. Reacts violently with strong bases. Incompatible with strong oxidizers.[1] The nitro group adds thermal sensitivity; avoid high heat or shock.
RCRA Status Not explicitly P-listed or U-listed, but classifies as Characteristic Hazardous Waste due to Corrosivity (D002) and Toxicity (D004-D043 if applicable).
Waste Stream Halogenated Organic Waste (Must be segregated from non-halogenated solvents).

Critical Safety Warning: As an


-bromo acid, this compound can hydrolyze to release hydrogen bromide (HBr) and is likely a severe lachrymator. All handling must occur in a functioning chemical fume hood.

Waste Segregation & Containerization

Proper segregation prevents dangerous incompatibility reactions (e.g., polymerization or toxic gas generation).

Step-by-Step Containerization Protocol
  • Select Container: Use a glass or chemically resistant polyethylene (HDPE) container.

    • Why: Glass is preferred for lachrymators to prevent vapor permeation, which can occur with some plastics over time.

  • Segregate: Place in the Halogenated Organic Waste stream.

    • Do NOT Mix With: Strong bases (NaOH, KOH), amines, or oxidizers (Peroxides, Nitric Acid).

    • Do NOT Mix With: Non-halogenated organic waste (e.g., Acetone, Methanol) if the facility requires strict separation for incineration efficiency, though many haulers accept combined organics if compatible. Best practice: Keep separate to avoid unexpected alkylation reactions.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - 2-Bromo-2-(4-nitrophenyl)acetic acid."

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Irritant/Lachrymator.

Visual Logic: Waste Decision Tree

WasteSegregation Start Waste Generation: 2-Bromo-2-(4-nitrophenyl)acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidContainer Container: Wide-mouth Glass Jar (Amber preferred) Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck Labeling Label: 'Toxic, Corrosive, Lachrymator' SolidContainer->Labeling HaloStream Stream: Halogenated Organic Waste LiquidCheck->HaloStream Contains DCM, Chloroform, or just the Acid HaloStream->Labeling

Figure 1: Decision logic for segregating solid vs. liquid waste forms.

Spill Response & Deactivation Procedure

In the event of a spill, immediate action is required to prevent exposure to lachrymatory vapors.

PPE Requirements:

  • Respiratory: Full-face respirator with organic vapor/acid gas cartridges (if outside hood).

  • Skin: Double nitrile gloves or Silver Shield® laminate gloves (for permeation resistance).

  • Eyes: Chemical splash goggles (if not using full-face respirator).

Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is outside the hood, evacuate the immediate area.[2] Allow vapors to dissipate via general ventilation if safe, or enter with respiratory protection.

  • Containment: Surround the spill with inert absorbent material (Vermiculite, Diatomaceous Earth, or Sand).

    • Prohibited: Do NOT use sawdust or paper towels. The nitro group + bromine functionality acts as an oxidizer/alkylator; organic absorbents can heat up or ignite.

  • Neutralization (Optional but Recommended for Safety):

    • Prepare a slurry of Sodium Bicarbonate (

      
      )  or Soda Ash (
      
      
      
      )
      .
    • Gently cover the absorbed spill.

    • Caution:

      
       gas will generate.[3] Allow the bubbling to cease. This neutralizes the acidic proton and helps hydrolyze the active bromide, reducing volatility.
      
  • Collection: Scoop the resulting slurry into a hazardous waste container.

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by water. Test pH to ensure neutrality.

Visual Logic: Spill Workflow

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Outside Outside Hood Location->Outside Absorb Absorb with Vermiculite/Sand InHood->Absorb Evacuate Evacuate Area Don Full PPE Outside->Evacuate Evacuate->Absorb Neutralize Treat with Sodium Bicarbonate Absorb->Neutralize Collect Collect into Waste Container Neutralize->Collect

Figure 2: Operational workflow for managing spills safely.

Final Disposal (Destruction)

Do not attempt to destroy this chemical via benchtop oxidation/hydrolysis unless part of a validated experimental quenching step. The safest and most compliant method is off-site thermal destruction.

  • Method: High-temperature incineration.

  • Facility: Must be a licensed TSD (Treatment, Storage, and Disposal) facility.

  • Documentation: Complete a Uniform Hazardous Waste Manifest. Ensure the "Halogenated" code is checked to prevent damage to incinerators not equipped with scrubbers (burning Br generates corrosive HBr gas).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404388, 2-(2-Bromo-4-nitrophenyl)acetic acid. Retrieved from [Link]

    • Note: While isomeric, the hazard profile for alpha-bromo acids remains consistent regarding corrosivity and lachrym
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-Bromo-2-(4-nitrophenyl)acetic acid

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7) [1] is a highly reactive, bifunctional building block frequently utilized in pharmaceutical synthesis and drug development. Because it combines an electrophilic alpha-bromo carboxylic acid with a nitroaromatic ring, it presents a severe dual-hazard profile. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded protocols for personal protective equipment (PPE), safe handling, and disposal.

Mechanistic Hazard Assessment

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. Standard laboratory precautions are insufficient for this compound due to its distinct toxicological pathways [2]:

  • Corrosivity & Alkylation (Alpha-Bromo Acid Moiety): The alpha-bromo group is highly electrophilic. Nucleophilic sites on human tissue (such as amines and thiols in proteins) rapidly attack the alpha-carbon, displacing the bromide ion. This irreversible alkylation causes severe, deep tissue burns and acts as a potent lachrymator [1].

  • Systemic Hypoxia (Nitroaromatic Moiety): Nitroaromatic compounds are highly lipophilic and readily penetrate the stratum corneum (dermal absorption). Once in the bloodstream, they oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ). This forms methemoglobin, which is incapable of binding oxygen, leading to systemic hypoxia (methemoglobinemia) [3].

Toxicology Compound 2-Bromo-2-(4-nitrophenyl) acetic acid Bromo Alpha-Bromo Acid Group Compound->Bromo Nitro Nitroaromatic Group Compound->Nitro Alkylation Protein/DNA Alkylation (Corrosive Burns) Bromo->Alkylation Methemoglobinemia Methemoglobinemia (Systemic Hypoxia) Nitro->Methemoglobinemia

Fig 1: Dual-hazard toxicological pathways of 2-Bromo-2-(4-nitrophenyl)acetic acid.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of rapid dermal penetration and corrosive tissue destruction, standard nitrile gloves (typically 0.1 mm thick) offer only transient splash protection and will rapidly degrade. A robust, multi-layered PPE strategy is mandatory [4].

PPE CategoryMinimum RequirementOptimal / Recommended StandardScientific Rationale
Hand Protection Double-gloved nitrile (changed immediately upon any contact).Butyl rubber outer glove (0.3+ mm) over a nitrile inner glove.Butyl rubber provides superior permeation resistance against both corrosive carboxylic acids and lipophilic nitroaromatics [4].
Body Protection Flame-resistant (FR) lab coat, fully buttoned to the neck.Tyvek® chemical suit or rubberized chemical apron over an FR lab coat.Prevents dermal absorption of aerosolized dust, which is the primary vector for occupational methemoglobinemia[3].
Eye & Face Chemical splash goggles (no safety glasses).Chemical splash goggles plus a full-face shield.The compound is a severe lachrymator; ocular tissue alkylation can cause permanent corneal damage [1].
Respiratory N95/P100 particulate respirator (if handled outside a hood).Handled strictly inside a certified Class II, Type B2 exhaust fume hood.Airborne dust inhalation bypasses the skin barrier, rapidly inducing systemic toxicity and respiratory tract burns.

Standard Operating Procedure (SOP) for Safe Handling

To ensure a self-validating safety system, researchers must isolate the compound from ambient moisture (which hydrolyzes the bromide to release toxic


 gas) and prevent aerosolization.
Step-by-Step Methodology:
  • Pre-Operational Setup: Purge the fume hood of incompatible materials (strong bases, reducing agents, and combustible organics). Ensure the sash is lowered to the minimum ergonomic operating height.

  • Weighing Protocol: Do not weigh this compound on an open bench. Utilize an enclosed analytical balance inside the fume hood or a dedicated glove bag. Pass the weighing spatula through an anti-static bar to prevent the hygroscopic powder from aerosolizing via static repulsion.

  • Closed-System Transfer: Transfer the pre-weighed solid into a reaction flask equipped with a secure septum. Seal the vessel before removing it from the weighing area.

  • Reaction Execution: Purge the reaction vessel with inert gas (Argon or Nitrogen). Add anhydrous solvents via syringe to prevent the generation of

    
     gas.
    
  • Equipment Decontamination: Rinse all spatulas, weigh boats, and glassware with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container before removing them from the hood.

SafeHandling Start 1. Pre-Operational Checks (Fume Hood & PPE) Weighing 2. Weighing (Enclosed Balance / Glove Bag) Start->Weighing Transfer 3. Closed-System Transfer (To Reaction Vessel) Weighing->Transfer Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Quenching 5. Quenching (Cold, Dilute Base) Reaction->Quenching Disposal 6. Waste Segregation (Halogenated Waste) Quenching->Disposal

Fig 2: Step-by-step operational workflow for handling highly reactive halogenated nitroaromatics.

Emergency Response & Spill Management

Immediate action is required in the event of an exposure, prioritizing the mitigation of systemic absorption over localized burns.

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for a minimum of 15 minutes. Do not use organic solvents to wipe the skin, as this will drastically accelerate the dermal absorption of the nitroaromatic moiety. Monitor the patient for signs of cyanosis (blue lips/nail beds) and chocolate-brown blood, which indicate methemoglobinemia[3].

  • Solid Spills: Do not sweep dry powder, as this creates explosive and toxic dust clouds. Cover the spill with a damp, inert absorbent pad or sand. Carefully scoop the material using non-sparking tools into a highly visible, sealable hazardous waste container.

Waste Disposal Plan

Improper disposal of 2-Bromo-2-(4-nitrophenyl)acetic acid can lead to violent exothermic reactions or environmental contamination.

  • Quenching: Residual unreacted starting material should be quenched using a cold, dilute, weak base (e.g., 5% aqueous sodium bicarbonate). This safely hydrolyzes the alpha-bromo acid without generating the excessive heat that could trigger the rapid decomposition of the nitro group.

  • Segregation: All quenched solutions, contaminated solvents, and solid debris must be strictly segregated into Halogenated Organic Waste streams.

  • Incompatibilities: Never mix this waste with concentrated alkalis, amines, or reducing agents, as nitroaromatics can undergo violent, potentially explosive decomposition when subjected to strong bases or rapid heating [1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6227, Bromoacetic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7748, 4-Nitrophenylacetic acid." PubChem, [Link].

  • Kulkarni, A., et al. "Biological Treatment of Nitroaromatics in Wastewater." Water, vol. 16, no. 6, 2024, p. 886. MDPI, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. NCBI Bookshelf, [Link].

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